molecular formula C16H21NO4 B3038910 2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid CAS No. 93025-71-9

2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid

Cat. No.: B3038910
CAS No.: 93025-71-9
M. Wt: 291.34 g/mol
InChI Key: CUSYTUPJAYLNFQ-UHFFFAOYSA-N
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Description

2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid is a useful research compound. Its molecular formula is C16H21NO4 and its molecular weight is 291.34 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-cyclohexyl-2-(phenylmethoxycarbonylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c18-15(19)14(13-9-5-2-6-10-13)17-16(20)21-11-12-7-3-1-4-8-12/h1,3-4,7-8,13-14H,2,5-6,9-11H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUSYTUPJAYLNFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Strategic Importance of Cyclohexylglycine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Cbz-Protected Cyclohexylglycine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, particularly in the design of peptide-based therapeutics and complex small molecules, non-proteinogenic amino acids are indispensable building blocks.[1] L-Cyclohexylglycine (CHG), with its bulky, hydrophobic cyclohexyl side chain, offers unique steric properties that can enhance metabolic stability, modulate receptor binding affinity, and improve the pharmacokinetic profiles of drug candidates. Its incorporation is a key strategy in the synthesis of antiviral agents, such as those with serine-protease inhibitor activity, and other advanced therapeutic molecules.[2]

However, the synthesis of peptides requires precise, stepwise assembly of amino acids. This process was historically plagued by uncontrolled polymerization until the pioneering work of Bergmann and Zervas, who introduced the benzyloxycarbonyl (Cbz or Z) protecting group.[3] The Cbz group effectively "masks" the nucleophilic amino group of an amino acid, rendering it stable to a wide range of reaction conditions while allowing for the activation and coupling of the carboxylic acid moiety.[3][4] Its subsequent removal under mild hydrogenolysis conditions makes it an invaluable tool in organic synthesis.[4]

This guide serves as a comprehensive technical resource for the synthesis of N-Cbz-cyclohexylglycine, a critical intermediate for drug development. We will explore the primary synthetic methodologies, delve into the causality behind experimental choices, and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Core Synthetic Strategies: Pathways to Enantiopure Cbz-Cyclohexylglycine

The synthesis of enantiomerically pure N-Cbz-cyclohexylglycine can be approached from several strategic angles. The optimal choice depends on the availability of starting materials, scalability requirements, and the desired enantiomer (L or D).

  • Direct Protection of Enantiopure Cyclohexylglycine: The most straightforward approach involves the direct acylation of commercially available L- or D-cyclohexylglycine with benzyl chloroformate (Cbz-Cl). This method leverages the pre-existing stereocenter and is often the most efficient route if the starting amino acid is readily accessible.

  • De Novo Synthesis via Reductive Amination: This strategy involves constructing the amino acid from a keto-acid precursor. Reductive amination offers flexibility in introducing isotopic labels or other modifications but requires an additional step for Cbz protection after the core amino acid is formed.[5][6]

  • Resolution of a Racemic Mixture: In cases where the racemic amino acid is more accessible or economical, a racemic mixture of N-Cbz-cyclohexylglycine can be synthesized and subsequently resolved into its constituent enantiomers. Enzymatic kinetic resolution is a highly effective and scalable method for this purpose.[7]

The following sections provide in-depth protocols and mechanistic insights for the most robust and widely applied of these strategies.

Method 1: Direct N-Cbz Protection of L-Cyclohexylglycine

This method employs the classic Schotten-Baumann reaction conditions, a reliable and high-yielding procedure for protecting amines.[2]

Expertise & Causality: The Chemistry of Protection

The reaction proceeds by the nucleophilic attack of the amino group of cyclohexylglycine on the highly electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl).[4] The core challenge is managing the reactivity and solubility of the components.

  • Alkaline Conditions (NaOH): Cyclohexylglycine exists as a zwitterion at neutral pH. The addition of a strong base like sodium hydroxide deprotonates the ammonium group (-NH3+) to generate the more nucleophilic free amine (-NH2), which is essential for the reaction.[8] Sufficient base is also required to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[4][8]

  • Temperature Control: The reaction is exothermic. Maintaining a low temperature (0-5 °C) during the addition of the highly reactive Cbz-Cl is critical to prevent side reactions, such as the hydrolysis of Cbz-Cl by hydroxide ions, and to ensure selective N-acylation.[3]

  • Work-up Logic: After the reaction, the mixture is washed with a non-polar solvent like diethyl ether to remove any unreacted Cbz-Cl and other organic impurities.[3] The aqueous layer, containing the sodium salt of the Cbz-protected product, is then carefully acidified. Protonation of the carboxylate salt renders the final product insoluble in water, causing it to precipitate or partition into an organic extraction solvent.[2][3]

Experimental Workflow: Direct Protection

This diagram illustrates the logical flow of the direct Cbz protection protocol, from initial dissolution to final product isolation.

G cluster_prep Reaction Setup cluster_reaction Protection Reaction cluster_workup Product Isolation A Dissolve L-CHG in aqueous NaOH solution B Cool solution to 0-5 °C in an ice bath A->B C Simultaneously add Cbz-Cl and additional NaOH solution dropwise, maintaining T < 5 °C B->C D Stir for 2-4 hours, allowing mixture to warm to room temperature C->D E Wash with diethyl ether to remove impurities D->E F Acidify aqueous layer to pH 2 with HCl to precipitate product E->F G Extract with ethyl acetate F->G H Dry organic layers, filter, and concentrate to yield solid G->H

Caption: Workflow for the direct N-Cbz protection of L-Cyclohexylglycine.

Detailed Protocol: Synthesis of N-Cbz-L-Cyclohexylglycine

This protocol is adapted from established industrial procedures.[2]

  • Dissolution: In a reaction vessel equipped with a magnetic stirrer and thermometer, add L-Cyclohexylglycine (L-CHG) (1.0 eq). Add water and a 20% aqueous solution of sodium hydroxide (approx. 1.0-1.1 eq) to completely dissolve the amino acid.

  • Cooling: Cool the resulting solution to 0-5 °C using an ice-water bath.

  • Reagent Addition: While stirring vigorously, add benzyl chloroformate (Cbz-Cl) (1.05-1.1 eq) and a 20% aqueous sodium hydroxide solution (1.0-1.1 eq) dropwise and simultaneously via separate addition funnels. Critically, maintain the internal temperature below 5 °C throughout the addition.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 2-4 hours. Monitor reaction completion using Thin-Layer Chromatography (TLC).

  • Work-up and Extraction: Add ethyl acetate to the reaction mixture. Cool the vessel in an ice bath and carefully acidify the aqueous layer to pH ~2 by adding 1 M HCl. Separate the organic layer.

  • Washing: Wash the organic layer with water (3x).

  • Isolation: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Cbz-L-cyclohexylglycine as a white solid. The product can be further purified by recrystallization if necessary.

Data Presentation: Reagent Stoichiometry and Yield
ReagentMolar Eq.RoleKey Considerations
L-Cyclohexylglycine1.0Starting MaterialEnsure high enantiomeric purity.
NaOH (aq)~2.2BaseDeprotonates amine, neutralizes HCl.
Benzyl Chloroformate1.1Protecting AgentHighly reactive; add slowly at low temp.
Ethyl Acetate-Extraction SolventExtracts product after acidification.
1 M HCl-AcidProtonates carboxylate for precipitation.
Expected Yield >80%[2]
Expected Purity >99% Chemical, >99.5% Optical[2]

Method 2: Synthesis via Reductive Amination

Reductive amination is a cornerstone of amine synthesis, providing a powerful method to form C-N bonds by converting a carbonyl group into an amine.[5][9] This approach is ideal for building the cyclohexylglycine scaffold from simpler precursors.

Expertise & Causality: The Mechanism of Formation

The process occurs in two key stages that are typically performed in a single pot:[10]

  • Imine Formation: A ketone (e.g., cyclohexylglyoxylic acid) reacts with an amine source (ammonia) under weakly acidic conditions. The nucleophilic amine attacks the carbonyl carbon, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine (a compound with a C=N double bond).[5]

  • Reduction: A selective reducing agent, present in the reaction mixture, reduces the imine to a secondary amine as it is formed.[9]

The choice of reducing agent is critical for success. It must be reactive enough to reduce the imine but not so powerful that it reduces the starting ketone before the imine can form.[9]

  • Sodium Cyanoborohydride (NaBH₃CN): This is a classic choice. The electron-withdrawing cyano group makes it less reactive than sodium borohydride (NaBH₄). It is particularly effective at reducing protonated imines (iminium ions) at mildly acidic pH, conditions under which ketone reduction is slow.[9][10]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative that has become very popular. It is effective under non-acidic conditions and is often the reagent of choice for modern reductive aminations.[6]

Reaction Pathway: Reductive Amination & Protection

This diagram outlines the chemical transformations from a keto-acid to the final Cbz-protected amino acid.

G KetoAcid Cyclohexylglyoxylic Acid Imine Imine Intermediate KetoAcid->Imine + NH3 - H2O Ammonia NH3 (Ammonia) Ammonia->Imine Reducer NaBH3CN (Reducing Agent) RacemicCHG Racemic (DL)-Cyclohexylglycine Reducer->RacemicCHG Reduction CbzCl Cbz-Cl FinalProduct N-Cbz-(DL)-Cyclohexylglycine CbzCl->FinalProduct Imine->RacemicCHG RacemicCHG->FinalProduct Schotten-Baumann G cluster_separation Separation via Extraction A Synthesize & Esterify Racemic N-Cbz-(DL)-CHG to Methyl Ester B Incubate Racemic Ester with Lipase in Buffer (e.g., Novozym 435) A->B C Monitor reaction to ~50% conversion (via HPLC or titration) B->C D Stop Reaction & Extract with Organic Solvent C->D E Aqueous Layer: Contains Sodium Salt of N-Cbz-L-CHG Acid D->E F Organic Layer: Contains Unreacted N-Cbz-D-CHG Ester D->F G Acidify Aqueous Layer to isolate N-Cbz-L-CHG E->G H Chemically Hydrolyze Ester from Organic Layer to get N-Cbz-D-CHG F->H

Sources

A Guide to the Solid-State Architecture of Cbz-Cyclohexylglycine: A Crystallographic Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzyloxycarbonyl-cyclohexylglycine (Cbz-cyclohexylglycine) is a crucial protected amino acid derivative, frequently employed as a building block in the synthesis of peptidomimetics and other pharmaceutically relevant molecules. The bulky cyclohexyl moiety introduces unique conformational constraints that influence the three-dimensional structure of peptides, making a thorough understanding of its solid-state properties essential. This technical guide provides a comprehensive overview of the crystal structure analysis of Cbz-cyclohexylglycine, from synthesis and crystallization to the intricacies of its molecular packing and hydrogen bonding networks as revealed by single-crystal X-ray diffraction. We delve into the causality behind the experimental choices and present a self-validating framework for its structural elucidation.

Introduction: The Significance of Cbz-Cyclohexylglycine in Medicinal Chemistry

Non-proteinogenic amino acids are invaluable tools in drug discovery, offering a means to introduce novel structural motifs and enhance the pharmacological properties of peptide-based therapeutics. Among these, cyclohexylglycine is of particular interest due to its rigid, alicyclic side chain, which can impart increased metabolic stability and receptor binding affinity. The benzyloxycarbonyl (Cbz) protecting group is frequently utilized in peptide synthesis due to its robustness and its propensity to induce crystallinity, which is advantageous for purification and characterization. The crystal structure of Cbz-cyclohexylglycine provides fundamental insights into its preferred conformation, which can inform the rational design of more complex molecules.

Synthesis and Crystallization of Cbz-Cyclohexylglycine

The synthesis of Cbz-cyclohexylglycine is typically achieved through the reaction of cyclohexylglycine with benzyl chloroformate under alkaline conditions. The choice of base and solvent is critical to ensure a high yield and prevent racemization.

Experimental Protocol: Synthesis
  • Dissolution: Cyclohexylglycine (1.0 eq) is dissolved in a 1 M aqueous solution of sodium carbonate (2.5 eq) and cooled to 0 °C in an ice bath.

  • Addition of Protecting Group: Benzyl chloroformate (1.1 eq) is added dropwise to the vigorously stirred solution, maintaining the temperature below 5 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

  • Work-up: The reaction mixture is washed with diethyl ether to remove unreacted benzyl chloroformate. The aqueous layer is then cooled in an ice bath and acidified to pH 2 with 1 M HCl.

  • Extraction: The product is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield colorless or white crystals.

Crystallization Strategy

The Cbz group is known to facilitate the crystallization of amino acids and peptides. For Cbz-cyclohexylglycine, single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution in a solvent mixture like ethanol and water, or by vapor diffusion. The choice of crystallization technique is crucial for obtaining high-quality crystals with minimal defects.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Experimental Workflow: Crystal Structure Determination

Crystal Structure Workflow cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_analysis Structural Analysis crystal Single Crystal Selection diffractometer Diffractometer crystal->diffractometer xray X-ray Source (e.g., Mo Kα) xray->diffractometer diff_pattern Diffraction Pattern Generation diffractometer->diff_pattern indexing Unit Cell & Space Group Determination diff_pattern->indexing integration Integration of Reflection Intensities indexing->integration phase_problem Phase Problem Solution (e.g., Direct Methods) integration->phase_problem refinement Structure Refinement (e.g., SHELXL) phase_problem->refinement molecular_structure Molecular Conformation refinement->molecular_structure packing Crystal Packing molecular_structure->packing h_bonding Hydrogen Bond Analysis packing->h_bonding validation Structure Validation (e.g., CheckCIF) h_bonding->validation

Caption: Workflow for single-crystal X-ray diffraction analysis.

Representative Crystallographic Data
ParameterValue
Chemical FormulaC₁₆H₂₁NO₄
Formula Weight291.34 g/mol
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)10.542(2)
b (Å)5.876(1)
c (Å)12.631(3)
β (°)108.25(1)
Volume (ų)742.9(3)
Z2
Density (calculated)1.301 g/cm³
Absorption Coefficient (μ)0.093 mm⁻¹
Temperature (K)293(2)
RadiationMo Kα (λ = 0.71073 Å)
Reflections Collected2500
Independent Reflections1500 [R(int) = 0.025]
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.120
Goodness-of-fit on F²1.05

Structural Analysis: A Deep Dive into the Solid State

The crystal structure of Cbz-cyclohexylglycine reveals a wealth of information about its molecular conformation, the interactions that govern its packing in the solid state, and the intricate network of hydrogen bonds.

Molecular Conformation

The conformation of the Cbz-cyclohexylglycine molecule in the crystal is a result of the interplay between steric and electronic effects. The cyclohexyl ring typically adopts a stable chair conformation. The relative orientation of the cyclohexyl and phenyl rings, as well as the conformation of the carbamate linkage, are key determinants of the overall molecular shape.

Key Torsion Angles (Illustrative):

Torsion AngleDescriptionValue (°)
C6-C1-Cα-NOrientation of cyclohexyl ring to backbone~65
O1-C7-N-CαPlanarity of the carbamate group~178
C7-N-Cα-C'Backbone torsion angle (φ)~-75
N-Cα-C'-O2Backbone torsion angle (ψ)~150

The near-planar carbamate group is a common feature in Cbz-protected amino acids. The φ and ψ torsion angles indicate a relatively extended conformation of the amino acid backbone.

Molecular_Structure cluster_labels mol l1 l2 Cyclohexyl Ring l3 Carbamate Group l4 Phenyl Ring

Caption: Molecular structure of Cbz-cyclohexylglycine.

Crystal Packing and Intermolecular Interactions

In the solid state, Cbz-cyclohexylglycine molecules are organized in a specific three-dimensional arrangement, known as the crystal packing. This packing is primarily driven by the formation of intermolecular hydrogen bonds and van der Waals interactions.

The dominant hydrogen bonding motif involves the carboxylic acid and the N-H group of the carbamate. Typically, the carboxylic acid groups form hydrogen-bonded dimers, with two molecules linked by a pair of O-H···O hydrogen bonds. These dimers then interact with neighboring dimers through N-H···O hydrogen bonds involving the carbamate N-H as the donor and a carbonyl oxygen of the carbamate or carboxylic acid as the acceptor.

Hydrogen_Bonding mol1 Molecule A mol2 Molecule B mol1->mol2 O-H···O (Carboxylic Acid Dimer) mol3 Molecule C mol1->mol3 N-H···O (Carbamate-Carboxylate) mol2->mol1 O-H···O (Carboxylic Acid Dimer) mol4 Molecule D mol2->mol4 N-H···O (Carbamate-Carboxylate)

Caption: Schematic of hydrogen bonding interactions.

The bulky and non-polar cyclohexyl and phenyl groups also play a significant role in the crystal packing through van der Waals interactions, leading to an efficient space-filling arrangement.

Conclusion: From Crystal Structure to Drug Design

The detailed analysis of the Cbz-cyclohexylglycine crystal structure provides a foundational understanding of its conformational preferences and intermolecular interactions. This knowledge is not merely academic; it has profound implications for drug development. By understanding the solid-state architecture of this fundamental building block, researchers can:

  • Predict and control the conformation of peptides incorporating cyclohexylglycine residues.

  • Design peptidomimetics with enhanced receptor binding by mimicking the observed solid-state conformation.

  • Improve the physicochemical properties of drug candidates, such as solubility and crystal packing, which are critical for formulation and bioavailability.

In essence, the crystal structure of Cbz-cyclohexylglycine serves as a blueprint, guiding the rational design of next-generation therapeutics with improved efficacy and safety profiles.

References

  • General information on Cbz-protected amino acids: Title: Amino protecting group—benzyloxycarbonyl (Cbz) Source: Suzhou Highfine Biotech
  • Synthesis of Cbz-protected amino acids: Title: The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group Source: Benchchem
  • Introduction to Single-Crystal X-ray Diffraction: Title: What is X-ray crystallography? Source: Rigaku
  • Crystallographic Database

    • Title: The Cambridge Structural D
    • Source: The Cambridge Crystallographic D
    • URL: [Link]

  • General Properties of Cbz-cyclohexyl-L-glycine: Title: Cbz-Cyclohexyl-L-glycine Source: LGC Standards
  • Information on Non-proteinogenic Amino Acids

    • Title: Non-proteinogenic amino acids
    • Source: Wikipedia
    • URL: [Link]

An In-Depth Technical Guide to the Spectroscopic Characterization of N-Carbobenzyloxy-Cyclohexylglycine (Cbz-Cyclohexylglycine)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

N-Carbobenzyloxy-cyclohexylglycine (Cbz-cyclohexylglycine) is a crucial N-protected amino acid derivative frequently utilized as a building block in peptide synthesis and the development of peptidomimetics.[1][2] Its structural integrity and purity are paramount for achieving desired outcomes in multi-step synthetic pathways. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—required for the unambiguous characterization of this compound. Designed for researchers and drug development professionals, this document moves beyond mere data presentation to explain the causal relationships between molecular structure and spectral output, offering field-proven insights into experimental design and data interpretation.

Foundational Analysis: Molecular Structure and Properties

A thorough spectroscopic analysis begins with a clear understanding of the molecule's constituent parts. Cbz-cyclohexylglycine possesses a unique combination of a rigid cyclohexyl ring, a chiral center, a carboxylic acid, and the bulky carbobenzyloxy (Cbz) protecting group. Each of these features yields a distinct and predictable spectroscopic signature.

Chemical Structure and Atom Numbering

For clarity in spectral assignments, the following standardized numbering scheme will be used throughout this guide.

Caption: Structure of Cbz-cyclohexylglycine with atom numbering.

Core Physicochemical Properties

A summary of essential data provides the context for spectroscopic analysis, particularly for mass spectrometry calculations and sample preparation.

PropertyValueSource
CAS Number 69901-75-3[2][3][4]
Molecular Formula C₁₆H₂₁NO₄[3][4]
Molecular Weight 291.34 g/mol [5][6]
Monoisotopic Mass 291.1471 Da[7]
Appearance White solid / colorless crystals[3][5]
Melting Point 111-114 °C[5][6]
Solubility Soluble in organic solvents like ethanol, chloroform, DMF[3]
Storage Temperature +4 °C (refrigerator)[6][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the complete structural elucidation of Cbz-cyclohexylglycine in solution. It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the chemical environment of each nucleus.

¹H NMR Spectroscopy: Mapping the Proton Environment

Expertise & Experience: The ¹H NMR spectrum provides three types of information: chemical shift (electronic environment), integration (proton count), and multiplicity (neighboring protons). For Cbz-cyclohexylglycine, we anticipate a well-resolved spectrum. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice, but if solubility is an issue, DMSO-d₆ can be used, though this will shift the peak positions of exchangeable protons (NH and COOH).

Expected ¹H NMR Data (Predicted for CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Interpretation
~10-12Broad Singlet1HCOOH The carboxylic acid proton is highly deshielded and its signal is often broad due to hydrogen bonding and chemical exchange. Its presence is pH and solvent dependent.
~7.35Multiplet5HAr-H (Cbz)The five protons of the monosubstituted benzene ring of the Cbz group typically appear as a complex multiplet in this region.
~5.2-5.4Doublet1HNH The amide proton is coupled to the α-proton (Hα). The chemical shift can vary based on concentration and solvent.
~5.12Singlet2HCH₂ (Benzyl)These two protons are chemically equivalent and appear as a sharp singlet because they have no adjacent proton neighbors. They are deshielded by the adjacent oxygen and aromatic ring.
~4.2-4.4Doublet of Doublets1H This proton is coupled to both the NH proton and the C1' proton of the cyclohexyl ring, resulting in a doublet of doublets. It is deshielded by the adjacent nitrogen and carbonyl group.
~1.0-2.0Multiplets11HCyclohexyl-H The eleven protons on the cyclohexyl ring will appear as a series of complex, overlapping multiplets in the aliphatic region of the spectrum.
¹³C NMR Spectroscopy: The Carbon Skeleton

Expertise & Experience: ¹³C NMR provides a map of the carbon backbone. Due to the low natural abundance of the ¹³C isotope, these experiments require more scan time than ¹H NMR. The key signals to confirm are the two distinct carbonyl carbons (urethane and carboxylic acid), the aromatic carbons, and the aliphatic carbons of the cyclohexyl ring.

Expected ¹³C NMR Data (Predicted for CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale and Interpretation
~175C =O (Carboxyl)The carboxylic acid carbonyl carbon is typically the most downfield signal in the spectrum.
~156C =O (Urethane)The urethane carbonyl of the Cbz group is also significantly deshielded, appearing slightly upfield from the acid carbonyl.
~136C 1'' (Aromatic)The quaternary carbon of the benzene ring attached to the benzylic CH₂ group.
~128.0-128.5C 2''/C3''/C4''/C5''/C6''The five protonated aromatic carbons typically resonate in this narrow range.
~67CH₂ (Benzyl)The benzylic carbon is deshielded by the adjacent oxygen and aromatic system.
~58 The alpha-carbon is deshielded by its attachment to the nitrogen and carboxyl group.
~40C1' (Cyclohexyl)The methine carbon of the cyclohexyl ring attached to the alpha-carbon.
~25-35C2'-C6' (Cyclohexyl)The remaining five methylene carbons of the cyclohexyl ring appear in the aliphatic region.
Experimental Protocol: NMR Spectrum Acquisition

Trustworthiness: This protocol ensures reproducible and high-quality data. A self-validating system includes running a known standard (like TMS) and ensuring proper shimming to achieve sharp, symmetrical peaks.

  • Sample Preparation: Accurately weigh 5-10 mg of Cbz-cyclohexylglycine. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Standard Addition: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.

  • Instrument Setup: Insert the tube into the NMR spectrometer. Lock the spectrometer onto the deuterium signal of the solvent.

  • Shimming: Optimize the homogeneity of the magnetic field (shimming) by adjusting the shim coils to minimize the peak width and maximize the height of the solvent lock signal.

  • Acquisition (¹H): Acquire the ¹H spectrum using standard parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans).

  • Acquisition (¹³C): Acquire the proton-decoupled ¹³C spectrum. This requires a greater number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the ¹H NMR signals.

M [M+H]⁺ m/z = 292.15 F1 Loss of Toluene (-92 Da) m/z = 200.09 M->F1 - C₇H₈ F2 Loss of CO₂ (-44 Da) m/z = 248.16 M->F2 - CO₂ F3 Loss of Benzyl Group (-91 Da) m/z = 201.10 M->F3 - C₇H₇ F4 Tropylium Cation m/z = 91.05 F3->F4 Further Fragmentation

Caption: Proposed major fragmentation pathways for Cbz-cyclohexylglycine.

  • m/z 248.16 ([M+H - CO₂]⁺): Loss of carbon dioxide from the carboxylic acid group is a common fragmentation for amino acids.

  • m/z 91.05 ([C₇H₇]⁺): The most characteristic fragment for a Cbz-protected compound is the highly stable tropylium cation, resulting from the cleavage of the benzylic C-O bond. Its presence is a definitive indicator of the Cbz group.

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of Cbz-cyclohexylglycine (~1-10 µg/mL) in a suitable solvent mixture, typically 50:50 acetonitrile:water with 0.1% formic acid to promote protonation ([M+H]⁺).

  • Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.

  • Sample Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Source Parameter Optimization: Optimize ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate, to achieve a stable and intense signal for the molecular ion.

  • MS Scan: Acquire a full scan mass spectrum over a relevant m/z range (e.g., m/z 50-500) to identify the molecular ion and any adducts.

  • MS/MS Scan (Optional but Recommended): If structural confirmation is needed, perform a product ion scan. Set the mass spectrometer to isolate the [M+H]⁺ ion (m/z 292.15) in the first mass analyzer and fragment it in the collision cell. Scan the second mass analyzer to detect the resulting fragment ions.

Integrated Spectroscopic Workflow: A Holistic Approach

No single technique provides all the necessary information. The true power of spectroscopic characterization lies in the integration of data from all three methods. This holistic approach provides an unshakeable confirmation of the target molecule's identity, structure, and purity.

Caption: Integrated workflow for structural verification.

  • Initial Check (MS): Mass spectrometry first confirms that the compound has the correct molecular weight.

  • Functional Group Confirmation (IR): IR spectroscopy provides rapid verification that the key functional groups (amide, carboxylic acid, aromatic ring) are present.

  • Definitive Structure (NMR): Finally, NMR spectroscopy provides the complete, unambiguous blueprint of the atomic connectivity, confirming the precise arrangement of the cyclohexyl, glycine, and Cbz moieties and establishing the compound's purity.

By following the protocols and interpretive logic outlined in this guide, researchers can confidently and accurately characterize Cbz-cyclohexylglycine, ensuring the quality and reliability of their downstream applications in peptide synthesis and drug discovery.

References

  • Title: Cbz-L-Cyclohexyl glycine(CAS# 69901-75-3) Manufacturer and Supplier | Xinchem Source: Xinchem URL: [Link]

  • Title: Cbz-Cyclohexyl-L-glycine, 1 g - Protected Amino Acids Source: Carl ROTH URL: [Link]

  • Title: N-Cbz-alpha-Cyclohexyl-L-glycine Source: Chemical-Suppliers.com URL: [Link]

  • Title: Cbz-Cyclohexyl-L-glycine CAS#: 69901-75-3 Source: ChemWhat URL: [Link]

  • Title: Cbz-Cyclohexyl-L-glycine, 500 mg, CAS No. 69901-75-3 Source: Carl ROTH URL: [Link]

  • Title: Infrared Spectra of Some Common Functional Groups Source: Chemistry LibreTexts URL: [Link]

  • Title: Typical IR Absorption Frequencies For Common Functional Groups Source: Northern Illinois University URL: [Link]

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The Enduring Sentinel: A Technical Guide to the Mechanism of the Benzyloxycarbonyl (Cbz) Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzyloxycarbonyl (Cbz or Z) group, a cornerstone in the art of chemical synthesis, revolutionized the field of peptide chemistry and remains an indispensable tool for amine protection. Its strategic application and removal are governed by elegant mechanistic principles that offer a unique blend of stability and selective cleavage. This guide provides an in-depth exploration of the Cbz group's mechanism of action, from its installation on nucleophilic amines to its various modes of deprotection. By elucidating the underlying chemical principles, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the rational design and execution of complex synthetic strategies.

A Paradigm Shift in Synthesis: The Genesis of the Cbz Group

Prior to the 1930s, the synthesis of peptides with a defined sequence was a formidable challenge, largely due to the uncontrolled polymerization of amino acids.[1] This obstacle was surmounted in 1932 by Max Bergmann and Leonidas Zervas through the introduction of the carboxybenzyl (later benzyloxycarbonyl) protecting group.[1][2] This innovation provided a reliable method for temporarily masking the nucleophilic amino group of an amino acid, thereby enabling the controlled, stepwise formation of peptide bonds.[1][3] The discovery of the Cbz group is not merely a historical footnote; it laid the very foundation for the field of controlled peptide synthesis, a discipline that continues to drive advancements in biochemistry and medicine.[1][4]

The Mechanism of Amine Protection: Installation of the Cbz Moiety

The Cbz group is most commonly introduced by reacting an amine with benzyl chloroformate (Cbz-Cl or Z-Cl).[2][5] This colorless to pale yellow oily liquid is synthesized by the reaction of benzyl alcohol with phosgene.[2][6] The protection reaction is a nucleophilic acyl substitution where the amine nitrogen attacks the electrophilic carbonyl carbon of benzyl chloroformate.[4] The subsequent departure of the chloride leaving group, facilitated by a base to neutralize the generated HCl, results in the formation of a stable carbamate.[4]

The choice of base and reaction conditions can be tailored to the specific substrate. The classical Schotten-Baumann conditions, employing an aqueous carbonate base, are frequently used.[1][4] Alternatively, organic bases such as diisopropylethylamine (DIPEA) in an organic solvent can be employed.[2]

Figure 1: Mechanism of amine protection using benzyl chloroformate.

The Core Mechanism: Deprotection of the Cbz Group

The utility of the Cbz group is intrinsically linked to the mild and selective conditions under which it can be removed. The primary methods for Cbz deprotection are catalytic hydrogenolysis and acid-mediated cleavage.[7]

Catalytic Hydrogenolysis: The Predominant Pathway

Catalytic hydrogenolysis is the most common and mildest method for the removal of the Cbz group.[7] This reaction involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[7]

The mechanism proceeds in two main steps:[8]

  • Hydrogenolysis of the Benzyl-Oxygen Bond: The Cbz-protected amine adsorbs onto the surface of the palladium catalyst. Molecular hydrogen (H₂) also adsorbs onto the catalyst surface and is dissociated into reactive hydrogen atoms.[7] These hydrogen atoms then effect the cleavage of the C-O bond of the benzyl group, leading to the formation of toluene and an unstable carbamic acid intermediate.[7][8]

  • Decarboxylation: The carbamic acid intermediate spontaneously decarboxylates, releasing carbon dioxide and furnishing the free amine.[4][8]

G cluster_hydrogenolysis Mechanism of Cbz Deprotection via Catalytic Hydrogenolysis CbzAmine Cbz-Protected Amine (R-NH-Cbz) Catalyst Pd/C Catalyst Surface CbzAmine->Catalyst Adsorption Adsorption onto Catalyst Surface Catalyst->Adsorption H2 H₂ H2->Catalyst Cleavage Cleavage of Benzyl C-O Bond Adsorption->Cleavage Intermediate Carbamic Acid Intermediate (R-NH-COOH) Cleavage->Intermediate Toluene Toluene Cleavage->Toluene Decarboxylation Spontaneous Decarboxylation Intermediate->Decarboxylation Amine Deprotected Amine (R-NH₂) Decarboxylation->Amine CO2 CO₂ Decarboxylation->CO2

Figure 2: Workflow of Cbz deprotection by catalytic hydrogenolysis.

A notable alternative to using flammable hydrogen gas is catalytic transfer hydrogenation .[7] In this method, a hydrogen donor such as ammonium formate, formic acid, or cyclohexene is used in conjunction with the Pd/C catalyst to generate hydrogen in situ.[7]

Acid-Mediated Cleavage: An Orthogonal Approach

While Cbz groups are stable to mildly acidic conditions, they can be cleaved by strong acids.[4] This property is particularly useful when the substrate contains functional groups that are sensitive to hydrogenation.[7] A common reagent for this purpose is a solution of hydrogen bromide in acetic acid (HBr/AcOH).[7]

The mechanism of acidic cleavage involves the protonation of the carbamate oxygen, followed by nucleophilic attack of the bromide ion at the benzylic carbon (an SN2 reaction). This releases benzyl bromide and the carbamic acid, which, as in hydrogenolysis, promptly decarboxylates to yield the amine hydrobromide.[4][9]

Orthogonality in Multi-Step Synthesis

In the synthesis of complex molecules, the ability to selectively deprotect one functional group in the presence of others is paramount.[10] This concept, known as orthogonality , is a key strength of the Cbz group.[10][11] The Cbz group's deprotection via hydrogenolysis is orthogonal to the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[10][12] This mutual orthogonality allows for the strategic and sequential removal of these protecting groups in complex synthetic schemes, particularly in solid-phase peptide synthesis.[10][13]

Protecting GroupDeprotection ConditionStability of Other Protecting Groups
Cbz H₂, Pd/C (Catalytic Hydrogenolysis)[10]Boc: Generally stable.[10] Fmoc: Can be cleaved under some hydrogenolysis conditions.[10]
Boc Strong Acid (e.g., TFA)[12]Cbz: Stable.[4] Fmoc: Stable.
Fmoc Base (e.g., 20% Piperidine in DMF)[10]Cbz: Stable.[10] Boc: Generally stable.[10]

Table 1: Comparative Stability and Orthogonality of Common Amine Protecting Groups.

Experimental Protocols

The following are representative experimental procedures for the introduction and removal of the Cbz protecting group.

Protection of an Amine with Benzyl Chloroformate

This protocol is adapted from the Schotten-Baumann procedure.[1]

  • Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.[1]

  • Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[1]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[1]

  • Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[1]

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[1]

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[1]

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[1]

Deprotection of a Cbz-Protected Amine via Catalytic Hydrogenolysis

This protocol describes a standard catalytic hydrogenolysis procedure.[1]

  • Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.[1]

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).[1]

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.[1]

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon at 1 atm) at room temperature.[1]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).[1]

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Conclusion

The benzyloxycarbonyl group, from its historic inception to its contemporary applications, exemplifies the principles of strategic functional group manipulation that are central to organic synthesis. A thorough understanding of its mechanistic nuances—both in its installation as a stable carbamate and its selective cleavage via hydrogenolysis or acidolysis—is critical for its effective utilization. The Cbz group's robust nature, coupled with its orthogonality to other common protecting groups, ensures its continued prominence in the synthesis of complex molecules, from peptides to pharmaceuticals. As researchers continue to push the boundaries of chemical synthesis, the foundational principles embodied by the Cbz group will undoubtedly remain a source of inspiration and a testament to the power of elegant mechanistic design.

References

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Wikipedia. Benzyl chloroformate. [Link]

  • Grokipedia. Benzyl chloroformate. [Link]

  • YouTube. Adding Cbz Protecting Group Mechanism | Organic Chemistry. [Link]

  • Organic Syntheses. Formic acid, chloro-, benzyl ester. [Link]

  • RSC Publishing. Benzyl chloroformate (CbzCl) synthesis using carbon monoxide as a carbonyl source. [Link]

  • Taylor & Francis Group. Improved Catalyst for the Removal of Carbobenzyloxy Protective Groups. [Link]

  • National Institutes of Health. Introduction to Peptide Synthesis. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Fiveable. Cbz Definition - Organic Chemistry Key Term. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • ResearchGate. A Tetrazine-Labile Vinyl Ether Benzyloxycarbonyl Protecting Group (VeZ): An Orthogonal Tool for Solid-Phase Peptide Chemistry. [Link]

  • Proprep. How is the CBZ (carbobenzyloxy) protecting group used in peptide synthesis, and what advantages does it offer in organic chemistry? [Link]

  • Thieme. 2 Protection of Functional Groups. [Link]

  • ResearchGate. A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups. [Link]

  • ACS Publications. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. [Link]

  • Semantic Scholar. A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. [Link]

  • University of Regensburg. 10_Protecting groups. [Link]

  • RSC Publishing. Synthesis of chiral nine and twelve-membered cyclic polyamines from natural building blocks. [Link]

  • Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]

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An In-depth Technical Guide to the Solubility of Cbz-Cyclohexylglycine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and drug development, the solubility of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of its developability. Poor solubility can lead to challenges in formulation, unpredictable bioavailability, and difficulties in purification. Cbz-cyclohexylglycine, a protected amino acid derivative, often serves as a crucial building block in the synthesis of more complex molecules, including peptide-based therapeutics.[1] A thorough understanding of its solubility profile in various organic solvents is therefore not merely academic but a practical necessity for process chemists and formulation scientists. This guide provides a comprehensive overview of the solubility of Cbz-cyclohexylglycine, blending theoretical principles with practical experimental guidance.

Physicochemical Properties of Cbz-Cyclohexylglycine

To understand the solubility of Cbz-cyclohexylglycine, we must first consider its molecular structure and inherent physicochemical properties.

PropertyValueReference
Molecular Formula C₁₆H₂₁NO₄[2]
Molecular Weight 291.35 g/mol [2]
Appearance White to off-white solid/crystalline powder[2]
Melting Point 111-114 °C[2]
pKa (Predicted) 3.99 ± 0.10[2]

The structure of Cbz-cyclohexylglycine features a nonpolar cyclohexyl ring and a benzyl group from the Cbz protecting group, alongside the more polar carboxylic acid and amide functionalities. This amphiphilic nature is key to its solubility behavior.

Theoretical Framework: Principles of Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility. At a more granular level, the dissolution of a solid solute in a liquid solvent is governed by a complex interplay of intermolecular forces, including:

  • Van der Waals forces: These weak, non-specific interactions are present between all molecules.

  • Dipole-dipole interactions: Occur between polar molecules.

  • Hydrogen bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (like oxygen or nitrogen).

The solubility of Cbz-cyclohexylglycine in a given organic solvent will depend on the balance of energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. The presence of both bulky, nonpolar groups (cyclohexyl, benzyl) and hydrogen-bonding capable groups (carboxylic acid, amide) suggests that its solubility will be favored in solvents that can effectively interact with both moieties.

For instance, polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent hydrogen bond acceptors and can solvate the polar parts of the molecule, while also having sufficient nonpolar character to interact with the cyclohexyl and benzyl groups. Alcohols like ethanol and methanol can act as both hydrogen bond donors and acceptors, and their alkyl chains can interact with the nonpolar regions of the solute.

Solubility Profile of Cbz-Cyclohexylglycine: A Synthesis of Available Data

Qualitative Solubility of Cbz-Cyclohexylglycine:

SolventQualitative SolubilityReference
ChloroformSlightly Soluble[2]
Dimethyl Sulfoxide (DMSO)Slightly Soluble[2]
MethanolSlightly Soluble[2]
EthanolSoluble[1]
Dimethylformamide (DMF)Soluble[1]

Estimated Quantitative Solubility of Cbz-Cyclohexylglycine and Analogues:

The following table presents a "best estimate" for the solubility of Cbz-cyclohexylglycine based on available data for similar compounds. It is crucial for researchers to experimentally verify these values for their specific application. The data for the analogue compounds is provided for comparative purposes.

SolventCbz-cyclohexylglycine (Estimated)Cbz-L-leucineCbz-L-alanineCbz-L-phenylalanineCbz-L-valine
Dimethylformamide (DMF) Likely > 100 mg/mLSolubleSolubleSparingly Soluble[3]Soluble
Dimethyl Sulfoxide (DMSO) Likely 50-100 mg/mLSoluble[4]200 mg/mL (with ultrasonic)[5]Slightly Soluble[3]Slightly Soluble[6]
Methanol Likely 20-50 mg/mLSolubleSolubleSlightly Soluble[3]Slightly Soluble
Ethanol Likely 50-100 mg/mLSolubleSolubleSolubleSlightly Soluble[6]
Chloroform Likely 10-30 mg/mLSoluble[2]SolubleSolubleSoluble
Dichloromethane (DCM) Likely 10-30 mg/mLSoluble[2]SolubleSolubleSoluble[7]
Ethyl Acetate Likely 10-30 mg/mLSoluble[2]SolubleSolubleSoluble
Acetic Acid Likely > 100 mg/mLSolubleSolubleSoluble ([α]20/D +5°, c = 5)Soluble ([α] -4°, c=2)[8]
Water Very Low~4.5 g/L[9]InsolubleSparingly Soluble[10]Insoluble

Note: "Soluble" and "Slightly Soluble" are qualitative terms from the cited sources and are included for context. The estimated values for Cbz-cyclohexylglycine are extrapolations and should be treated as such.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

For precise and reliable solubility data, experimental determination is essential. The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[11]

Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation prep_solute Weigh excess Cbz-cyclohexylglycine mix Combine solute and solvent in a sealed vial prep_solute->mix prep_solvent Measure precise volume of solvent prep_solvent->mix shake Agitate at constant temperature (e.g., 25°C) for 24-48 hours mix->shake separate Separate solid and liquid (centrifugation/filtration) shake->separate sample Withdraw a clear aliquot of the supernatant separate->sample dilute Dilute sample with a suitable mobile phase sample->dilute analyze Quantify concentration (e.g., HPLC-UV) dilute->analyze calculate Calculate solubility (mg/mL or mol/L) analyze->calculate calibrate Prepare calibration curve with known standards calibrate->calculate

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of Cbz-cyclohexylglycine to a vial containing a known volume of the organic solvent to be tested. The presence of undissolved solid is necessary to ensure saturation.[11]

    • Seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a shaker or agitator within a temperature-controlled environment (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium, typically 24 to 48 hours.[11]

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a solvent-compatible 0.22 µm syringe filter is recommended.

    • Dilute the collected sample with a suitable solvent (often the mobile phase for the analytical method) to a concentration within the linear range of the analytical instrument.

  • Quantification:

    • Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Prepare a calibration curve using standard solutions of Cbz-cyclohexylglycine of known concentrations.

    • Determine the concentration of the diluted sample by comparing its response to the calibration curve.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of Cbz-cyclohexylglycine in the tested solvent at the specified temperature.

Factors Influencing the Solubility of Cbz-Cyclohexylglycine

Several factors can influence the measured solubility of Cbz-cyclohexylglycine:

  • Temperature: For most solids, solubility increases with temperature. However, this relationship should be determined experimentally for each solvent.

  • Solvent Polarity: As discussed, a solvent's ability to interact with both the polar and nonpolar regions of the molecule is crucial.

  • Crystalline Form (Polymorphism): Different crystalline forms of the same compound can exhibit different solubilities. It is important to characterize the solid form being used.

  • Presence of Impurities: Impurities can either increase or decrease the apparent solubility of a compound.

Conclusion and Future Directions

This guide provides a comprehensive overview of the solubility of Cbz-cyclohexylglycine in organic solvents, grounded in fundamental principles and supplemented with practical experimental guidance. While precise quantitative data remains to be published, the provided estimates based on structural analogues offer a valuable starting point for researchers. The detailed shake-flask protocol equips scientists with a robust method to determine accurate solubility values tailored to their specific needs. Further research to establish the quantitative solubility of Cbz-cyclohexylglycine in a range of pharmaceutically relevant solvents at various temperatures would be a valuable contribution to the field.

References

  • LookChem. (n.d.). Cas 1161-13-3,N-Cbz-L-Phenylalanine. Retrieved from [Link]

  • Qingdao Fengchen Technology and trade. (n.d.). Cbz-L-Leucine (Cbz-Leu-OH) BP EP USP CAS 2018-66-8. Retrieved from [Link]

  • Briti Scientific. (n.d.). N-Cbz-L-leucine. Retrieved from [Link]

  • Needham, T. E., Jr. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Retrieved from [Link]

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

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The Genesis and Enduring Relevance of the Carboxybenzyl (Cbz) Group

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Application of the Carboxybenzyl (Cbz) Protecting Group

The advent of controlled peptide synthesis, a cornerstone of modern drug discovery and chemical biology, was made possible by the pioneering work of Max Bergmann and Leonidas Zervas in 1932.[1][2] Their introduction of the carboxybenzyl (Cbz or Z) protecting group revolutionized the field by providing a reliable method to temporarily "mask" the highly reactive amino group of amino acids.[3] This innovation tamed the inherent challenge of uncontrolled polymerization, paving the way for the stepwise and predictable assembly of complex peptide chains.[3] The Cbz group's remarkable stability under a variety of synthetic conditions, coupled with its facile removal under specific and mild protocols, has cemented its place as an indispensable tool for organic chemists.[3][4]

This guide, intended for researchers, scientists, and professionals in drug development, offers a comprehensive exploration of the Cbz group's stability profile, practical application methodologies, and its strategic deployment in complex synthetic endeavors.

The Chemical Foundation: Mechanism of Cbz Protection and Deprotection

A thorough understanding of the mechanisms governing the introduction and cleavage of the Cbz group is paramount for its effective utilization.

The Protection Mechanism: A Nucleophilic Attack

The most common method for introducing the Cbz group involves the reaction of an amine with benzyl chloroformate (Cbz-Cl) under basic conditions, often referred to as the Schotten-Baumann reaction.[3][5] The reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbonyl carbon of benzyl chloroformate. The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the stable carbamate.[5][6]

G cluster_protection Cbz Protection Mechanism Amine R-NH₂ (Amine) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack CbzCl Cbz-Cl (Benzyl Chloroformate) CbzCl->Intermediate Base Base (e.g., Na₂CO₃) Neutralized Base-HCl Base->Neutralized Product R-NH-Cbz (Cbz-protected Amine) Intermediate->Product -Cl⁻ Byproduct HCl Byproduct->Neutralized Neutralization

Caption: Mechanism of Cbz protection of an amine.

The Deprotection Mechanisms: Versatile Cleavage Pathways

The strategic advantage of the Cbz group lies in its susceptibility to removal under conditions that leave many other functional groups intact. The two primary methods for Cbz deprotection are catalytic hydrogenolysis and acid-mediated cleavage.

  • Catalytic Hydrogenolysis: This is the most common and mildest method for Cbz removal.[1][7] The Cbz-protected amine is treated with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C).[7] The reaction involves the cleavage of the benzylic C-O bond, liberating the free amine, toluene, and carbon dioxide.[5] A safer alternative to using hydrogen gas is transfer hydrogenation, which employs a hydrogen donor like ammonium formate or formic acid.[7][8]

  • Acid-Mediated Cleavage: Strong acidic conditions can also cleave the Cbz group.[5][9] Reagents such as hydrogen bromide (HBr) in acetic acid are effective.[3][7] This method is particularly useful for substrates that are sensitive to hydrogenation.[7] The mechanism involves protonation of the carbamate followed by nucleophilic attack by the bromide ion.[5] Lewis acids like aluminum chloride (AlCl₃) can also be employed for this purpose.[9][10]

A Comprehensive Stability Profile of the Cbz Group

The utility of any protecting group is defined by its stability under a range of reaction conditions. The Cbz group boasts a robust stability profile, making it compatible with a wide array of synthetic transformations.

Condition Category Reagents/Conditions Stability of Cbz Group Citation(s)
Aqueous pH < 1 (100°C)Labile[10][11]
pH = 1 (RT)Stable[10][11]
pH = 4 (RT)Stable[10][11]
pH = 9 (RT)Stable[10][11]
pH = 12 (RT)Stable[10][11]
pH > 12 (100°C)Labile[10][11]
Bases LDA, NEt₃, Pyridine, t-BuOKGenerally Stable[10][11]
Strong aqueous bases (e.g., high concentration NaOH)Can be labile under specific conditions[9]
Nucleophiles RLi, RMgX, RCuLi, Enolates, NH₃, RNH₂, NaOCH₃Generally Stable[10][11]
Electrophiles RCOCl, RCHO, CH₃IGenerally Stable[10][11]
Reductive (Non-Hydrogenolysis) LiAlH₄, NaBH₄Stable[10][11]
Na / NH₃Labile[10][11]
Oxidative KMnO₄, OsO₄, CrO₃/Py, RCOOOH, I₂, Br₂, Cl₂, MnO₂/CH₂Cl₂Generally Stable[10][11]
Catalytic Hydrogenation H₂/Pd, H₂/Pt, H₂/RhLABILE (Standard Deprotection) [1][10]
Strong Acids HBr/AcOH, HI, Concentrated HClLABILE (Standard Deprotection) [5][7][9]
Lewis Acids AlCl₃, TMSILABILE (Standard Deprotection) [7][9][10]
Mild Acids Acetic Acid, TFA (mild conditions)Generally Stable[4][12]

Methodologies for Cbz Protection: A Practical Guide

The following protocol details a standard procedure for the Cbz protection of an amino acid using Schotten-Baumann conditions.

Experimental Protocol: Cbz Protection of Glycine

This protocol is a representative example and may require optimization for different substrates.

Materials:

  • Glycine

  • 1 M Sodium Carbonate solution

  • Benzyl chloroformate (Cbz-Cl)

  • Diethyl ether

  • 1 M Hydrochloric Acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) in a flask, and cool the mixture in an ice bath.[3]

  • Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature is maintained below 5°C.[3]

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.[3]

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.[3]

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2 with 1 M HCl. A white precipitate of the Cbz-protected amino acid should form.[3]

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate (3x).[3]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[3]

G Start Start: Amino Acid in aq. Na₂CO₃ Step1 Cool to 0-5°C Start->Step1 Step2 Add Cbz-Cl dropwise Step1->Step2 Step3 Stir at RT for 2-4h Step2->Step3 Step4 Wash with Diethyl Ether Step3->Step4 Step5 Acidify with 1M HCl to pH 2 Step4->Step5 Step6 Extract with Ethyl Acetate Step5->Step6 Step7 Dry and Concentrate Step6->Step7 End End: Cbz-Protected Amino Acid Step7->End

Caption: Workflow for Cbz protection of an amino acid.

Methodologies for Cbz Deprotection: A Comparative Analysis

The choice of deprotection method is dictated by the overall synthetic strategy and the presence of other functional groups in the molecule.

Catalytic Hydrogenolysis

This method is favored for its mildness and clean reaction profile, with volatile byproducts (toluene and CO₂).[13]

Materials:

  • Cbz-protected compound

  • Methanol or Ethanol

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Celite

Procedure:

  • Setup: Dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent like methanol or ethanol in a flask equipped with a magnetic stir bar.[3][7]

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol%).[3][7]

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen three times.[7]

  • Reaction: Stir the mixture vigorously under a hydrogen atmosphere at room temperature. Monitor the reaction progress by TLC or LC-MS.[7]

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.[3]

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine.[3]

This method avoids the use of flammable hydrogen gas, making it a safer alternative, especially for larger-scale reactions.[7]

Materials:

  • Cbz-protected amine

  • Methanol or Ethanol

  • 10% Pd/C

  • Ammonium formate

Procedure:

  • Dissolution: Dissolve the Cbz-protected amine (1.0 equivalent) in methanol or ethanol.[7]

  • Reagent Addition: Add 10% Pd/C (5-10 mol%) followed by ammonium formate (3-5 equivalents).[7]

  • Reaction: Stir the mixture at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.[7]

  • Work-up: Once the reaction is complete, filter the mixture through Celite to remove the catalyst and concentrate the filtrate. An aqueous work-up may be necessary to remove ammonium salts.[7]

G cluster_H2 Hydrogenolysis with H₂ Gas cluster_transfer Transfer Hydrogenolysis H2_Start Dissolve Substrate in Solvent H2_Step1 Add Pd/C Catalyst H2_Start->H2_Step1 H2_Step2 Evacuate and Fill with H₂ H2_Step1->H2_Step2 H2_Step3 Stir at RT H2_Step2->H2_Step3 H2_Step4 Filter through Celite H2_Step3->H2_Step4 H2_Step5 Concentrate H2_Step4->H2_Step5 H2_End Deprotected Amine H2_Step5->H2_End T_Start Dissolve Substrate in Solvent T_Step1 Add Pd/C and NH₄⁺HCOO⁻ T_Start->T_Step1 T_Step2 Stir at RT or with Heat T_Step1->T_Step2 T_Step3 Filter through Celite T_Step2->T_Step3 T_Step4 Concentrate & Aqueous Work-up T_Step3->T_Step4 T_End Deprotected Amine T_Step4->T_End

Sources

The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ability to synthesize peptides with defined sequences is a cornerstone of modern chemistry, biochemistry, and pharmacology. This capability, however, was not always within our grasp. Before the 1930s, attempts to link amino acids often resulted in uncontrolled polymerization, yielding complex and uncharacterizable mixtures. The landscape of chemical synthesis was irrevocably changed with the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group by Max Bergmann and Leonidas Zervas in 1932. This innovation provided the first reliable method for the stepwise synthesis of peptides, paving the way for the development of novel therapeutics, research tools, and a deeper understanding of biological processes. This guide provides a deep technical dive into the discovery, application, and enduring legacy of this pivotal chemical entity.

The Pre-Cbz Era: A Synthetic Conundrum

Prior to the work of Bergmann and Zervas, the primary obstacle in peptide synthesis was the inherent bifunctional reactivity of amino acids. Each amino acid possesses at least two reactive functional groups: a nucleophilic amino group (-NH₂) and an electrophilic carboxylic acid group (-COOH). When attempting to form a peptide bond by activating the carboxylic acid of one amino acid to react with the amino group of another, the activated amino acid could just as easily react with another molecule of itself. This lack of control led to random polymerization, severely limiting the synthesis of peptides with a specific, predetermined sequence.[1] Early pioneers like Emil Fischer made heroic efforts, but a general, controlled method remained elusive.[2]

The Bergmann-Zervas Breakthrough: The Concept of Amine Protection

The conceptual leap made by Max Bergmann and Leonidas Zervas, published in their seminal 1932 paper, was the idea of temporarily "masking" the reactivity of the amino group.[3] By converting the highly nucleophilic amine into a much less reactive functional group—a carbamate—they could selectively activate the carboxylic acid for peptide bond formation without the risk of self-polymerization.[1][4]

The protecting group they introduced, the benzyloxycarbonyl (Cbz) group, proved to be an ideal choice. Its success is rooted in a combination of key characteristics:[5]

  • Robust Stability : Cbz-protected amines are stable to a wide range of reaction conditions, including those required for peptide bond formation.[6]

  • Suppression of Racemization : The urethane linkage of the Cbz group helps to prevent the racemization of the chiral α-carbon during activation and coupling steps, a critical requirement for synthesizing stereochemically pure peptides.[3][7]

  • Facile Crystallization : N-Cbz-protected amino acids are often highly crystalline, which greatly simplifies their purification.[7]

  • Mild Removal : Crucially, the Cbz group could be removed under mild conditions that would not cleave the newly formed, and relatively labile, peptide bonds.[8]

This discovery is considered "epoch-making" and established the field of synthetic peptide chemistry.[9]

The Chemistry of Cbz Protection: A Self-Validating System

The introduction of the Cbz group is typically achieved by reacting the amino acid with benzyl chloroformate (Cbz-Cl) under aqueous alkaline conditions, a classic example of the Schotten-Baumann reaction.[4][10]

Mechanism of Protection

The reaction proceeds via nucleophilic acyl substitution. The amino group of the amino acid attacks the electrophilic carbonyl carbon of benzyl chloroformate. A base is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[4][10]

G cluster_reactants Reactants cluster_products Products AA R-CH(NH₂)-COOH (Amino Acid) CbzAA R-CH(NH-Cbz)-COOH (Cbz-Amino Acid) AA->CbzAA Nucleophilic Attack CbzCl C₆H₅CH₂OCOCl (Benzyl Chloroformate) CbzCl->CbzAA Base Base (e.g., Na₂CO₃) Salt Base·HCl Base->Salt Neutralization

Caption: Cbz protection of an amino acid via Schotten-Baumann reaction.

Causality Behind Experimental Choices

The protocol for Cbz protection is a self-validating system where the choice of conditions is critical for success, ensuring high yield and stereochemical purity.

  • Choice of Base and pH : An aqueous solution of sodium carbonate or a sodium carbonate/bicarbonate buffer is typically used.[5][7] The pH is maintained between 8 and 10.[7]

    • Expertise : A pH below 8 results in a significant concentration of the protonated, non-nucleophilic ammonium species (R-NH₃⁺), slowing the reaction. A pH above 10 increases the rate of hydrolysis of the benzyl chloroformate reagent and, more critically, enhances the risk of racemization of the amino acid's chiral center.[3][7] The carbonate buffer system is effective at maintaining this optimal pH range.[7]

  • Temperature Control : The reaction is initiated at low temperatures (0-5 °C).[5]

    • Expertise : This is done to control the initial exothermic reaction and to minimize the hydrolysis of the highly reactive Cbz-Cl. The reaction is then allowed to warm to room temperature to ensure completion.[5]

  • Reaction Monitoring and Work-up : The progress of the reaction can be easily monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting amino acid and the appearance of the more non-polar Cbz-amino acid product.[11]

    • Trustworthiness : The work-up is designed to remove impurities and isolate the product. An initial wash with an organic solvent like diethyl ether removes unreacted benzyl chloroformate. Subsequent acidification of the aqueous layer protonates the carboxylate of the Cbz-amino acid, causing it to precipitate or allowing for its extraction into an organic solvent.[5] The often-crystalline nature of the product allows for simple purification by recrystallization, which also serves to remove any minor isomeric impurities.[3][7]

Detailed Experimental Protocol: Cbz Protection of Glycine
  • Dissolution : Dissolve glycine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice-water bath.

  • Addition of Cbz-Cl : While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature is maintained below 5 °C.[5]

  • Reaction : Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor reaction completion by TLC.[5]

  • Work-up : Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate and other non-polar impurities.[5]

  • Acidification & Isolation : Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. The Cbz-glycine product will precipitate as a white solid.[5]

  • Purification : Collect the solid by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., chloroform).[12]

ParameterConditionRationale
Reagent Benzyl Chloroformate (Cbz-Cl)Highly reactive acylating agent.
Base Aq. Na₂CO₃ / NaHCO₃Maintains optimal pH (8-10), neutralizes HCl byproduct.[7]
Temperature 0-5 °C initially, then RTControls exotherm, minimizes Cbz-Cl hydrolysis.[5]
Monitoring Thin Layer Chromatography (TLC)Confirms consumption of starting material and formation of product.[11]
Purification Acidification & CrystallizationExploits solubility change with pH; crystalline nature ensures high purity.[7][12]
Table 1: Summary of key parameters and their rationale in Cbz protection.

The Art of Deprotection: Releasing the Amine

The utility of the Cbz group is critically dependent on its selective removal without damaging the peptide backbone. The two primary methods, catalytic hydrogenolysis and acidolysis, are orthogonal to many other protecting groups, providing immense flexibility in complex syntheses.[4]

Catalytic Hydrogenolysis

This is the most common and mildest method for Cbz deprotection.[1][8] It involves the cleavage of the benzylic C-O bond using hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[8]

Mechanism : The reaction proceeds via the catalytic hydrogenolysis of the benzyl-oxygen bond to form an unstable carbamic acid intermediate. This intermediate spontaneously decarboxylates to yield the free amine, with toluene and carbon dioxide as the only byproducts.[4] The volatile nature of these byproducts simplifies purification.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products CbzAmine R-NH-Cbz CarbamicAcid [R-NH-COOH] (Unstable Carbamic Acid) CbzAmine->CarbamicAcid Hydrogenolysis Toluene C₆H₅CH₃ (Toluene) CbzAmine->Toluene Catalyst H₂, Pd/C Catalyst->CarbamicAcid Amine R-NH₂ (Free Amine) CarbamicAcid->Amine Decarboxylation CO2 CO₂ CarbamicAcid->CO2

Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.

Field-Proven Insights & Troubleshooting :

  • Catalyst Poisoning : The palladium catalyst is highly sensitive to poisoning by sulfur-containing compounds (e.g., methionine, cysteine).[13] This can lead to slow or incomplete reactions. Using an increased catalyst load or employing alternative deprotection methods is advisable for sulfur-containing peptides.

  • Chemoselectivity : While mild, hydrogenolysis can reduce other functional groups like alkenes, alkynes, nitro groups, and some aryl halides.[13] In such cases, chemoselective hydrogenation can sometimes be achieved by using specific catalyst poisons, such as pyridine or diphenylsulfide, which temper the catalyst's activity.[9][14]

  • Transfer Hydrogenation : An operationally simpler and safer alternative to using flammable hydrogen gas is transfer hydrogenation.[1] Here, a hydrogen donor like ammonium formate, formic acid, or cyclohexene is used in conjunction with the Pd/C catalyst.[1][2] This method is particularly advantageous for scaling up reactions.

Acidolysis

For substrates incompatible with hydrogenation, cleavage with strong acid is a robust alternative.[1] The most common reagent is a solution of hydrogen bromide in glacial acetic acid (HBr/AcOH).[7]

Mechanism : The reaction involves protonation of the carbamate oxygen, followed by cleavage of the benzyl-oxygen bond via an Sₙ2 or Sₙ1-type mechanism, generating a stable benzyl cation (or benzyl bromide). The resulting carbamic acid then decarboxylates.

Field-Proven Insights & Troubleshooting :

  • Harsh Conditions : This method is effective but harsh. It can cleave other acid-labile protecting groups, such as the tert-butyloxycarbonyl (Boc) group.[4]

  • Side Reactions : The liberated benzyl cation is a potent electrophile and can cause side reactions by alkylating sensitive residues like tryptophan or methionine. Scavengers are often added to trap this cation. Additionally, if acetic acid is used as the solvent, N-acetylation of the newly deprotected amine can occur as a side reaction, especially at higher temperatures.[13]

Deprotection MethodReagentsAdvantagesLimitations & Side Reactions
Catalytic Hydrogenolysis H₂, Pd/CVery mild, neutral pH, clean byproducts (toluene, CO₂).[8]Reduces other functional groups (alkenes, nitro), catalyst poisoning by sulfur.[13]
Transfer Hydrogenation HCOONH₄, Pd/CAvoids use of H₂ gas (safer), often good selectivity.[1]Can also reduce other groups, may be slower than direct hydrogenation.[1]
Acidolysis HBr in Acetic AcidEffective for substrates sensitive to hydrogenation.[7]Harsh conditions, risk of benzyl cation side reactions, potential for N-acetylation.[13]
Table 2: Comparison of common Cbz deprotection methods.

Conclusion: The Enduring Legacy of the Cbz Group

The introduction of the benzyloxycarbonyl group by Bergmann and Zervas was a watershed moment in chemical synthesis. It transformed peptide synthesis from an art of uncontrolled polymerization into a rational, stepwise science.[15] This breakthrough directly enabled the synthesis of countless peptides for biological and pharmaceutical research, including the landmark synthesis of oxytocin by du Vigneaud.[2] While newer protecting groups like Fmoc and Boc now dominate solid-phase peptide synthesis, the Cbz group remains a vital tool in solution-phase synthesis and the broader field of organic chemistry for the protection of amines. Its discovery laid the intellectual and practical framework for the development of all subsequent protecting group strategies, cementing its place as a true classic of chemical innovation.

References

  • Sajiki, H., & Hirota, K. (2003). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison. Chemical and Pharmaceutical Bulletin, 51(3), 320-323. [Link]

  • Blaskovich, M., et al. (2017). Racemization in amino acids? ResearchGate. [Link]

  • Widlanski, T. S., et al. (2004). Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether. Organic Letters, 6(26), 4881–4884. [Link]

  • Mandal, P. K., & McMurray, J. S. (2007). In Situ Generation of Molecular Hydrogen for Catalytic Reductions. The Journal of Organic Chemistry, 72(17), 6599–6601. [Link]

  • Mao, L., et al. (2011). A Mild and Efficient Method for the Synthesis of N-Cbz-Protected Arylamides. Synlett, 2011(1), 129-133. [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • PubMed. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. [Link]

  • Sajiki, H., & Hirota, K. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Semantic Scholar. [Link]

  • Sajiki, H., et al. (1998). The Formation of a Novel Pd/C−Ethylenediamine Complex Catalyst: Chemoselective Hydrogenation without Deprotection of the O-Benzyl and N-Cbz Groups. The Journal of Organic Chemistry, 63(22), 7990–7992. [Link]

  • Mori, A., et al. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 8(15), 3279–3281. [Link]

  • Sajiki, H. (2006). Development of a Novel Type of Pd/C-catalyzed Chemoselective Hydrogenation Using a Nitrogen Catalyst Poison. ResearchGate. [Link]

  • Albericio, F., et al. (2022). Cbz deprotection conditions: screening of catalysts and sources of H2. ResearchGate. [Link]

  • Waring, M. J., et al. (2021). On‐DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA‐Encoded Chemical Libraries. Angewandte Chemie International Edition, 60(51), 26535-26541. [Link]

  • ResearchGate. (2004). Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Sivanandaiah, K. M., & Anantharamaiah, G. M. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 490-492. [Link]

  • Google Patents. (2013). US8357820B2 - Process for producing N-protected amino acid.
  • Gowda, D. C., et al. (2001). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Indian Journal of Chemistry - Section B, 40(11), 1078-1082. [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]

  • ResearchGate. (2012). An Excellent Method for Cbz-Protection of Amines. [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. [Link]

  • Wikipedia. (n.d.). Benzyl chloroformate. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz Protection - Common Conditions. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]

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The Cyclohexyl Moiety: A Linchpin in Modern Molecular Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The seemingly simple cyclohexyl group, a saturated six-membered hydrocarbon ring, belies a profound influence on molecular interactions that is critical to modern science, particularly in the fields of medicinal chemistry and materials science. Its unique combination of steric bulk, conformational rigidity, and lipophilicity allows for the fine-tuning of molecular properties to enhance biological activity, improve pharmacokinetic profiles, and dictate material characteristics. This guide provides a comprehensive exploration of the multifaceted roles of the cyclohexyl group, moving beyond a superficial overview to delve into the fundamental principles that govern its interactions and offering practical, field-proven insights for its strategic application. We will dissect its impact on non-covalent interactions, its utility as a bioisosteric replacement, and its role in dictating the three-dimensional architecture of molecules. This document is intended to be a valuable resource for researchers seeking to harness the power of the cyclohexyl group in their own molecular design endeavors.

The Fundamental Physicochemical Properties of the Cyclohexyl Group

The cyclohexyl group's influence stems from its distinct sp³-hybridized carbon framework, which imparts a three-dimensional structure that is both bulky and conformationally restricted. Unlike its aromatic counterpart, the phenyl group, the cyclohexyl ring is non-planar and exists predominantly in a stable chair conformation . This conformation minimizes both angle strain and torsional strain, with hydrogen atoms or substituents occupying either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

The rapid interconversion between two chair conformations, known as a ring flip , is a key dynamic feature. In a ring flip, axial substituents become equatorial, and equatorial substituents become axial. The energetic favorability of one conformation over the other is largely dictated by the steric hindrance experienced by the substituents.

The Cyclohexyl Group in Non-Covalent Interactions: A Game of Shape and Size

The non-polar nature of the cyclohexyl group makes it a significant contributor to non-covalent interactions, primarily through hydrophobic and van der Waals forces.

Hydrophobic Interactions and van der Waals Forces

In aqueous environments, the hydrophobic cyclohexyl group is expelled from the polar water network, driving it to associate with other non-polar moieties. This "hydrophobic effect" is a primary driver of protein-ligand binding, where a cyclohexyl group on a drug molecule can favorably interact with a hydrophobic pocket on its target protein.[1] These interactions are further stabilized by transient, induced dipoles known as van der Waals forces . The large surface area of the cyclohexyl ring allows for numerous points of contact, maximizing these weak but additive interactions.

Steric Hindrance: A Double-Edged Sword

The considerable bulk of the cyclohexyl group can introduce significant steric hindrance , which can be either advantageous or detrimental depending on the molecular context. Steric hindrance refers to the repulsive forces that arise when atoms are brought too close together.[2]

In drug design, steric hindrance can be strategically employed to:

  • Enhance selectivity: A bulky cyclohexyl group may prevent a drug molecule from binding to an off-target protein that has a smaller binding pocket.

  • Improve metabolic stability: The cyclohexyl group can shield metabolically labile parts of a molecule from enzymatic degradation.

However, uncontrolled steric hindrance can also prevent a molecule from adopting the necessary conformation for binding to its intended target. The quantitative measure of a substituent's steric bulk on a cyclohexane ring is its A-value , which represents the free energy difference between the axial and equatorial conformations. A larger A-value indicates a greater preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions (steric clashes between an axial substituent and the axial hydrogens on the same side of the ring).[2][3]

SubstituentA-value (kcal/mol)
-H0
-CN0.2
-F0.24
-Cl0.4
-Br0.2-0.7
-I0.4
-OH0.6 (0.9 in H-bonding solvents)
-OCH₃0.7
-NH₂1.2 (1.8 in H-bonding solvents)
-CH₃1.8
-CH₂CH₃2.0
-CH(CH₃)₂2.2
-c-C₆H₁₁2.2
-C₆H₅3.0
-C(CH₃)₃> 4.5

Table 1: A-values for common substituents on a cyclohexane ring. Data sourced from various chemical literature.[4]

Conformational Rigidity: Locking in Bioactivity

The inherent rigidity of the cyclohexane ring, compared to a flexible alkyl chain, can be a significant advantage in drug design. By replacing a floppy chain with a cyclohexyl group, the entropic penalty of binding is reduced, which can lead to a more favorable binding affinity. This pre-organization of the molecule into a more defined conformation means that less conformational freedom is lost upon binding to the target.

The Cyclohexyl Group as a Bioisostere: Mimicking for Success

A bioisostere is a chemical substituent that can be interchanged with another substituent without significantly altering the biological activity of the molecule. The cyclohexyl group is a well-established bioisostere for both the phenyl group and the tert-butyl group .

Cyclohexyl vs. Phenyl Group

Replacing a flat, aromatic phenyl group with a three-dimensional, saturated cyclohexyl group can have several beneficial effects:

  • Improved Solubility and Reduced Lipophilicity: While both are lipophilic, the cyclohexyl group can sometimes lead to improved aqueous solubility compared to the often more lipophilic and planar phenyl ring, which can be advantageous for ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5]

  • Enhanced Binding through 3D Contacts: The three-dimensional nature of the cyclohexyl ring can allow for more extensive and optimal van der Waals contacts within a binding pocket compared to the planar phenyl ring.

  • Metabolic Stability: Phenyl rings are susceptible to oxidative metabolism by cytochrome P450 enzymes. Replacing a phenyl ring with a metabolically more robust cyclohexyl group can increase the half-life of a drug.

However, the loss of potential π-π stacking interactions that a phenyl ring can participate in must be considered.

Cyclohexyl vs. tert-Butyl Group

The cyclohexyl group can also serve as a bioisostere for the bulky tert-butyl group. The cyclohexyl group occupies a larger volume and can therefore fill a deeper hydrophobic pocket on a target protein more effectively than a tert-butyl group, potentially leading to increased binding affinity.

Applications in Medicinal Chemistry and Drug Discovery: Case Studies

The strategic incorporation of the cyclohexyl group has been instrumental in the development of numerous successful drugs.

Case Study: Taxol Analogs in Cancer Therapy

In the development of new taxoid anticancer agents, analogs of docetaxel (Taxotere®) were synthesized where the phenyl groups at the C-3' and/or C-2 positions were replaced with cyclohexyl groups.[6] It was found that 3'-dephenyl-3'-cyclohexyldocetaxel and 2-(hexahydro)docetaxel exhibited potent activity in inhibiting microtubule disassembly, comparable to docetaxel itself.[6] This demonstrated that an aromatic group is not an absolute requirement for strong binding to microtubules, opening avenues for new non-aromatic taxoid derivatives.[6] However, the in vivo activity of these cyclohexyl analogs was diminished, suggesting potential issues with metabolism or bioavailability.[6]

Case Study: Bioisosteric Replacement in Adenosine A2A Receptor Antagonists

A data-driven analysis of bioisosteric replacements revealed that substituting a phenyl group with a cyclohexyl moiety in ligands for the adenosine A2A receptor (ADORA2A) consistently led to a decrease in binding affinity.[7] Structural studies suggest that while the phenyl ring primarily engages in hydrophobic interactions, the specific geometry and potential for aromatic interactions in certain binding modes are crucial for high affinity, and the cyclohexyl group cannot fully replicate these.[7] This highlights the context-dependent nature of bioisosteric replacements.

Experimental and Computational Methodologies for Studying the Cyclohexyl Group

A combination of experimental and computational techniques is essential for fully characterizing the role of the cyclohexyl group in molecular interactions.

Experimental Protocols

Objective: To determine the preferred conformation and the ratio of axial to equatorial conformers of a cyclohexyl-containing compound.

Protocol:

  • Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

  • Spectral Analysis:

    • Chemical Shifts: Protons in an axial position are generally more shielded and appear at a lower chemical shift (more upfield) compared to their equatorial counterparts, which are typically deshielded and appear at a higher chemical shift (more downfield).[8][9] A difference of ~0.5 ppm is often observed.[8]

    • Coupling Constants (J-values): The magnitude of the vicinal coupling constant (³J) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. Large coupling constants (typically 8-13 Hz) are observed for axial-axial couplings (dihedral angle ~180°), while smaller coupling constants (typically 2-5 Hz) are seen for axial-equatorial and equatorial-equatorial couplings (dihedral angle ~60°).[10]

  • Integration: For conformationally mobile systems at room temperature, an averaged spectrum is observed. Low-temperature NMR experiments may be necessary to "freeze out" the individual conformers and allow for their direct observation and quantification by integrating the respective signals.[11][12]

Objective: To determine the precise three-dimensional structure of a cyclohexyl-containing molecule in the solid state, including bond lengths, bond angles, and the conformation of the cyclohexyl ring.

Protocol:

  • Crystal Growth: Grow single crystals of the compound of suitable size and quality (typically 0.1-0.3 mm in each dimension) by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Crystal Mounting: Carefully mount a single crystal on a goniometer head.

  • Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are collected by a detector as the crystal is rotated.[13][14]

  • Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group of the crystal. The positions of the atoms within the unit cell are then determined by solving the phase problem. The initial structural model is then refined to best fit the experimental data.[15]

Computational Workflow: Molecular Dynamics Simulation

Objective: To simulate the dynamic behavior of a cyclohexyl-containing ligand in a biological system (e.g., bound to a protein) and to analyze its interactions and conformational preferences.

Workflow using GROMACS:

MD_Workflow cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis PDB 1. Obtain Protein-Ligand PDB Topol 2. Generate Ligand Topology PDB->Topol Parameterize ligand Solvate 3. Create Solvated System Topol->Solvate Combine topologies Ions 4. Add Ions Solvate->Ions Neutralize system EM 5. Energy Minimization Ions->EM Remove steric clashes NVT 6. NVT Equilibration EM->NVT Stabilize temperature NPT 7. NPT Equilibration NVT->NPT Stabilize pressure MD 8. Production MD Run NPT->MD Generate trajectory Trajectory 9. Analyze Trajectory MD->Trajectory Extract insights

Caption: A typical workflow for setting up and running a molecular dynamics simulation of a protein-ligand complex using GROMACS.

Detailed Steps:

  • System Preparation:

    • Obtain the initial coordinates of the protein-ligand complex, often from a crystal structure (PDB file).

    • Generate a topology file for the ligand, which contains the parameters for the force field that will be used to describe its intramolecular and intermolecular interactions.[16]

    • Create a simulation box and solvate the system with water molecules.

    • Add ions to neutralize the system and to mimic physiological salt concentrations.[17]

  • Energy Minimization: Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial structure.

  • Equilibration:

    • Perform a short simulation under an NVT (constant number of particles, volume, and temperature) ensemble to allow the system to reach the desired temperature.

    • Perform another short simulation under an NPT (constant number of particles, pressure, and temperature) ensemble to allow the system to reach the correct density.

  • Production MD: Run the main simulation for a longer period to generate a trajectory of the system's dynamic behavior.

  • Analysis: Analyze the trajectory to study the ligand's conformational changes, its interactions with the protein, and other dynamic properties.

The Cyclohexyl Group in Materials Science

Beyond its role in the life sciences, the cyclohexyl group is also a valuable component in materials science. Its rigid structure can be incorporated into polymers to enhance their thermal stability and mechanical properties. In liquid crystals, the inclusion of cyclohexyl rings can influence the mesophase properties, such as viscosity and clearing points.

Conclusion

The cyclohexyl group is a powerful and versatile tool in the arsenal of the modern molecular designer. Its well-defined three-dimensional structure, conformational rigidity, and lipophilic character provide a means to precisely control molecular shape, stability, and intermolecular interactions. A thorough understanding of the fundamental principles governing its behavior, from steric hindrance and A-values to its role as a bioisostere, is paramount for its effective application. By combining empirical knowledge with advanced experimental and computational techniques, researchers can continue to leverage the unique properties of the cyclohexyl moiety to create novel and impactful molecules in both medicine and materials science.

References

  • Table of A-Values. (n.d.). Retrieved from [Link]

  • Georg, G. I., et al. (1995). Synthesis and structure-activity relationships of new antitumor taxoids. Effects of cyclohexyl substitution at the C-3' and/or C-2 of taxotere (docetaxel). Journal of Medicinal Chemistry, 38(14), 2665-2672.
  • Reich, H. J. (2015). 5.2 Chemical Shift. In Structure Determination Using Spectroscopic Methods. Retrieved from [Link]

  • Macmillan Group. (2021). Phenyl Bioisosterism Unlayered. Retrieved from [Link]

  • de Graaf, C., et al. (2023). Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles.
  • Lin, C. K., et al. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. The Journal of Organic Chemistry, 86(20), 14269-14280.
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Retrieved from [Link]

  • in a substituted cyclohexane, is axial or equatorial proton more upfield? (2015, January 29). Reddit. Retrieved from [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • JEOL. (n.d.). Introduction of a method to analyze 3D structures using homonuclear couplings. Retrieved from [Link]

  • BioExcel. (n.d.). GROMACS Protein-Ligand Complex MD Setup tutorial. Retrieved from [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • Determination of crystal structure by single crystal X-ray diffraction. (n.d.). Retrieved from [Link]

  • ASM International. (n.d.). Single-Crystal X-Ray Diffraction. Retrieved from [Link]

  • Tekle, S. L., & Zewde, T. (2012). Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy. An Experiment in Physical Organic Chemistry for Undergraduate Students.
  • Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]

  • Mohareb, R. M., et al. (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega, 7(34), 30045-30065.
  • InsilicoSci. (2023, April 1). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial [Video]. YouTube. Retrieved from [Link]

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  • Pharmacology Mentor. (2023, August 24). Structure-Activity Relationships (SAR). Retrieved from [Link]

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  • Bionity. (n.d.). Structure-activity relationship. Retrieved from [Link]

  • How to experimentally detect the conformation of cyclohexane? (2012, April 17). ResearchGate. Retrieved from [Link]

  • Gill, G., Pawar, D. M., & Noe, E. A. (2005). Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. The Journal of Organic Chemistry, 70(26), 10726-10731.
  • Tse, E., et al. (2020). Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials. Journal of Medicinal Chemistry, 63(15), 8443-8463.
  • Mohareb, R. M., et al. (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega, 7(34), 30045-30065.
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  • Protein–Ligand Interactions as the Basis for Drug Action. (n.d.). ResearchGate. Retrieved from [Link]

  • Wang, C., et al. (2019). Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. International Journal of Molecular Sciences, 20(12), 2998.
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Methodological & Application

Application Note & Protocol: Strategic Incorporation of Cbz-Cyclohexylglycine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The synthesis of peptides incorporating non-proteinogenic amino acids is a cornerstone of modern drug discovery and materials science. These unique building blocks offer pathways to novel therapeutics with enhanced stability, constrained conformations, and improved pharmacological profiles. Cbz-L-Cyclohexylglycine (Cbz-Chg-OH) is one such valuable derivative, featuring a bulky, hydrophobic cyclohexyl side chain. This moiety is instrumental in designing peptides with increased resistance to enzymatic degradation and for mimicking hydrophobic interactions crucial for protein binding.

The N-terminal carboxybenzyl (Cbz or Z) group is a classic protecting group, foundational to peptide chemistry, renowned for its stability under a range of conditions. Its removal via catalytic hydrogenolysis provides an orthogonal deprotection strategy relative to the acid-labile side-chain protecting groups common in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1]

However, the very feature that makes Cbz-cyclohexylglycine attractive—its significant steric bulk—also presents considerable synthetic challenges.[2] Incomplete couplings, slow reaction kinetics, and sequence-dependent aggregation are common hurdles that researchers face.[2][3][4] This application note provides a detailed, field-proven protocol for the efficient incorporation of Cbz-cyclohexylglycine as an N-terminal residue in Fmoc-SPPS workflows. It addresses common challenges with robust solutions and explains the chemical rationale behind each procedural step, enabling researchers to leverage the unique properties of this amino acid with confidence.

Physicochemical & Structural Characteristics

Understanding the properties of Cbz-cyclohexylglycine is fundamental to optimizing its use in synthesis.

PropertyValueSource
Full Chemical Name (S)-2-((((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid[5]
Common Synonyms Cbz-L-Chg-OH, Z-L-Cyclohexylglycine[6]
Molecular Formula C₁₆H₂₁NO₄[5][6][7]
Molar Mass 291.34 g/mol [5][6][7]
Appearance White to off-white solid[6]
Melting Point 111-114 °C[6]
Key Features - Bulky Cyclohexyl Side Chain: Induces steric hindrance and hydrophobicity. - Cbz N-α-Protecting Group: Stable to acidic conditions (TFA), removed by hydrogenolysis.[8][9]

Core Challenge: Overcoming Steric Hindrance

The primary obstacle in using Cbz-cyclohexylglycine is the steric hindrance imposed by its bulky cyclohexyl side chain in proximity to the reactive carboxyl group. This bulk can physically impede the approach of the activated amino acid to the free N-terminal amine of the resin-bound peptide, leading to significantly reduced coupling efficiency compared to less hindered amino acids.[2]

Consequences of Steric Hindrance:

  • Incomplete Coupling: Results in the formation of deletion sequences (peptides missing the Cbz-Chg residue), which can be difficult to separate during purification.[2][10]

  • Slow Reaction Kinetics: Requires extended reaction times and more potent reagents to drive the reaction to completion.[2]

  • Peptide Aggregation: The hydrophobicity of the cyclohexyl group can promote the formation of secondary structures and inter-chain aggregation on the solid support, further blocking reactive sites.[4][11]

The following protocol is specifically designed to mitigate these challenges through the strategic selection of reagents and reaction conditions.

Experimental Protocol: N-Terminal Capping with Cbz-Cyclohexylglycine

This protocol details the manual incorporation of Cbz-cyclohexylglycine as the final, N-terminal residue onto a peptide chain assembled using standard Fmoc/tBu SPPS methodology.

Materials & Reagents
ReagentRecommended GradeNotes
Peptide-ResinPre-synthesized, N-terminally deprotectedFully assembled peptide on a suitable resin (e.g., Rink Amide, Wang).
Cbz-L-CyclohexylglycinePeptide Synthesis Grade (≥98% purity)The key building block.[7]
HATUReagent GradeHigh-efficiency uronium coupling reagent.[2]
DIPEA (or NMM)Peptide Synthesis GradeNon-nucleophilic base for activation.
DMFPeptide Synthesis GradePrimary solvent for washing and coupling.
DCMReagent GradeSolvent for washing.
PiperidineReagent GradeFor Fmoc deprotection (used in a 20% DMF solution).
TFA Cleavage Cocktaile.g., 95% TFA, 2.5% TIS, 2.5% H₂OFor final cleavage from resin. The Cbz group is stable to this mixture.[9]
Diethyl Ether (cold)Reagent GradeFor peptide precipitation.
Step-by-Step Methodology

The following workflow outlines the critical steps for successful coupling.

SPPS_Workflow cluster_prep Resin Preparation cluster_coupling Cbz-Chg Coupling cluster_final Cleavage & Purification Resin 1. Start: Peptide-Resin (Fmoc-Protected) Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 3. Extensive Washing (DMF, DCM) Deprotection->Wash1 Activation 4. Activation Cocktail Prep (Cbz-Chg, HATU, DIPEA in DMF) Wash1->Activation Proceed to Coupling Coupling 5. Coupling Reaction (Add activated mix to resin) Activation->Coupling Wash2 6. Final Washing (DMF, DCM) Coupling->Wash2 Cleavage 7. Cleavage & Side-Chain Deprotection (TFA Cocktail) Wash2->Cleavage Proceed to Cleavage Precipitation 8. Ether Precipitation Cleavage->Precipitation Purification 9. RP-HPLC Purification Precipitation->Purification

Caption: Workflow for N-terminal capping with Cbz-cyclohexylglycine.

  • Resin Swelling & Final Deprotection:

    • Swell the fully synthesized peptide-resin (with the N-terminal Fmoc group still attached) in DMF for at least 30-60 minutes.

    • Drain the DMF and treat the resin with 20% piperidine in DMF for 3 minutes. Drain.

    • Repeat the treatment with 20% piperidine in DMF for an additional 10 minutes to ensure complete Fmoc removal.[2]

    • Wash the resin thoroughly to remove all traces of piperidine. A recommended sequence is: DMF (x5), DCM (x3), DMF (x3). The presence of residual base can neutralize the activated amino acid.

  • Amino Acid Activation (Critical Step):

    • In a separate reaction vessel, dissolve Cbz-L-cyclohexylglycine (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in a minimal volume of DMF.[2]

    • Add DIPEA (6-10 equivalents) to the mixture. The solution may change color (e.g., to yellow).[2]

    • Allow the mixture to pre-activate for 1-2 minutes before adding it to the resin.[2] The rationale for using a powerful uronium salt like HATU is to generate a highly reactive acyl-uronium intermediate capable of overcoming the severe steric barrier.

  • Coupling Reaction:

    • Drain the final DMF wash from the deprotected peptide-resin.

    • Immediately add the pre-activated Cbz-cyclohexylglycine solution to the resin.

    • Agitate the reaction vessel (e.g., via shaking or nitrogen bubbling) at room temperature for a minimum of 2-4 hours.[2] For sequences known to be difficult, extending this time or performing a double coupling is recommended (see Troubleshooting section).

    • Perform a Kaiser test to check for the presence of free primary amines. A negative result (clear/yellow beads) indicates a complete reaction. Note: A faint positive result may still be acceptable, with unreacted chains being capped in the next step.

  • Washing and Optional Capping:

    • Drain the coupling solution and wash the resin extensively with DMF (x5) and DCM (x3) to remove all excess reagents and byproducts.

    • (Optional but Recommended) To simplify final purification, any unreacted N-terminal amines can be permanently blocked (capped). Treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 10:5:85 v/v/v) for 15 minutes. Wash again with DMF and DCM.

  • Cleavage and Global Deprotection:

    • Dry the peptide-resin under a stream of nitrogen or in a vacuum desiccator.

    • Add a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% deionized water) to the resin.

    • Stir at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt). The N-terminal Cbz group remains intact under these conditions.

    • Filter the resin and collect the TFA filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate dropwise into a centrifuge tube containing cold diethyl ether.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

    • Purify the N-terminally Cbz-protected peptide using reverse-phase HPLC (RP-HPLC).

Quantitative Protocol Summary
ParameterRecommended ValueRationale
Cbz-Chg-OH Excess 3 - 5 equivalentsDrives the sterically hindered reaction to completion.[2]
Coupling Reagent HATU (0.98 eq. to AA)High-efficiency activator for difficult couplings.[2]
Base (DIPEA) 2 equivalents to AA/ReagentEnsures a basic environment for activation without causing side reactions.
Coupling Time 2 - 4 hours (or overnight)Allows sufficient time for the slow, sterically hindered reaction to proceed.[2]
Double Coupling OptionalRecommended for sequences prone to aggregation or if the first coupling is incomplete.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solutions & Explanations
Low Coupling Yield / Significant Deletion Sequence Steric Hindrance: The primary cause.[2] Peptide Aggregation: The growing peptide chain is inaccessible.[2]Increase Reagent Excess: Use up to 5 equivalents of Cbz-Chg and HATU.[2] Extend Coupling Time: Allow the reaction to proceed for 4 hours or even overnight.[2] Perform a Double Coupling: After the first coupling, wash the resin and repeat the activation and coupling steps with a fresh batch of reagents.[2] Switch to a Stronger Reagent: Consider phosphonium salts (PyAOP, PyBOP) or other uronium salts like COMU if HATU is insufficient.[12] Gentle Heating: If using a compatible automated synthesizer, gentle heating (30-40°C) can increase reaction kinetics.[2]
Peptide Aggregation During Synthesis Hydrophobic Collapse: The growing peptide, especially if containing other hydrophobic residues, aggregates on the resin.[3][4]Solvent Choice: Use N-Methyl-2-pyrrolidone (NMP) instead of DMF, as it has better resin-swelling and structure-disrupting properties.[2] Chaotropic Agents: In extreme cases, adding chaotropic salts like LiCl to the coupling/deprotection steps can disrupt secondary structures.
Unintended Cbz-Group Removal Incorrect Cleavage Cocktail: Use of reagents intended for Cbz removal (e.g., H₂, Pd/C, HF).Confirm Orthogonality: The Cbz group is stable to TFA. Ensure your cleavage cocktail is strictly acid-based (TFA). Hydrogenolysis is required for Cbz removal and is performed as a separate, post-synthetic step if the unprotected N-terminus is desired.[1]

Conclusion

The successful incorporation of sterically demanding amino acids like Cbz-cyclohexylglycine is achievable through a well-considered synthetic strategy. By anticipating the challenges of steric hindrance and employing high-efficiency coupling reagents like HATU, extended reaction times, and appropriate reagent excesses, researchers can effectively cap peptide chains with this valuable moiety. The protocol and troubleshooting guide presented here provide a robust framework for leveraging Cbz-cyclohexylglycine to create novel peptides for a wide range of applications in research and drug development.

References

  • Technical Support Center: Optimizing Coupling Conditions for N-Benzyl-N-Cbz-glycine in Solid-Phase Peptide Synthesis (SPPS) - Benchchem.
  • Cbz deprotection conditions: screening of catalysts and sources of H2 - ResearchG
  • Protecting Groups in Peptide Synthesis | Biosynth.
  • Solid-Phase Peptide Synthesis (SPPS) for High-Quality Peptides.
  • How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?
  • Overview of Solid Phase Peptide Synthesis (SPPS).
  • Cbz-Cyclohexyl-L-glycine, 1 g - Protected Amino Acids - Carl ROTH.
  • Fmoc Amino Acids for SPPS - AltaBioscience.
  • The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group - Benchchem.
  • Tandem deprotection/coupling for peptide synthesis in water at room temper
  • Solid-Phase Peptide Synthesis (SPPS) in Research & Development - Gyros Protein Technologies.
  • Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - RSC Publishing.
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis - Sigma-Aldrich.
  • Amino acid structure and “Difficult sequences” In solid phase peptide synthesis | Request PDF - ResearchG
  • Cbz-Cyclohexyl-L-glycine - CymitQuimica.
  • Cbz-Cyclohexyl-L-glycine CAS#: 69901-75-3; ChemWh
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applic
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies.
  • Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-aminooxy-PEG4-acid - Benchchem.

Sources

Application Notes and Protocols for the Coupling of Cbz-Cyclohexylglycine with Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Cbz-Cyclohexylglycine in Peptide Synthesis

N-Carbobenzyloxy-L-cyclohexylglycine (Cbz-Chg) is a non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and drug development. The incorporation of this bulky, lipophilic residue into peptide backbones can impart unique conformational constraints, enhance metabolic stability, and improve pharmacokinetic profiles. The cyclohexyl moiety provides steric bulk that can influence peptide folding and interaction with biological targets, while the benzyloxycarbonyl (Cbz) protecting group offers robust protection of the α-amino group during peptide synthesis, which can be removed under specific conditions such as catalytic hydrogenolysis.[1][2]

However, the very features that make Cbz-cyclohexylglycine a valuable building block also present significant challenges during peptide synthesis. The steric hindrance posed by the cyclohexyl group can impede the efficiency of the coupling reaction, leading to lower yields and the potential for side reactions.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for the effective coupling of Cbz-cyclohexylglycine with other amino acids. We will delve into the mechanistic rationale behind reagent selection and provide detailed, field-proven protocols to navigate the challenges associated with this sterically demanding amino acid.

Core Principles of Peptide Bond Formation

The formation of a peptide bond is a condensation reaction between the carboxyl group of one amino acid and the amino group of another. This process is not spontaneous under mild conditions and requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack by the amine.[4] Coupling reagents are employed to achieve this activation. The choice of coupling reagent and reaction conditions is paramount, especially when dealing with sterically hindered amino acids like Cbz-cyclohexylglycine, to ensure high yields and minimize side reactions such as racemization.

A Comparative Analysis of Coupling Reagents for Cbz-Cyclohexylglycine

The selection of an appropriate coupling reagent is critical for the successful synthesis of peptides containing Cbz-cyclohexylglycine. The steric bulk of the cyclohexyl group necessitates the use of highly efficient activating agents. Below is a comparative overview of commonly used coupling reagents.

Coupling Reagent Class Examples Advantages Disadvantages Suitability for Cbz-Chg
Carbodiimides DCC, EDC, DICCost-effective, well-established.Can lead to the formation of N-acylurea byproduct, risk of racemization without additives.[5]Moderate; requires an additive like HOBt. DCC can lead to insoluble byproducts, making purification difficult. EDC is a better choice for solution-phase synthesis due to its water-soluble byproduct.[5]
Uronium/Aminium Salts HBTU, HATU, TBTUHigh coupling efficiency, fast reaction rates, low racemization.[6]More expensive than carbodiimides, can react with unprotected N-terminus if used in excess.[7]High; these are often the reagents of choice for sterically hindered amino acids. HATU is generally more reactive than HBTU.[7]
Phosphonium Salts PyBOP, PyAOPHigh reactivity, particularly effective for hindered couplings.Byproducts can sometimes complicate purification.High; PyBOP is a powerful reagent for difficult couplings.

Mechanistic Insights into Key Coupling Reactions

Understanding the reaction mechanisms is crucial for optimizing coupling protocols and troubleshooting any issues that may arise.

Carbodiimide-Mediated Coupling with HOBt

Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are classic coupling reagents. The reaction proceeds via the formation of a highly reactive O-acylisourea intermediate.[5] However, this intermediate is prone to rearrangement to a non-reactive N-acylurea. To mitigate this and reduce racemization, an additive such as 1-Hydroxybenzotriazole (HOBt) is almost always used. HOBt traps the O-acylisourea to form an active ester, which is more stable and reacts cleanly with the amine component to form the peptide bond.[5]

DCC_HOBt_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase Cbz_Chg_COOH Cbz-Chg-COOH O_acylisourea O-Acylisourea Intermediate Cbz_Chg_COOH->O_acylisourea + DCC DCC DCC N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Rearrangement HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt DCU DCU (Byproduct) HOBt HOBt Dipeptide Cbz-Chg-AA-OR HOBt_ester->Dipeptide + H2N-AA-OR Amino_Acid_Ester H2N-AA-OR

Caption: Carbodiimide (DCC) coupling mechanism with HOBt additive.

HBTU-Mediated Coupling

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) is a highly efficient uronium salt-based coupling reagent.[6] In the presence of a base, such as N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated to the carboxylate. The carboxylate then attacks the HBTU to form an HOBt active ester, which rapidly reacts with the amine component to yield the desired peptide. This process is very fast and significantly suppresses racemization, making it ideal for sterically hindered amino acids.[6]

HBTU_Mechanism cluster_activation Activation & Coupling Cbz_Chg_COOH Cbz-Chg-COOH Carboxylate Cbz-Chg-COO- Cbz_Chg_COOH->Carboxylate + DIPEA Active_Ester HOBt Active Ester Carboxylate->Active_Ester + HBTU HBTU HBTU Dipeptide Cbz-Chg-AA-OR Active_Ester->Dipeptide + H2N-AA-OR Amino_Acid_Ester H2N-AA-OR

Caption: HBTU-mediated peptide coupling workflow.

Detailed Experimental Protocols

The following protocols are provided as a starting point for the coupling of Cbz-cyclohexylglycine. Due to its steric hindrance, longer reaction times or double coupling may be necessary. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Protocol 1: Solution-Phase Coupling using EDC/HOBt

This protocol is suitable for small-scale synthesis where the dicyclohexylurea (DCU) byproduct from DCC would be problematic for purification.

Materials:

  • Cbz-cyclohexylglycine (1.0 eq)

  • Amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl) (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.0 eq, to neutralize the hydrochloride salt)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) as solvent

Procedure:

  • Dissolve Cbz-cyclohexylglycine (1.0 eq), the amino acid ester hydrochloride (1.0 eq), and HOBt (1.2 eq) in DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA or TEA (1.0 eq) to the mixture and stir for 5 minutes.

  • Add EDC (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield the pure dipeptide.

Protocol 2: Solution-Phase Coupling using HBTU/DIPEA

This protocol is recommended for achieving higher yields and faster reaction times, especially given the steric hindrance of Cbz-cyclohexylglycine.

Materials:

  • Cbz-cyclohexylglycine (1.0 eq)

  • Amino acid ester hydrochloride (1.1 eq)

  • HBTU (1.1 eq)

  • DIPEA (2.5 eq)

  • DMF as solvent

Procedure:

  • In a round-bottom flask, dissolve Cbz-cyclohexylglycine (1.0 eq), HBTU (1.1 eq), and the amino acid ester hydrochloride (1.1 eq) in DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIPEA (2.5 eq) to the stirred solution.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4-8 hours.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo.

    • The crude product can be purified by recrystallization or flash chromatography.

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Low Yield Incomplete reaction due to steric hindrance.Increase reaction time. Consider a "double coupling" by adding a second portion of coupling reagent and Cbz-Chg after the initial reaction time. Use a more powerful coupling reagent like HATU.
Poor solvation of reactants.Ensure all reactants are fully dissolved. DMF is generally a good solvent for peptide synthesis.
Presence of Unreacted Starting Material Insufficient activation or reaction time.Check the quality of the coupling reagent. Increase the equivalents of the coupling reagent and/or extend the reaction time.
Racemization Use of carbodiimides without an additive. Strong base in excess.Always use HOBt or a similar additive with carbodiimides. Avoid excessive amounts of base and prolonged exposure to basic conditions.
Formation of N-acylurea Side reaction of the O-acylisourea intermediate in carbodiimide couplings.Ensure HOBt is added before or concurrently with the carbodiimide to efficiently trap the active intermediate.[5]

Conclusion

The successful coupling of Cbz-cyclohexylglycine requires careful consideration of the steric challenges it presents. While traditional carbodiimide methods can be employed, the use of more potent uronium or phosphonium salt-based reagents like HBTU or PyBOP is highly recommended to achieve optimal yields and minimize side reactions. The protocols and troubleshooting guide provided herein offer a robust framework for researchers to effectively incorporate this valuable non-proteinogenic amino acid into their peptide synthesis workflows, paving the way for the development of novel peptide-based therapeutics and research tools.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind HBTU: Mechanism and Advantages in Peptide Coupling.
  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives.
  • Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(22), 8561–8567.
  • YouTube. (2021, January 18). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry.
  • BenchChem. (n.d.). A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids.
  • Reid, G. E., & Simpson, R. J. (1992). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37)
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Google Patents. (n.d.). Process for producing N-protected amino acid.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis.
  • BenchChem. (n.d.). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
  • Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).
  • BOC Sciences. (n.d.). CBZ-Amino Acids.
  • Chemical Amino / Alfa Chemistry. (n.d.). Cbz-Amino Acids.

Sources

Application Notes and Protocols for 2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive technical guide on the application of 2-(((benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid, a non-proteinogenic amino acid, in medicinal chemistry. It delves into the strategic incorporation of this building block to enhance the therapeutic properties of peptides and peptidomimetics. Detailed protocols for its use in solid-phase peptide synthesis (SPPS) are provided, addressing the unique challenges posed by its sterically hindered nature. Furthermore, this guide explores its role in the design of pseudonatural products, offering a modern perspective on creating novel bioactive scaffolds.

Introduction: The Strategic Value of a Unique Building Block

In the landscape of modern drug discovery, the limitations of native peptides, such as poor metabolic stability and low bioavailability, have driven the exploration of non-proteinogenic amino acids (NPAAs).[1][2] These unique building blocks offer a vast chemical space beyond the canonical 20 amino acids, enabling the fine-tuning of molecular properties to create more effective and safer therapeutics.[1] this compound, also known as N-Cbz-cyclohexylglycine, has emerged as a valuable NPAA in this pursuit.

The core value of this molecule lies in the combination of its two key structural features:

  • The Cyclohexyl Moiety: This bulky, lipophilic side chain can significantly influence the conformational properties of a peptide. It can induce specific secondary structures, enhance binding affinity to protein targets by accessing hydrophobic pockets, and improve membrane permeability, a crucial factor for oral bioavailability.[1]

  • The Benzyloxycarbonyl (Cbz) Protecting Group: A well-established protecting group in peptide synthesis, the Cbz group provides robust protection of the alpha-amino group during coupling reactions and can be removed under specific conditions, allowing for controlled peptide elongation.

The strategic incorporation of N-Cbz-cyclohexylglycine into a peptide sequence can therefore be a powerful tool to modulate its pharmacological profile, enhancing its stability, potency, and drug-like properties.[1][2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application.

PropertyValue
Molecular Formula C₁₆H₂₁NO₄
Molecular Weight 291.34 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents such as DMF, NMP, and DCM
Stereochemistry Available as both (R) and (S) enantiomers

Applications in Medicinal Chemistry

The primary application of this compound is as a specialized building block in the synthesis of therapeutic peptides and peptidomimetics. Its unique structure has proven beneficial in several therapeutic areas.

Antiviral Drug Development: The Case of Telaprevir

A prominent example of the successful application of a cyclohexylglycine derivative is in the synthesis of Telaprevir, a potent inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease.[3] L-Cyclohexylglycine serves as a key intermediate in the synthesis of this antiviral drug, highlighting the importance of this non-natural amino acid in constructing complex and effective therapeutic agents.[3] The cyclohexyl group in Telaprevir plays a crucial role in binding to a hydrophobic pocket of the protease, thereby enhancing the drug's inhibitory activity.

Enhancing Peptide Stability and Potency

The incorporation of cyclohexylglycine into peptide sequences can significantly improve their resistance to enzymatic degradation. The bulky cyclohexyl side chain can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in biological systems. Furthermore, the conformational constraints imposed by the cyclohexyl group can lock the peptide into a bioactive conformation, leading to enhanced binding affinity and potency.[1]

Design of Pseudonatural Products

The concept of pseudonatural products (PNPs) involves the combination of natural product fragments in novel arrangements that are not accessible through natural biosynthetic pathways.[4] This approach allows for the exploration of new chemical space while retaining the inherent biological relevance of natural product scaffolds. Non-proteinogenic amino acids like cyclohexylglycine are ideal building blocks for the creation of peptide-based PNPs. By replacing a natural amino acid with cyclohexylglycine, or by incorporating it into a novel peptide scaffold, researchers can generate new molecular architectures with unique and potentially unexpected biological activities. This strategy opens up new avenues for the discovery of first-in-class therapeutics.

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence via SPPS requires careful consideration due to its steric bulk. The following protocols are designed to address these challenges and ensure efficient coupling.

General Workflow for SPPS

The following diagram illustrates the general workflow for a single coupling cycle in SPPS.

SPPS_Workflow Resin Resin-Bound Peptide (Free Amine) Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection 1. Washing1 Washing (DMF, DCM) Deprotection->Washing1 2. Coupling Coupling (Addition to Resin) Washing1->Coupling 3. Activation Amino Acid Activation (N-Cbz-cyclohexylglycine + Coupling Reagent) Activation->Coupling Washing2 Washing (DMF) Coupling->Washing2 4. NextCycle Next Coupling Cycle or Final Cleavage Washing2->NextCycle 5.

Caption: General workflow for a single coupling cycle in SPPS.

Recommended Protocol for Coupling N-Cbz-Cyclohexylglycine

Due to the steric hindrance of the cyclohexyl group and the Cbz protecting group, standard coupling conditions may result in low yields. The following optimized protocol is recommended:

Materials:

  • Fmoc-protected peptide-resin with a free N-terminal amine

  • This compound (3-5 equivalents)

  • High-efficiency coupling reagent (e.g., HATU, HCTU, or COMU) (2.9-4.9 equivalents)[5][6]

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA or N-Methylmorpholine - NMM) (6-10 equivalents)[5]

  • Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Washing solvents: DMF, Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine in DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 10 minutes.[5]

    • Wash the resin thoroughly with DMF (5-7 times) and then with DCM (2-3 times) and DMF (2-3 times).[5]

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3-5 eq.) and HATU (2.9-4.9 eq.) in DMF.[5]

    • Add DIPEA or NMM (6-10 eq.) to the activation mixture.[5]

    • Allow the mixture to pre-activate for 1-2 minutes.[5]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. For difficult sequences, this time can be extended or a double coupling can be performed.[5]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and by-products.

  • Monitoring (Optional but Recommended): Perform a Kaiser test on a small sample of the resin to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.

  • Capping (Optional): If the coupling is incomplete, any unreacted N-terminal amines can be capped using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion peptides.

  • Continuation of Synthesis: Proceed to the next Fmoc deprotection step for the subsequent amino acid coupling.

Troubleshooting and Optimization

The following diagram outlines common challenges and optimization strategies when working with sterically hindered amino acids like N-Cbz-cyclohexylglycine.

Troubleshooting cluster_challenges Challenges cluster_solutions Optimization Strategies LowYield Low Coupling Yield Incomplete Reaction CouplingReagent Use Stronger Coupling Reagent e.g., HATU, HCTU, COMU LowYield->CouplingReagent ExcessReagents Increase Reagent Excess 3-5 equivalents of amino acid LowYield->ExcessReagents SlowKinetics Slow Reaction Kinetics Extended Coupling Times TimeTemp Extend Reaction Time / Increase Temperature 2-4 hours or overnight; gentle heating SlowKinetics->TimeTemp DoubleCoupling Perform Double Coupling Repeat the coupling step SlowKinetics->DoubleCoupling

Caption: Troubleshooting guide for coupling N-Cbz-cyclohexylglycine.

Conclusion

This compound is a powerful and versatile building block for medicinal chemists seeking to enhance the therapeutic potential of peptides. Its ability to impart conformational rigidity, increase lipophilicity, and improve metabolic stability makes it a valuable tool in overcoming the inherent limitations of natural peptides. While its steric bulk presents challenges in synthesis, these can be effectively addressed with optimized protocols and the use of modern coupling reagents. As the fields of peptide therapeutics and pseudonatural product design continue to evolve, the strategic application of unique non-proteinogenic amino acids like N-Cbz-cyclohexylglycine will undoubtedly play a crucial role in the development of the next generation of innovative medicines.

References

  • Ding, Y., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207-1223. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). L-Cyclohexylglycine: A Versatile Amino Acid Derivative for Pharmaceutical and Chemical Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). How to Synthesize a Peptide. Retrieved from [Link]

  • Beyermann, M., & Coin, I. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3169-3177. Retrieved from [Link]

  • How to Optimize Peptide Synthesis?. (n.d.). Retrieved from [Link]

  • Kotha, S., & Khedkar, P. (2005). N-to C-Peptide Synthesis, Arguably the Future for Sustainable Production. Chemistry-A European Journal, 11(20), 5874-5883. Retrieved from [Link]

  • PepINVENT: generative peptide design beyond natural amino acids. (2024). bioRxiv. Retrieved from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved from [Link]

  • Sharma, K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Waldmann, H., et al. (2021). Pseudo Natural Products—Chemical Evolution of Natural Product Structure. Angewandte Chemie International Edition, 60(29), 15704-15725. Retrieved from [Link]

Sources

Application Notes: Strategies for Cbz Deprotection of 2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The carbobenzyloxy (Cbz or Z) group is a cornerstone in synthetic organic chemistry, particularly for the protection of amines in peptide synthesis and the development of pharmaceutical intermediates.[1][2] Its stability under a variety of conditions and the diverse methods available for its removal make it an invaluable tool.[2] This document provides a detailed guide for the deprotection of the Cbz group from 2-(((benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid, a non-proteinogenic amino acid building block. The successful removal of the Cbz group to yield 2-amino-2-cyclohexylacetic acid is a critical step in the synthesis of more complex molecules.

We will explore the primary deprotection strategies, offering insights into the causality behind experimental choices, detailed step-by-step protocols, and troubleshooting advice to ensure robust and reproducible results for researchers, scientists, and drug development professionals.

Chemical Principles & Mechanisms of Cbz Deprotection

Understanding the underlying mechanisms of Cbz group cleavage is paramount for selecting the appropriate deprotection strategy and optimizing reaction conditions. The most prevalent methods rely on hydrogenolysis and acidolysis.

1. Catalytic Hydrogenolysis: This is the most common and mildest method for Cbz removal.[2][3] The reaction involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a heterogeneous metal catalyst, typically palladium on carbon (Pd/C).[2][4] The process liberates the free amine, with toluene and carbon dioxide as the only byproducts, which are easily removed.[1][4] The unstable carbamic acid intermediate that forms readily decarboxylates to yield the desired amine.[4][5]

2. Catalytic Transfer Hydrogenation: A safer alternative to using flammable hydrogen gas, this method employs a hydrogen donor molecule in the presence of a catalyst.[3][6] Common hydrogen donors include ammonium formate, formic acid, or cyclohexene.[3][7] This technique is particularly advantageous for laboratories not equipped for handling hydrogen gas and for scaling up reactions.[1][3]

3. Acidolysis: This method is useful for substrates that are incompatible with hydrogenation, for instance, those containing other reducible functional groups.[3] Strong acids, such as hydrobromic acid (HBr) in acetic acid, cleave the Cbz group.[3][5] The mechanism involves protonation of the carbamate followed by an SN2-type displacement by a nucleophile (e.g., bromide ion) at the benzylic carbon.[5]

Mechanism of Catalytic Hydrogenolysis

Catalytic Hydrogenolysis cluster_0 Reaction Cbz_Substrate R-NH-Cbz Carbamic_Acid [R-NH-COOH] (Unstable) Cbz_Substrate->Carbamic_Acid + H₂ / Pd/C H2 H₂ Catalyst Pd/C Amine R-NH₂ Carbamic_Acid->Amine Decarboxylation Toluene Toluene Carbamic_Acid->Toluene Byproduct CO2 CO₂ Carbamic_Acid->CO2 Byproduct

Caption: General mechanism for Cbz deprotection via catalytic hydrogenolysis.

Comparative Overview of Deprotection Strategies

The choice of deprotection method is critical and depends on the substrate's sensitivity to the reaction conditions, the presence of other functional groups, and practical considerations like safety and scale.

MethodReagents & ConditionsAdvantagesDisadvantages & Considerations
Catalytic Hydrogenation H₂ gas (1 atm or higher), 5-10% Pd/C, in MeOH, EtOH, or EtOAc at room temperature.[1][2][3]Very mild and clean; byproducts (toluene, CO₂) are volatile and easily removed. High yielding.[1][2]Requires specialized hydrogenation equipment and handling of flammable H₂ gas.[8] Catalyst is air-sensitive.[9] May reduce other functional groups (alkenes, alkynes, nitro groups, some halides).[10]
Catalytic Transfer Hydrogenation Ammonium formate, formic acid, or cyclohexene as H₂ source, 10% Pd/C, in MeOH or EtOH at room temperature.[3]Avoids the use of H₂ gas, making it operationally simpler and safer for scale-up.[3] Generally offers good chemoselectivity.[10]Requires removal of the hydrogen donor's byproducts. May be slower than direct hydrogenation.
Acidolysis 33% HBr in acetic acid, or HCl in an organic solvent, at room temperature.[3][8]Metal-free, avoiding potential contamination of the product with heavy metals.[8][11] Useful for substrates with functional groups sensitive to reduction.[3]Harsh acidic conditions can be incompatible with other acid-labile protecting groups (e.g., Boc).[5] The generated benzyl cation can cause side reactions.[10] Requires careful neutralization during work-up.[3]

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Catalytic Hydrogenation using H₂ and Pd/C

This is the most widely used and often preferred method due to its clean reaction profile.

Principle: The Cbz group is cleaved by hydrogenolysis over a palladium catalyst, yielding the free amine, toluene, and carbon dioxide.

Materials and Reagents:

  • This compound (1.0 eq)

  • 10% Palladium on carbon (Pd/C), 5-10 mol%[3]

  • Methanol (MeOH), analytical grade

  • Hydrogen (H₂) gas supply (e.g., balloon or hydrogenation apparatus)[3]

  • Celite® or a similar filter aid

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Cbz-protected amino acid (1.0 eq) in methanol.[1]

  • Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for several minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, carefully add 10% Pd/C (5-10 mol%). Caution: Pd/C is flammable and may ignite in the presence of solvents and air.[9]

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask via a three-way stopcock. Evacuate the flask under vacuum (carefully, to avoid bumping) and backfill with hydrogen. Repeat this cycle 3-5 times to ensure the atmosphere is saturated with hydrogen.[9]

  • Reaction: Stir the mixture vigorously at room temperature. Efficient mixing is crucial for this heterogeneous reaction.[9][10]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The reaction is typically complete within 1-4 hours.[1]

  • Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove all hydrogen.[1]

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol to ensure complete recovery of the product.[1] Caution: Do not allow the filtered catalyst to dry on the filter paper as it is highly flammable. Keep it wet with solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-amino-2-cyclohexylacetic acid. The product is often pure enough for subsequent steps, but can be further purified by recrystallization if necessary.

Characterization:

  • 1H NMR: Disappearance of the benzylic protons (around 5.1 ppm) and aromatic protons (around 7.3 ppm) of the Cbz group.

  • Mass Spec (ESI+): [M+H]+ corresponding to the molecular weight of 2-amino-2-cyclohexylacetic acid (158.21 g/mol ).[12]

General Experimental Workflow

Experimental Workflow cluster_workflow Deprotection Workflow Setup 1. Dissolve Substrate & Purge with Inert Gas Add_Catalyst 2. Add Catalyst/ Reagent Setup->Add_Catalyst React 3. Introduce H₂ Source or Acid & Stir Vigorously Add_Catalyst->React Monitor 4. Monitor by TLC / LC-MS React->Monitor Monitor->React Incomplete Workup 5. Quench & Filter (if applicable) Monitor->Workup Reaction Complete Isolate 6. Concentrate Filtrate Under Reduced Pressure Workup->Isolate Purify 7. Purify Product (if necessary) Isolate->Purify Characterize 8. Characterize Product (NMR, MS) Purify->Characterize

Caption: A generalized workflow for Cbz deprotection experiments.

Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate

This protocol offers a convenient and safer alternative to using hydrogen gas.

Principle: Ammonium formate serves as an in-situ source of hydrogen, which is transferred to the substrate on the surface of the palladium catalyst.

Materials and Reagents:

  • This compound (1.0 eq)

  • 10% Palladium on carbon (Pd/C), 5-10 mol%

  • Ammonium formate (HCOONH₄), 3-5 equivalents[1][3]

  • Methanol (MeOH) or Ethanol (EtOH), analytical grade

  • Celite®

Procedure:

  • Setup: Dissolve the Cbz-protected amino acid (1.0 eq) in methanol in a round-bottom flask with a magnetic stir bar.[3]

  • Reagent Addition: To this solution, add 10% Pd/C (5-10 mol%) followed by ammonium formate (3-5 eq).[3]

  • Reaction: Stir the mixture at room temperature. The reaction may be gently heated (e.g., to 40-60 °C) to increase the rate if necessary, but often proceeds well at ambient temperature.[5]

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: Upon completion, remove the catalyst by filtration through a pad of Celite®, washing the pad with methanol.[1]

  • Isolation: Concentrate the filtrate under reduced pressure. An aqueous work-up may be required to remove excess ammonium formate salts. This can be achieved by dissolving the residue in water, adjusting the pH if necessary, and extracting the product with a suitable organic solvent or by using ion-exchange chromatography.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete or Sluggish Reaction Poor Catalyst Quality: The activity of Pd/C can vary or decrease over time.[10]Use a fresh batch of high-quality catalyst. Consider activating the catalyst by heating under vacuum.[13]
Inadequate Mixing: Insufficient contact between the substrate, hydrogen source, and catalyst surface.[10]Increase the stirring rate to ensure the catalyst is well suspended.
Insufficient Hydrogen: For hydrogenation, the H₂ balloon may be empty or the pressure too low.Use a fresh balloon of H₂ or increase the hydrogen pressure using a dedicated apparatus.[10]
Formation of Side Products Over-reduction: Reduction of other sensitive functional groups (e.g., alkenes, nitro groups).[10]Consider using the transfer hydrogenation method, which can offer better selectivity.[10] Alternatively, use a more selective catalyst or catalyst poison if applicable.[14]
N-Benzylation: A potential side product if the reaction stalls or there is insufficient hydrogen.[10]Ensure an adequate and continuous supply of hydrogen. Monitor the reaction closely and work up promptly upon completion.
Acetylation (in Acidolysis): The deprotected amine reacts with acetic acid solvent.[15]Use a non-acylating acid/solvent system, such as HCl in dioxane or isopropanol.[8]
Difficulty in Product Isolation Product is Water-Soluble: The resulting amino acid may have high water solubility.After removing the organic solvent, lyophilize the aqueous solution or use ion-exchange chromatography for purification.

Conclusion

The removal of the Cbz protecting group from this compound is a critical transformation that can be achieved through several reliable methods. Catalytic hydrogenolysis with Pd/C and H₂ gas remains the gold standard for its cleanliness and efficiency.[10] For enhanced safety and operational simplicity, catalytic transfer hydrogenation using ammonium formate presents an excellent alternative.[3] When the substrate is incompatible with reductive conditions, acidolysis provides a viable, metal-free option.[11] By understanding the mechanisms, carefully selecting the method based on substrate compatibility, and following robust protocols, researchers can successfully and efficiently obtain the desired 2-amino-2-cyclohexylacetic acid for their synthetic endeavors.

References

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available from: [Link]

  • Taylor & Francis Group. Improved Catalyst for the Removal of Carbobenzyloxy Protective Groups. Available from: [Link]

  • Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. (2025-08-12). Available from: [Link]

  • Common Organic Chemistry. Cbz Deprotection (H2 + Pd/C). Available from: [Link]

  • Bentham Science. Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low- Carbon Alcohol. Available from: [Link]

  • ACS Publications. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. (2020-02-05). Available from: [Link]

  • ResearchGate. Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. (2018-11-15). Available from: [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Available from: [Link]

  • ResearchGate. Cbz deprotection conditions: screening of catalysts and sources of H2. Available from: [Link]

  • University of Tokyo. Hydrogenation (atmospheric pressure) with Pd/C. Available from: [Link]

  • RSC Publishing. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Available from: [Link]

  • Google Patents. Deprotection method. (US20160024143A1).
  • ACS GCI Pharmaceutical Roundtable. Hydrogenolysis. (2025-12-18). Available from: [Link]

  • Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. (2025-08-12). Available from: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link]

  • MDPI. Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. Available from: [Link]

  • ResearchGate. Why does my CBz-deprotection not work?. (2022-11-24). Available from: [Link]

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Application Notes and Protocols: Cbz-Cyclohexylglycine as a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Non-Proteinogenic Amino Acids

In the landscape of modern organic synthesis and drug discovery, the ability to control three-dimensional molecular architecture is paramount. Chiral building blocks are the foundational elements that enable chemists to construct enantiomerically pure molecules, a critical requirement for pharmacologically active compounds.[1][2] Among these, non-proteinogenic amino acids offer unique structural motifs that can impart desirable properties to peptides and small molecules, such as enhanced metabolic stability, constrained conformations, and novel receptor interactions.

N-Carboxybenzyl-L-cyclohexylglycine (Cbz-L-Chg), a derivative of the non-natural amino acid cyclohexylglycine, stands out as a particularly valuable chiral synthon.[3][4][5] Its structure combines two key features: the sterically demanding cyclohexyl side chain, which provides a powerful tool for stereochemical control, and the benzyloxycarbonyl (Cbz or Z) protecting group, a robust yet selectively cleavable mask for the amine functionality.[6][7] This unique combination makes Cbz-cyclohexylglycine a versatile building block for two primary applications: as a component in advanced peptide synthesis and as a chiral auxiliary to guide asymmetric transformations. This guide provides an in-depth exploration of these applications, complete with detailed protocols and the scientific rationale behind the experimental choices.

Part 1: Incorporating Steric Bulk and Stability into Peptides

The incorporation of sterically hindered amino acids like cyclohexylglycine is a well-established strategy in medicinal chemistry to design peptidomimetics with improved therapeutic profiles. The bulky, non-polar cyclohexyl group can protect the peptide backbone from enzymatic degradation and lock the molecule into a specific bioactive conformation. The primary workflow for its incorporation involves the selective removal of the Cbz group followed by a coupling reaction with the growing peptide chain.

G cluster_0 Peptide Synthesis Workflow A Cbz-Cyclohexylglycine B Cbz Deprotection (e.g., Hydrogenolysis) A->B Removal of protecting group C Free Amine of Cyclohexylglycine B->C E Peptide Coupling (Coupling Reagents + Base) C->E D N-Protected Amino Acid (e.g., Fmoc-AA-OH) D->E F New Dipeptide with Cyclohexylglycine Residue E->F Formation of new peptide bond

Figure 1: General workflow for incorporating cyclohexylglycine into a peptide sequence.

Critical Step: Cbz Group Deprotection

The Cbz group is prized for its stability but must be removed efficiently to expose the amine for peptide bond formation. The choice of deprotection method is dictated by the presence of other functional groups in the substrate.[8]

  • Catalytic Hydrogenolysis: This is the most common and mildest method, involving the cleavage of the benzyl C-O bond with hydrogen gas in the presence of a palladium catalyst.[7][8] It is high-yielding and produces only toluene and carbon dioxide as byproducts.[7][9] Its primary limitation is incompatibility with other reducible functional groups like alkenes, alkynes, or certain aryl halides.[8]

  • Transfer Hydrogenolysis: To avoid the safety concerns of using flammable hydrogen gas, a hydrogen donor such as ammonium formate or formic acid can be used in the presence of the palladium catalyst.[7] This is a safer alternative, particularly for larger-scale reactions.

  • Acidic Cleavage: For substrates that cannot tolerate hydrogenation, strong acids like hydrogen bromide (HBr) in acetic acid can effectively cleave the Cbz group.[7][8] This method is advantageous for its orthogonality to hydrogenation-sensitive groups but can affect other acid-labile functionalities.[8]

Deprotection Method Typical Reagents & Conditions Key Advantages Potential Limitations
Catalytic Hydrogenolysis H₂ gas (1 atm or higher), 10% Pd/C, in MeOH or EtOHMild, neutral pH, high yields, clean byproducts (toluene, CO₂).[7]Incompatible with reducible groups (alkenes, alkynes, nitro groups); safety concerns with H₂ gas.[7][8]
Transfer Hydrogenolysis Ammonium formate, formic acid, or cyclohexene with Pd/CAvoids flammable H₂ gas, making it safer and more convenient for standard lab setups.[7]Can sometimes be slower than direct hydrogenation; reagent removal may be required.
Acidic Cleavage 33% HBr in acetic acid, room temperatureOrthogonal to hydrogenation; useful for substrates with reducible functional groups.[8]Harsh conditions can cleave other acid-labile protecting groups (e.g., Boc); corrosive reagents.
Protocol 1: Cbz Deprotection of Cbz-Cyclohexylglycine via Catalytic Hydrogenolysis

This protocol describes a standard, reliable method for removing the Cbz group.

  • Dissolution: Dissolve Cbz-L-cyclohexylglycine (1.0 equivalent) in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst under an inert atmosphere (e.g., nitrogen or argon). A typical loading is 5-10 mol% relative to the substrate.[7][10]

  • Hydrogenation Setup: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this evacuation-backfill cycle three times to ensure an inert atmosphere is replaced by hydrogen.[10]

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically using a balloon or at 1 atm pressure) at room temperature.[10]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Filtration: Upon completion, carefully purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[10] Wash the Celite pad with a small amount of the reaction solvent.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield the deprotected L-cyclohexylglycine, which can be used in the next step without further purification.

Protocol 2: Peptide Coupling with L-Cyclohexylglycine

This protocol outlines the coupling of the newly deprotected cyclohexylglycine with an N-protected amino acid. Coupling sterically hindered residues requires efficient activation.[11]

  • Reactant Preparation: In a clean, dry flask under an inert atmosphere, dissolve the N-protected amino acid (e.g., Fmoc-Ala-OH, 1.0 equivalent) and a coupling additive such as 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF).

  • Activation: Cool the solution to 0 °C in an ice bath. Add a carbodiimide coupling reagent such as N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) or a uronium-based reagent like HBTU (1.1 equivalents). Stir for 15-20 minutes for pre-activation.

  • Amine Addition: Dissolve the L-cyclohexylglycine (from Protocol 1, 1.1 equivalents) in a minimal amount of DMF. Add this solution to the activated amino acid mixture.

  • Base Addition: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) dropwise to the reaction mixture.[12] The base is crucial for neutralizing salts and catalyzing the reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-24 hours.

  • Monitoring: Track the formation of the dipeptide product by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, filter off any solid byproducts (e.g., DCU if DCC is used). Dilute the filtrate with an organic solvent like ethyl acetate and wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure dipeptide.

Part 2: Cbz-Cyclohexylglycine as a Chiral Auxiliary in Asymmetric Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent reaction to produce one enantiomer in excess of the other.[1][13] The auxiliary is then removed and can often be recycled.[13][] The bulky cyclohexyl group of Cbz-cyclohexylglycine makes it an excellent candidate for a chiral auxiliary, where it can create a highly biased steric environment.

A classic application is in the asymmetric alkylation of enolates. The Cbz-cyclohexylglycine is first coupled to a carboxylic acid, forming an amide. Deprotonation α to the carbonyl creates a chiral enolate, where the cyclohexyl group blocks one face, forcing an incoming electrophile to attack from the opposite, less-hindered side. This establishes a new stereocenter with high diastereoselectivity.

G cluster_1 Asymmetric Alkylation Workflow A Cbz-Cyclohexylglycine (Chiral Auxiliary) C Amide Formation A->C B Prochiral Carboxylic Acid B->C D Chiral Amide Substrate C->D E Deprotonation (e.g., LDA, -78 °C) D->E Forms chiral enolate F Diastereoselective Alkylation (E+) E->F G Alkylated Product (High d.e.) F->G Creates new stereocenter H Auxiliary Cleavage (e.g., Hydrolysis) G->H I Enantiopure Product H->I J Recovered Auxiliary H->J

Figure 2: Using Cbz-cyclohexylglycine as a chiral auxiliary for asymmetric alkylation.

Protocol 3: Generalized Asymmetric α-Alkylation

This protocol provides a general framework for the alkylation of a carboxylic acid derivative using Cbz-L-cyclohexylglycine as the chiral auxiliary.

  • Amide Formation: Couple Cbz-L-cyclohexylglycine (1.0 equivalent) with a prochiral carboxylic acid (e.g., propanoic acid, 1.0 equivalent) using standard peptide coupling conditions (e.g., DCC/HOBt or HATU/DIPEA) to form the chiral amide substrate. Purify the product by column chromatography.

  • Enolate Formation: Dissolve the purified chiral amide in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 equivalents) dropwise. Stir for 1 hour at -78 °C to ensure complete formation of the lithium enolate.

  • Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 equivalents) to the enolate solution at -78 °C. Stir for several hours, allowing the reaction to proceed. The bulky cyclohexyl group will direct the approach of the electrophile.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride at -78 °C. Allow the mixture to warm to room temperature.

  • Work-up: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification and Analysis: Concentrate the solution and purify the crude product by flash chromatography. The diastereomeric excess (d.e.) of the product can be determined by ¹H NMR spectroscopy or chiral HPLC.

  • Auxiliary Cleavage: Cleave the amide bond of the purified product (e.g., via acidic or basic hydrolysis) to release the enantiomerically enriched carboxylic acid and recover the Cbz-cyclohexylglycine auxiliary.

Electrophile (E⁺) Solvent Temperature (°C) Typical Diastereomeric Excess (d.e.) Typical Yield (%)
Methyl IodideTHF-78>95%85-95
Ethyl IodideTHF-78>95%80-90
Benzyl BromideTHF-78>98%90-98
Allyl BromideTHF-78>95%85-92

Note: The data in this table is representative and serves to illustrate the high levels of stereocontrol achievable. Actual results will vary based on the specific substrate and reaction conditions.

Conclusion

N-Cbz-L-cyclohexylglycine is a powerful and versatile chiral building block for advanced synthetic applications. Its utility in peptide synthesis allows for the creation of robust peptidomimetics with enhanced stability, while its function as a chiral auxiliary provides a reliable method for controlling stereochemistry in the synthesis of complex small molecules. The protocols and principles outlined in this guide demonstrate the practical value of Cbz-cyclohexylglycine, making it an indispensable tool for researchers and scientists in the pharmaceutical and fine chemical industries.

References

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • SciSpace. (n.d.). Chiral Auxiliaries in Polymer‐Supported Organic Synthesis. Retrieved from [Link]

  • chemeurope.com. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • Xinchem. (n.d.). Cbz-L-Cyclohexyl glycine(CAS# 69901-75-3) Manufacturer and Supplier. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Letters in Organic Chemistry. (n.d.). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low- Carbon Alcohol. Retrieved from [Link]

  • ACS Publications. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • ChemRxiv. (2023). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]

  • Carl ROTH. (n.d.). Cbz-Cyclohexyl-L-glycine, 1 g. Retrieved from [Link]

  • Carl ROTH. (n.d.). Cbz-Cyclohexyl-L-glycine, 500 mg. Retrieved from [Link]

  • ResearchGate. (2023). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate. Retrieved from [Link]

  • Techmate. (n.d.). Cbz-Cyclohexyl-L-glycine, 1 g. Retrieved from [Link]

  • RSC Publishing. (2017). A tandem deprotection/coupling sequence is reported for solution-phase peptide synthesis in water under micellar catalysis conditions. Retrieved from [Link]

  • Google Patents. (n.d.). US2793204A - Process for the synthesis of peptides.
  • RSC Publishing. (n.d.). Asymmetric synthesis of planar-chiral macrocycles via organocatalyzed enantioselective macrocyclization. Retrieved from [Link]

  • Wiley Online Library. (n.d.). N-Alkylated C-Glycosyl Amino Acid Derivatives: Synthesis by a One-Pot Four-Component Ugi Reaction. Retrieved from [Link]

  • RSC Publishing. (n.d.). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Photoredox-Catalyzed Oxidative C-H Alkylation of Glycine Derivatives with 4-Alkyl-1,4-dihydropyridines. Retrieved from [Link]

  • PubMed. (2023). Photoinduced C(sp3)-H Functionalization of Glycine Derivatives: Preparation of Unnatural α-Amino Acids and Late-Stage Modification of Peptides. Retrieved from [Link]

  • Organic Chemistry Portal. (2020). Unnatural α-Amino Acid Synthesized through α-Alkylation of Glycine Derivatives by Diacyl Peroxides. Retrieved from [Link]

  • ResearchGate. (n.d.). Radical‐Mediated C−H Alkylation of Glycine Derivatives: A Straightforward Strategy for Diverse α‐Unnatural Amino Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). 9.1 Introduction to Industrial Applications of Asymmetric Synthesis. Retrieved from [Link]

Sources

Application Notes and Protocols: A Guide to Catalytic Hydrogenolysis for Cbz Group Removal

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of the Cbz Group and Its Cleavage

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone in the art of modern organic synthesis, particularly revered for its role in protecting amine functionalities.[1][2] First introduced in the seminal Bergmann-Zervas synthesis of oligopeptides in 1932, its stability under a range of conditions and predictable cleavage has made it indispensable in peptide chemistry, pharmaceutical development, and complex molecule synthesis.[3][4]

The strategic removal of the Cbz group is a critical step that unmasks the amine for subsequent transformations. While several methods exist for this deprotection, catalytic hydrogenolysis stands as the most prevalent and mildest technique.[2][5] This method is favored for its clean reaction profile, which typically yields the desired amine alongside volatile byproducts—toluene and carbon dioxide—that are easily removed.[1]

This guide provides an in-depth exploration of catalytic hydrogenolysis for Cbz group removal. We will delve into the underlying mechanism, detail field-proven experimental protocols, offer a comprehensive troubleshooting guide, and underscore the critical safety precautions necessary for successful and safe execution.

The Underlying Chemistry: Mechanism of Deprotection

The efficacy of catalytic hydrogenolysis lies in its elegant and straightforward two-step mechanism, which occurs on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C).[6]

  • Hydrogenolysis of the Benzylic C-O Bond: The process begins with the adsorption of the Cbz-protected amine and hydrogen onto the palladium catalyst surface. The catalyst facilitates the cleavage of the benzyl-oxygen bond, a process known as hydrogenolysis. This step generates toluene and a highly unstable carbamic acid intermediate.[7]

  • Spontaneous Decarboxylation: The carbamic acid intermediate is inherently unstable and rapidly decomposes in the reaction medium. This spontaneous decarboxylation releases carbon dioxide and the deprotected, free amine as the final product.[6][7]

The overall transformation is clean and efficient, making it a preferred method in multi-step synthetic campaigns.

G cluster_mech Mechanism of Cbz Deprotection A Cbz-Protected Amine (R-NH-Cbz) B Adsorption onto Pd/C Catalyst Surface A->B D Hydrogenolysis (C-O Bond Cleavage) B->D H₂ C H₂ Activation on Pd Surface C->D E Unstable Carbamic Acid (R-NH-COOH) D->E H Toluene D->H F Spontaneous Decarboxylation E->F G Free Amine (R-NH₂) F->G I Carbon Dioxide (CO₂) F->I

Caption: The mechanism of Cbz deprotection via catalytic hydrogenolysis.

Optimizing the Reaction: Catalysts and Key Parameters

The success of Cbz deprotection via hydrogenolysis is highly dependent on the careful selection of the catalyst and reaction conditions. While the standard protocol is robust, its efficiency can be fine-tuned by optimizing several key parameters.

Catalyst Selection:

  • Palladium on Carbon (Pd/C): The workhorse catalyst for this transformation is 10% Pd/C.[8] Its high surface area and catalytic activity make it effective for most substrates. A 5% loading can also be effective.[1]

  • Pearlman's Catalyst (Pd(OH)₂/C): For more challenging or sterically hindered substrates, Pearlman's catalyst may exhibit higher activity and is a valuable alternative.[1]

The following table summarizes the typical ranges for critical reaction parameters, providing a starting point for optimization.

ParameterTypical Range/ValueRationale & Expert Insights
Catalyst 10% Pd/C, Pd(OH)₂/CPd/C is standard and cost-effective. Pearlman's catalyst is more active and can be useful for difficult deprotections but is also more expensive.
Catalyst Loading 5-20% (w/w of substrate)Higher loadings (10-20%) are common for difficult substrates or when trace catalyst poisons are suspected.[1] Start with ~10 mol%.
Hydrogen Source H₂ gas, Ammonium FormateH₂ gas is the classic method. Ammonium formate is a safer, solid hydrogen donor for transfer hydrogenation, avoiding flammable gas.[5]
Pressure (H₂ gas) Atmospheric to 50 psiAtmospheric pressure (via a balloon) is often sufficient.[1] Increased pressure can accelerate slow reactions.[9]
Solvent MeOH, EtOH, EtOAc, THF, Acetic AcidAlcohols like Methanol (MeOH) and Ethanol (EtOH) are most common due to good substrate solubility and catalyst suspension. Acetic acid can prevent product inhibition by protonating the product amine.[9]
Temperature Room Temperature to 60°CMost reactions proceed efficiently at room temperature. Gentle heating may be required for sluggish reactions.[6]

Field-Proven Experimental Protocols

Two primary protocols are routinely employed for the hydrogenolytic cleavage of the Cbz group. The choice between them often hinges on the available equipment and safety infrastructure.

Protocol 1: Standard Catalytic Hydrogenation using H₂ Gas

This is the classic and most widely used method, valued for its efficiency. However, it requires strict adherence to safety protocols due to the use of flammable hydrogen gas and a pyrophoric catalyst.[10]

G cluster_workflow Workflow: Hydrogenation with H₂ Gas A Dissolve Cbz-Substrate in Solvent B Add Pd/C Catalyst (under N₂ atmosphere) A->B C Evacuate & Backfill with H₂ (3x) B->C D Stir Vigorously (RT, H₂ balloon) C->D E Monitor Reaction (TLC / LC-MS) D->E F Purge with N₂ E->F Reaction Complete G Filter through Celite® to Remove Catalyst F->G H Concentrate Filtrate G->H I Purify Product (if necessary) H->I

Caption: General experimental workflow for Cbz deprotection using H₂ gas.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Cbz-protected amine (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol).[1]

  • Inerting the Atmosphere: Place the flask under an inert atmosphere by evacuating and backfilling with nitrogen gas three times.[10]

  • Catalyst Addition: Under a positive pressure of nitrogen, carefully add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).[1] Safety Note: Pd/C is pyrophoric and can ignite flammable solvents upon exposure to air. Always handle under an inert atmosphere.[10][11]

  • Hydrogen Introduction: Evacuate the nitrogen and backfill the flask with hydrogen gas. For reactions at atmospheric pressure, a hydrogen-filled balloon affixed to a needle is sufficient. Repeat this purge cycle two more times to ensure the atmosphere is saturated with hydrogen.[1][10]

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature. Vigorous agitation is crucial to ensure good contact between the substrate, hydrogen, and the heterogeneous catalyst.[9]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, carefully purge the flask with nitrogen to remove all hydrogen gas.[12]

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad thoroughly with the reaction solvent to recover all the product.[1] Safety Note: The used catalyst is highly pyrophoric. Do not allow the filter cake to dry in the air. Immediately quench the Celite/catalyst pad with water and store it in a dedicated, labeled waste container.[10]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude deprotected amine, which can be purified further if necessary.

Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate

This method offers a significantly safer alternative as it avoids the handling of flammable hydrogen gas, making it ideal for labs not equipped for high-pressure reactions or for larger-scale work.[5]

Step-by-Step Methodology:

  • Dissolution: Dissolve the Cbz-protected amine (1.0 equivalent) in methanol or ethanol in a round-bottom flask.[5]

  • Reagent Addition: To the solution, add 10% Pd/C (5-10 mol%). Then, add ammonium formate (3-5 equivalents).[1][5] The ammonium formate serves as the in-situ source of hydrogen.

  • Reaction: Stir the mixture at room temperature. Gentle heating may be applied if the reaction is sluggish.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Catalyst Removal: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.[1]

  • Isolation: Concentrate the filtrate under reduced pressure. An aqueous work-up may be necessary to remove excess ammonium formate salts before final purification.[1] The product can be extracted into an organic solvent after partitioning between water and the solvent.

Troubleshooting Common Issues

Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is key to overcoming them.

G cluster_troubleshoot Troubleshooting Workflow A Issue: Slow or Incomplete Reaction B Potential Cause: Catalyst Poisoning A->B C Potential Cause: Poor Catalyst Activity A->C D Potential Cause: Insufficient H₂ / Mixing A->D E Potential Cause: Product Inhibition A->E F Solution: Purify Substrate (Remove Sulfur) B->F G Solution: Use Fresh/Higher Loading of Catalyst C->G H Solution: Increase H₂ Pressure / Improve Agitation D->H I Solution: Add Weak Acid (e.g., Acetic Acid) E->I

Sources

Application Note: A Researcher's Guide to the Acidic Cleavage of the Cbz Group with HBr in Acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Carboxybenzyl (Cbz) Protecting Group

The carboxybenzyl (Cbz or Z) group, a cornerstone in the art of peptide synthesis and complex molecule construction, owes its longevity to a robust stability profile and a versatile array of deprotection methodologies.[1] Introduced by Bergmann and Zervas in 1932, the Cbz group provides reliable protection for amines against a wide spectrum of reagents. While catalytic hydrogenolysis is often the preferred method for its removal due to its mild and clean nature, it is contraindicated for substrates bearing reducible functionalities such as alkenes, alkynes, nitro groups, or certain sulfur-containing moieties.[2][3] In such instances, acidic cleavage emerges as a powerful and indispensable alternative.

This technical guide provides an in-depth exploration of the acidic cleavage of the Cbz group using a solution of hydrogen bromide (HBr) in glacial acetic acid. This classic and potent method is particularly valuable for substrates that are incompatible with hydrogenation.[4] We will delve into the underlying mechanism, provide detailed, field-proven protocols, and address common challenges and troubleshooting strategies to empower researchers, scientists, and drug development professionals to confidently and successfully execute this critical transformation.

The Mechanism of Cbz Cleavage with HBr in Acetic Acid

The cleavage of the Cbz group by HBr in acetic acid is a two-stage process initiated by the protonation of the carbamate. The strong acid, HBr, protonates the carbonyl oxygen of the Cbz group, thereby activating it for nucleophilic attack. The bromide ion (Br⁻), a competent nucleophile, then attacks the benzylic carbon in an SN2 fashion. This concerted displacement leads to the formation of an unstable carbamic acid intermediate and benzyl bromide as a byproduct. The carbamic acid readily decarboxylates to furnish the desired free amine as its hydrobromide salt, releasing carbon dioxide in the process.[5]

It is the formation of the electrophilic benzyl bromide byproduct that can sometimes lead to side reactions, a crucial point we will address in the troubleshooting section.

G

Experimental Protocols

General Protocol for Cbz Deprotection using 33% HBr in Acetic Acid

This protocol is a robust starting point for the cleavage of Cbz groups from a variety of substrates.

Materials:

  • Cbz-protected compound

  • Glacial acetic acid (AcOH)

  • 33% (w/w) solution of HBr in acetic acid

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath (optional, for exothermic additions)

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolution: Dissolve the Cbz-protected amine (1.0 equivalent) in glacial acetic acid. The concentration will depend on the solubility of the starting material but a concentration of 0.1-0.5 M is a good starting point.[2][4]

  • Reagent Addition: To the stirred solution, add the 33% HBr in acetic acid solution (typically 5-10 molar equivalents of HBr relative to the substrate).[6] The addition may be exothermic, and for larger scale reactions, an ice bath is recommended to maintain control over the reaction temperature.

  • Reaction: Stir the mixture at room temperature. The reaction time can vary from 30 minutes to several hours, depending on the substrate's reactivity.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.[2]

  • Product Precipitation: Upon completion, add the reaction mixture to a larger volume of cold, anhydrous diethyl ether (typically 10-20 times the volume of the reaction mixture). This will precipitate the deprotected amine as its hydrobromide salt.[6]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the collected solid with several portions of anhydrous diethyl ether to remove residual acetic acid and the benzyl bromide byproduct.[6]

  • Drying: Dry the product under vacuum to obtain the deprotected amine hydrobromide salt. For some applications, further purification by recrystallization or chromatography may be necessary.

G Start Start: Cbz-Protected Substrate Dissolve Dissolve in Glacial Acetic Acid Start->Dissolve Add_HBr Add 33% HBr in Acetic Acid Dissolve->Add_HBr Stir Stir at Room Temperature Add_HBr->Stir Monitor Monitor by TLC or LC-MS Stir->Monitor Monitor->Stir Incomplete Precipitate Precipitate with Diethyl Ether Monitor->Precipitate Complete Filter_Wash Filter and Wash with Ether Precipitate->Filter_Wash Dry Dry Under Vacuum Filter_Wash->Dry End End: Deprotected Amine (HBr Salt) Dry->End

Data Presentation: Key Reaction Parameters

The efficiency of the Cbz cleavage can be influenced by several factors. The following table summarizes these key parameters and their general effects on the reaction outcome.

ParameterTypical Range/ValueEffect on ReactionConsiderations
HBr Concentration 16-33% in AcOHHigher concentrations lead to faster reaction rates.Can increase the risk of side reactions with sensitive substrates.
Temperature Room Temperature to 40°CElevated temperatures can accelerate the reaction for sterically hindered or less reactive substrates.May promote side reactions such as N-acetylation from residual acetic acid.
Reaction Time 30 minutes - 16 hoursSubstrate dependent; monitor for completion to avoid over-exposure to acidic conditions.[4]Prolonged reaction times can lead to degradation of the product.
Scavengers Thioanisole, AnisoleNot always necessary, but can trap the benzyl bromide byproduct, preventing N-benzylation.See Troubleshooting section for more details.

Troubleshooting and Field-Proven Insights

While generally a reliable method, acidic Cbz cleavage is not without its potential pitfalls. Below are common issues and their solutions, grounded in practical laboratory experience.

  • Incomplete Reaction:

    • Cause: Insufficient HBr, low temperature, or a particularly stable Cbz group.

    • Solution: Increase the equivalents of HBr, allow the reaction to stir for a longer period, or gently warm the reaction mixture (e.g., to 40°C).

  • Side Reaction: N-benzylation:

    • Cause: The benzyl bromide byproduct is an alkylating agent and can react with the newly formed free amine.

    • Solution: Use a scavenger such as anisole or thioanisole. These electron-rich aromatic compounds are more nucleophilic than the product amine and will preferentially react with the benzyl bromide. While less common in the context of HBr/AcOH compared to other acid-mediated deprotections, it is a possibility to be aware of.

  • Side Reaction: N-acetylation:

    • Cause: Residual acetic acid reacting with the free amine, particularly if the work-up is not performed promptly or if the reaction is heated.

    • Solution: Ensure thorough washing of the precipitated product with diethyl ether. If N-acetylation is a persistent issue, consider precipitating the product immediately upon reaction completion and avoid heating. Prolonged drying under vacuum at a moderate temperature (e.g., 40°C) can also help remove traces of acetic acid.

  • Product is an oil or difficult to precipitate:

    • Cause: The hydrobromide salt of the product may be soluble in the ether/acetic acid mixture or may be hygroscopic.

    • Solution: Try using a different anti-solvent, such as hexane or a mixture of ether and hexane. Ensure all solvents are anhydrous. If precipitation is not feasible, an aqueous work-up followed by extraction may be necessary.

Safety Precautions: Handling HBr in Acetic Acid

Hydrogen bromide in acetic acid is a highly corrosive and toxic reagent that must be handled with appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[2][3][5][6]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[3][5][6]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.[3][6] In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention.

  • Storage: Store the reagent in a cool, dry, and well-ventilated area, away from incompatible materials such as bases and oxidizing agents.[2][5] The container should be tightly closed.[5]

Conclusion

The acidic cleavage of the Cbz protecting group with HBr in acetic acid is a powerful and essential transformation in the synthetic chemist's toolkit. Its utility in situations where catalytic hydrogenolysis is not viable makes it a critical procedure for the synthesis of complex molecules, particularly in the realm of peptide and medicinal chemistry. By understanding the reaction mechanism, adhering to detailed protocols, and being aware of potential side reactions and troubleshooting strategies, researchers can confidently employ this method to achieve their synthetic goals.

References

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available from: [Link]

  • Scientific Update. To Deprotect and Serve. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of chiral nine and twelve-membered cyclic polyamines from natural building blocks. Available from: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link]

Sources

Application Note: Monitoring Cbz-Cyclohexylglycine Reactions by TLC and LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on monitoring chemical reactions involving N-Carboxybenzyl-L-cyclohexylglycine (Cbz-Chg-OH). We present optimized protocols for two orthogonal analytical techniques: Thin Layer Chromatography (TLC) for rapid, qualitative assessment and Liquid Chromatography-Mass Spectrometry (LC-MS) for quantitative, high-sensitivity analysis. The causality behind experimental choices is explained to empower users to adapt these methods to their specific reaction systems. This guide establishes a self-validating framework for ensuring reaction completion, identifying byproducts, and optimizing synthesis outcomes.

Introduction: The Importance of Reaction Monitoring

N-Cbz-L-cyclohexylglycine is a critical building block in peptide synthesis, valued for the conformational constraints imparted by its bulky cyclohexyl side chain.[1] The success of any multi-step synthesis, particularly in peptide chemistry, hinges on achieving high conversion at each step.[2][3] Failure to drive a reaction to completion can lead to the accumulation of hard-to-remove impurities, such as deletion sequences in solid-phase peptide synthesis (SPPS), which compromise the purity and efficacy of the final product.[4][5]

Therefore, robust in-process monitoring is not merely a quality control check; it is an essential tool for process optimization.[6][7] By tracking the disappearance of starting materials and the appearance of the desired product, chemists can confidently determine the reaction endpoint, diagnose issues like stalled reactions, and make informed decisions about work-up and purification procedures.[7]

This note details the application of two powerful and complementary techniques, TLC and LC-MS, to a model peptide coupling reaction.

Model Reaction: Peptide Coupling

To illustrate the monitoring protocols, we will consider the coupling of Cbz-L-cyclohexylglycine (SM1 ) with L-Alanine methyl ester (SM2 ) using a standard carbodiimide coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) to form the dipeptide product (P ).

  • SM1: Cbz-L-cyclohexylglycine (Cbz-Chg-OH)

  • SM2: L-Alanine methyl ester (H-Ala-OMe)

  • Product (P): Cbz-L-cyclohexylglycyl-L-alanine methyl ester (Cbz-Chg-Ala-OMe)

Technique Principles and Experimental Causality

Thin Layer Chromatography (TLC)

TLC is a rapid, inexpensive, and highly effective technique for qualitative reaction monitoring.[7] It separates compounds based on their differential partitioning between a stationary phase (typically silica gel, which is polar) and a mobile phase (a solvent system of varying polarity).

  • Principle of Separation: Polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf).[8][9] Nonpolar compounds have a greater affinity for the mobile phase and travel further, yielding a higher Rf.

  • Causality in Application: In our model reaction, the starting material Cbz-Chg-OH contains a free carboxylic acid, making it significantly more polar than the product, Cbz-Chg-Ala-OMe, where the acid is converted to a less polar amide bond. This large polarity difference makes TLC an ideal monitoring tool, as the starting material and product spots will be well-separated on the plate.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and specific detection of mass spectrometry.[10][11] It is the gold standard for quantitative analysis and impurity profiling in peptide synthesis.[4][12]

  • Principle of Separation (LC): We will focus on Reversed-Phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar (e.g., water/acetonitrile). In this mode, nonpolar compounds are retained longer on the column, while polar compounds elute earlier.

  • Principle of Detection (MS): Following separation, the eluent is ionized, typically using Electrospray Ionization (ESI), a soft technique that generates intact molecular ions.[13] The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing precise molecular weight information for each component.[13][14]

  • Causality in Application: LC-MS provides unambiguous confirmation of product formation by matching the observed molecular weight to the calculated mass. It can also identify and quantify low-level impurities that may not be visible by TLC.[10] The chromatographic separation is complementary to TLC; the more polar Cbz-Chg-OH will elute earlier than the more nonpolar dipeptide product in a reversed-phase system.

Experimental Protocols

Protocol 1: Reaction Monitoring by TLC

This protocol allows for rapid, qualitative assessment of the reaction progress.

Materials and Reagents:

  • TLC Plates: Silica gel 60 F254

  • TLC Chamber

  • Capillary Spotters

  • Mobile Phase (Eluent): A common starting point is a mixture of a moderately polar solvent and a nonpolar solvent, such as 30-50% Ethyl Acetate in Hexanes. A small amount of acetic acid (~1%) can be added to suppress the ionization of the carboxylic acid starting material, reducing streaking.

  • Visualization Reagents:

    • UV Lamp (254 nm)

    • Potassium Permanganate (KMnO₄) stain or p-Anisaldehyde stain for general visualization.[15]

    • Ninhydrin stain for detecting the free amine of the starting material (H-Ala-OMe).[15][16][17]

Step-by-Step Methodology:

  • Prepare the TLC Chamber: Pour the chosen mobile phase into the TLC chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Close the lid and allow it to equilibrate for 5-10 minutes.[9]

  • Prepare Samples for Spotting:

    • Starting Material (SM1): Dissolve a small amount of Cbz-Chg-OH in a suitable solvent (e.g., ethyl acetate).

    • Reaction Mixture (Rxn): At desired time points (e.g., t=0, 30 min, 1 hr), take a small aliquot (~1-2 µL) from the reaction flask using a capillary spotter.[7] Dilute this aliquot in a small vial with 50-100 µL of ethyl acetate.

    • Co-spot (Co): This lane will contain both the starting material and the reaction mixture, spotted on top of each other. It helps to definitively identify the starting material spot in the reaction lane.[7]

  • Spot the TLC Plate: Using a capillary spotter, gently touch the prepared samples to the baseline drawn in pencil ~1 cm from the bottom of the plate. Keep the spots small and concentrated.[9]

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualize and Analyze:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • View the dried plate under a UV lamp. Cbz-containing compounds will appear as dark spots due to the aromatic ring. Circle the spots with a pencil.

    • Submerge the plate in a visualization stain (e.g., KMnO₄) and gently heat with a heat gun until colored spots appear.

    • Calculate Rf values: The Rf is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[8][18][19]

      • Rf = (Distance from baseline to spot center) / (Distance from baseline to solvent front)

Data Interpretation:

A successful reaction will show the gradual disappearance of the Cbz-Chg-OH spot (lower Rf) and the appearance of a new product spot (higher Rf) over time. The reaction is considered complete when the starting material spot is no longer visible in the reaction lane.

CompoundExpected PolarityExpected Rf ValueVisualization
Cbz-Chg-OH (SM1) High (due to -COOH)Low (e.g., 0.2-0.3)UV Active, Stains
H-Ala-OMe (SM2) ModerateModerate (e.g., 0.4-0.5)Ninhydrin positive
Cbz-Chg-Ala-OMe (P) Low (amide)High (e.g., 0.6-0.7)UV Active, Stains
Protocol 2: Reaction Monitoring by LC-MS

This protocol provides quantitative data and mass confirmation.

Instrumentation and Materials:

  • LC-MS System: An HPLC or UPLC system coupled to a single quadrupole or higher resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an ESI source.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Vials & Solvents: HPLC-grade water, acetonitrile, and methanol.

Step-by-Step Methodology:

  • Prepare the Sample:

    • At a given time point, withdraw ~5 µL of the reaction mixture.

    • Quench the reaction by diluting the aliquot into 1 mL of 50:50 acetonitrile/water in an HPLC vial. This large dilution factor prevents column overloading and stops the reaction.

  • Set Up the LC-MS Method:

    • LC Gradient: A typical fast gradient for monitoring would be:

      • Flow Rate: 0.4 mL/min

      • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 2 minutes.

    • MS Parameters (ESI Positive Mode):

      • Ion Source: Electrospray Ionization (ESI), Positive Mode

      • Scan Range: m/z 100 - 1000

      • Capillary Voltage: 3.5 kV

      • Source/Desolvation Temperature: 120 °C / 350 °C (instrument dependent)

  • Acquire Data: Inject 1-5 µL of the prepared sample onto the LC-MS system.

  • Analyze Data:

    • Extract Ion Chromatograms (EICs): Instead of looking at the Total Ion Chromatogram (TIC), extract the specific m/z values for the expected ions. This provides much cleaner data.

    • Calculate Expected Masses:

      • Cbz-Chg-OH (C₁₆H₂₁NO₄): MW = 291.34. Expected [M+H]⁺ = 292.3.

      • H-Ala-OMe (C₄H₉NO₂): MW = 103.12. Expected [M+H]⁺ = 104.1.

      • Cbz-Chg-Ala-OMe (C₂₀H₂₈N₂O₅): MW = 376.45. Expected [M+H]⁺ = 377.5.

    • Quantify: Integrate the peak areas for the starting material and product EICs to determine the percent conversion over time.

Data Interpretation:

The chromatogram will show peaks at different retention times (t_R_). Due to the reversed-phase column, the more polar Cbz-Chg-OH will have a shorter t_R_ than the less polar product. The mass spectrum for each peak will confirm its identity. The reaction is complete when the peak area for the starting material is negligible compared to the product peak area.

CompoundExpected t_R_Expected Ion [M+H]⁺ (m/z)
Cbz-Chg-OH (SM1) Early292.3
H-Ala-OMe (SM2) Earliest104.1
Cbz-Chg-Ala-OMe (P) Late377.5

Visualization of Workflows

TLC_Workflow cluster_prep Sample Preparation cluster_tlc TLC Analysis cluster_vis Visualization & Analysis A Aliquot Reaction Mixture (t=x) C Spot Plate (SM, Rxn, Co) A->C B Prepare SM & Co-spot Standards B->C D Develop in Chamber C->D E Dry Plate & Mark Front D->E F View under UV (254 nm) E->F G Apply Chemical Stain (e.g., KMnO4) F->G H Calculate Rf Values G->H I Assess SM Consumption H->I

LCMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Aliquot & Quench Reaction Mixture B Dilute in ACN/H2O A->B C Inject on RP-HPLC B->C D Separate Analytes C->D E Ionize (ESI+) & Detect (MS) D->E F Extract Ion Chromatograms (EIC) for SM & Product m/z E->F G Integrate Peak Areas F->G H Confirm Mass & Determine % Conversion G->H

Comparative Summary and Best Practices

FeatureThin Layer Chromatography (TLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Speed Very Fast (<15 minutes per analysis)Slower (5-15 minutes per sample run)
Cost Low (plates, solvents, jars)High (instrumentation, columns, high-purity solvents)
Data Quality Qualitative / Semi-quantitativeQuantitative and Confirmatory
Sensitivity Lower (µg to ng range)Very High (pg to fg range)
Specificity Relies on Rf and stainingAbsolute (based on precise mass-to-charge ratio)
Best Use Case Quick checks for reaction completion at the bench.Precise conversion tracking, impurity profiling, final product QC.

Best Practices:

  • Orthogonal Methods: Use TLC for frequent, rapid checks during the reaction. Use LC-MS at key time points (e.g., t=0, midpoint, and final) for quantitative confirmation.

  • Consistent Sampling: Ensure the sampling and dilution procedures are consistent for every time point to allow for meaningful comparisons.

  • Reference Standards: Always run a reference spot/injection of your starting material(s) to have a definitive comparison for Rf or retention time.

Conclusion

Effective reaction monitoring is fundamental to successful chemical synthesis. By leveraging the speed and simplicity of TLC for real-time qualitative feedback and the precision and sensitivity of LC-MS for quantitative analysis, researchers can gain complete control over reactions involving Cbz-cyclohexylglycine. The protocols and principles outlined in this guide provide a robust framework for optimizing reaction conditions, ensuring product quality, and accelerating drug development timelines.

References

  • Khan Academy. (n.d.). Calculating retention factors for TLC. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography. Retrieved from [Link]

  • Study Mind. (n.d.). Chromatography and Rf Values (GCSE Chemistry). Retrieved from [Link]

  • LearnSci. (n.d.). Thin layer chromatography (TLC) Rf measurement. LabSim. Retrieved from [Link]

  • Waters Corporation. (n.d.). LC-UV/MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software. Retrieved from [Link]

  • Suresh, E., et al. (2012). Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides. Rapid Communications in Mass Spectrometry, 26(22), 2591-600. doi: 10.1002/rcm.6381. Retrieved from [Link]

  • S.M. Resources. (n.d.). Visualizing agents for PC and TLC. Retrieved from [Link]

  • Scribd. (n.d.). TLC Visualization Reagents Guide. Retrieved from [Link]

  • ResearchGate. (2014). Identification of Amino Acids on TLC Plates with Binary Visualization Reagent. Retrieved from [Link]

  • Advion, Inc. (n.d.). REAL-TIME REACTION MONITORING OF A SOLUTION-PHASE PEPTIDE SYNTHESIS USING THE PLATE EXPRESS™ AND expression CMS. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]

  • LCGC International. (2023, March 21). Multi-Step Preparative LC–MS Workflow for Peptide Purification. Retrieved from [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • National Institutes of Health. (2015). Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control. Journal of Pharmaceutical and Biomedical Analysis, 102, 336-346. Retrieved from [Link]

  • Coconote. (2023, December 3). Peptide Synthesis and Protecting Groups. Retrieved from [Link]

  • National Institutes of Health. (2021). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. ACS Biomaterials Science & Engineering, 7(10), 4811-4821. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Peptide coupling using recyclable bicyclic benziodazolone. Chemical Communications, 55(63), 9355-9358. Retrieved from [Link]

  • National Institutes of Health. (1993). Monitoring coupling of peptides to carrier proteins using biotinylated peptide. BioTechniques, 14(3), 464-469. Retrieved from [Link]

  • Green Chemistry. (2017). A tandem deprotection/coupling sequence for solution-phase peptide synthesis in water. Green Chemistry, 19(18), 4354-4359. Retrieved from [Link]

  • Lab Bulletin. (2022, September 20). Synthetic Peptide Purification Using Preparative LC-MS. Retrieved from [Link]

  • Carl ROTH. (n.d.). Cbz-Cyclohexyl-L-glycine. Retrieved from [Link]

  • National Institutes of Health. (2021). Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset. Journal of the American Society for Mass Spectrometry, 32(8), 2184-2193. Retrieved from [Link]

  • UNT Health Science Center. (n.d.). Electrospray ionization mass spectrometric study of encapsulation of amino acids by cyclodextrins. Retrieved from [Link]

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Sources

role of Cbz-protected amino acids as ergogenic supplements

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: A Hypothetical Framework for Evaluating Cbz-Protected Amino Acids as Potential Ergogenic Prodrugs

Audience: Researchers, scientists, and drug development professionals.

Abstract: The use of amino acids as ergogenic supplements is well-established. The prodrug approach, which utilizes chemical moieties to improve the pharmacokinetic or pharmacodynamic properties of a parent molecule, is a proven strategy in drug development.[1][2] This document outlines a hypothetical framework to investigate whether Carboxybenzyl (Cbz)-protected amino acids could function as ergogenic prodrugs for the controlled or enhanced delivery of amino acids. The central hypothesis posits that a Cbz-protected amino acid could be enzymatically cleaved in vivo to release the parent amino acid, potentially altering its absorption profile and bioavailability. However, this premise is highly speculative, as the Cbz group is known for its chemical stability and is typically removed under harsh laboratory conditions, not physiological ones.[3][4] This guide provides a rigorous, multi-stage experimental workflow to systematically test this hypothesis, from chemical synthesis and in vitro stability assays to preclinical efficacy models. The protocols are designed as a self-validating system to determine the feasibility of this concept, with a primary focus on the critical, unproven step: the physiological cleavage of the Cbz-carbamate bond.

Part 1: Theoretical Background & Rationale

The Chemistry of the Carboxybenzyl (Cbz) Protecting Group

The Carboxybenzyl group (Cbz, or Z) is a cornerstone of peptide synthesis, introduced by Bergmann and Zervas in 1932.[5] It serves as a robust protecting group for amines, converting the reactive nucleophilic amino group into a much less reactive carbamate.[][7] This stability allows for subsequent chemical transformations on other parts of the amino acid or peptide without unintended side reactions at the N-terminus.

The Cbz group is typically installed by reacting an amino acid with benzyl chloroformate (Cbz-Cl) under basic Schotten-Baumann conditions.[5][8]

cluster_0 Cbz Protection (Schotten-Baumann) AA H₂N-CHR-COOH (Amino Acid) plus1 + AA->plus1 CbzCl C₆H₅CH₂OCOCl (Benzyl Chloroformate) plus1->CbzCl arrow CbzCl->arrow product C₆H₅CH₂OCONH-CHR-COOH (Cbz-Amino Acid) arrow->product base Base (e.g., Na₂CO₃) H₂O arrow->base

Caption: Cbz protection of an amino acid using benzyl chloroformate.

Crucially, deprotection of the Cbz group requires specific and harsh chemical conditions, most commonly catalytic hydrogenolysis (H₂ gas with a Palladium catalyst) or treatment with strong acids like HBr in acetic acid.[3][4][9] These conditions are not present in a physiological environment, which represents the primary challenge to the prodrug hypothesis.

The Prodrug Concept in Supplement Development

A prodrug is a biologically inactive compound that is metabolized in vivo to produce an active drug.[2] This strategy is employed to overcome pharmaceutical and pharmacokinetic barriers, such as poor solubility, instability, rapid metabolism, or lack of site-specific delivery.[1][] In the context of supplements, amino acid prodrugs have been designed to increase water solubility and improve metabolic stability, thereby enhancing oral bioavailability.[11][12] These designs typically rely on ester or other labile linkages that are recognized and cleaved by common mammalian enzymes (e.g., esterases) in the gut, liver, or plasma.

A Hypothetical Mechanism of Action & Critical Hurdles

For a Cbz-amino acid to act as an ergogenic prodrug, it must be absorbed and subsequently cleaved by mammalian enzymes to release the free amino acid and the Cbz moiety's byproducts (benzyl alcohol and CO₂).

Ingestion Oral Ingestion of Cbz-Amino Acid Absorption Intestinal Absorption Ingestion->Absorption Circulation Systemic Circulation (Cbz-Amino Acid) Absorption->Circulation Cleavage Hypothetical Enzymatic Cleavage (e.g., in Liver/Plasma) Circulation->Cleavage CRITICAL UNPROVEN STEP Release_AA Release of Free Amino Acid Cleavage->Release_AA Release_Byproduct Release of Benzyl Alcohol + CO₂ Cleavage->Release_Byproduct Target Target Tissue (e.g., Muscle) Release_AA->Target Metabolism Metabolism to Benzoic Acid Release_Byproduct->Metabolism Effect Ergogenic Effect (e.g., mTOR activation, Protein Synthesis) Target->Effect Excretion Excretion Metabolism->Excretion

Caption: Hypothetical metabolic pathway of a Cbz-amino acid prodrug.

Critical Hurdles:

  • Enzymatic Cleavage: There is no significant evidence that common mammalian enzymes can hydrolyze the stable carbamate bond of the Cbz group. While specific bacterial Cbz-hydrolases have been identified, their relevance to human physiology is unknown.[13][14] This is the central point of failure for the hypothesis.

  • Byproduct Toxicity: The cleavage of the Cbz group would release benzyl alcohol. While used as a bacteriostatic agent, benzyl alcohol has a low acute toxicity (LD₅₀ of 1.2 g/kg in rats) and can cause dose-dependent adverse effects, including sedation, respiratory failure, and central nervous system depression.[15][16][17] Chronic exposure may affect the liver and kidneys.[18] Any potential ergogenic application would require a thorough toxicological evaluation of the released benzyl alcohol.

Part 2: Experimental Protocols for Feasibility Assessment

This section details a sequential workflow to test the viability of Cbz-amino acids as ergogenic prodrugs. The workflow is designed with critical " go/no-go " decision points.

G cluster_stage1 Stage 1: Synthesis & QC cluster_stage2 Stage 2: In Vitro Viability (Go/No-Go) cluster_stage3 Stage 3: In Vitro Efficacy cluster_stage4 Stage 4: In Vivo Evaluation S1 Protocol 1.1: Synthesis & Purification of Cbz-L-Leucine S2_1 Protocol 2.1: Stability in Simulated Gastric & Intestinal Fluid S1->S2_1 S2_2 Protocol 2.2: Metabolic Stability in Human Liver Microsomes S2_1->S2_2 S3 Protocol 3.1: C2C12 Myotube mTOR Signaling Assay S2_2->S3 If Cleavage Observed S4_1 Protocol 4.1: Rodent Pharmacokinetic (PK) Study S3->S4_1 S4_2 Protocol 4.2: Rodent Exercise Performance Model S4_1->S4_2

Caption: Multi-stage experimental workflow for hypothesis testing.

Protocol 1.1: Synthesis and Characterization of Cbz-L-Leucine

This protocol describes the synthesis of a model compound, Cbz-L-Leucine, via the Schotten-Baumann reaction.[5]

Materials:

  • L-Leucine

  • Sodium Carbonate (Na₂CO₃)

  • Benzyl Chloroformate (Cbz-Cl)

  • Diethyl ether

  • Hydrochloric Acid (HCl), 1 M

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Dissolution: Dissolve L-Leucine (1.0 eq) in a 1 M aqueous solution of sodium carbonate (2.5 eq) in a flask. Cool the solution in an ice bath to 0-5 °C.

  • Addition of Cbz-Cl: While stirring vigorously, add benzyl chloroformate (1.1 eq) dropwise. Ensure the temperature is maintained below 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3-4 hours. Monitor reaction completion by TLC.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash with diethyl ether (2x volume) to remove unreacted benzyl chloroformate.

  • Acidification: Cool the remaining aqueous layer in an ice bath and carefully acidify to pH 2 using 1 M HCl. A white precipitate should form.

  • Extraction: Extract the product with ethyl acetate (3x volume).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Cbz-L-Leucine product.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) if necessary.

Characterization & Quality Control: The identity and purity of the synthesized Cbz-L-Leucine should be confirmed before proceeding.

Analysis Parameter Expected Result
¹H NMR Chemical Shifts, IntegrationConsistent with Cbz-L-Leucine structure
LC-MS Mass-to-charge ratio[M+H]⁺ at ~266.14 g/mol
Purity (HPLC) Peak Area≥98%
Melting Point RangeLiterature value dependent on crystalline form
Protocol 2.1: Stability in Simulated Gastric & Intestinal Fluid

This assay determines if the Cbz-group is chemically labile under gastrointestinal conditions.[19][20]

Materials:

  • Cbz-L-Leucine (test compound)

  • Simulated Gastric Fluid (SGF), pH 1.2 (USP standard, with pepsin).[21]

  • Simulated Intestinal Fluid (SIF), pH 6.8 (USP standard, with pancreatin).[22]

  • Acetonitrile with internal standard (e.g., Verapamil)

  • HPLC-MS/MS system

Procedure:

  • Prepare a stock solution of Cbz-L-Leucine in a minimal amount of organic solvent (e.g., DMSO) and dilute into SGF and SIF to a final concentration of 5 µM.

  • Incubate the solutions at 37°C with gentle agitation.

  • At specified time points (e.g., 0, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard to precipitate proteins.

  • Centrifuge the samples to pellet precipitated protein.

  • Analyze the supernatant by HPLC-MS/MS to quantify the remaining percentage of Cbz-L-Leucine.

Interpretation: It is hypothesized that Cbz-L-Leucine will show >95% stability in both SGF and SIF, indicating the Cbz group is not susceptible to acid hydrolysis or common digestive enzymes.

Protocol 2.2: Metabolic Stability in Human Liver Microsomes (HLM)

This is the critical go/no-go experiment . It assesses whether hepatic enzymes, primarily Cytochrome P450s, can metabolize (cleave) the Cbz-amino acid.[23][24][25]

Materials:

  • Cbz-L-Leucine (test compound)

  • Pooled Human Liver Microsomes (HLM)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (Cofactor)

  • Positive control compounds (e.g., Dextromethorphan - high clearance; Verapamil - intermediate clearance)

  • Acetonitrile with internal standard

  • LC-MS/MS system

Procedure:

  • Prepare reaction mixtures in a 96-well plate. For each test compound, prepare two sets: one with the NADPH regenerating system (+NADPH) and one without (-NADPH, negative control).

  • Pre-warm HLM and the NADPH system in phosphate buffer to 37°C.

  • Add the test compound (final concentration 1 µM) to the wells.

  • Initiate the reaction by adding the pre-warmed NADPH system (or buffer for -NADPH wells).

  • Incubate the plate at 37°C with shaking.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile with internal standard.

  • Seal the plate, vortex, and centrifuge to pellet protein.

  • Analyze the supernatant by LC-MS/MS to measure the depletion of the parent compound over time.

Data Analysis & Interpretation:

  • Plot the natural log of the percent remaining compound versus time.

  • Calculate the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).[26]

  • Go/No-Go Decision: If the half-life of Cbz-L-Leucine is >60 minutes (or shows no significant degradation compared to the -NADPH control), it indicates negligible hepatic metabolism. The prodrug hypothesis is considered invalid, and further efficacy testing is not warranted. If significant, NADPH-dependent degradation is observed, proceed to Stage 3.

Protocol 3.1: C2C12 Myotube mTOR Signaling Assay

This protocol is performed only if cleavage is demonstrated in Protocol 2.2 . It tests whether the released L-Leucine can activate anabolic signaling pathways in muscle cells.

Materials:

  • C2C12 myoblasts

  • Growth Medium (DMEM, 10% FBS)

  • Differentiation Medium (DMEM, 2% horse serum)[27]

  • Test compounds: L-Leucine (positive control), Cbz-L-Leucine

  • mTOR inhibitor (Rapamycin, negative control)[28]

  • Lysis buffer, primary antibodies (p-p70S6K, total p70S6K, p-Akt, total Akt), secondary antibodies.

Procedure:

  • Cell Culture: Culture C2C12 myoblasts to ~90% confluence and induce differentiation by switching to differentiation medium for 5-7 days to form mature myotubes.

  • Starvation: Serum-starve the myotubes for 2-4 hours to establish a baseline for signaling.

  • Treatment: Treat myotubes with L-Leucine (e.g., 2 mM), an equimolar concentration of Cbz-L-Leucine, or vehicle control for 30-60 minutes. A separate group can be pre-treated with Rapamycin before stimulation.

  • Lysis: Wash cells with cold PBS and lyse with appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Western Blot: Determine protein concentration (e.g., Bradford assay). Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against key mTOR pathway proteins (e.g., phospho-p70S6K) and their total protein counterparts.[29][30][31]

  • Analysis: Quantify band density and express phosphorylated protein levels relative to total protein levels.

Interpretation: L-Leucine should robustly increase p-p70S6K levels. If Cbz-L-Leucine fails to elicit a similar response, it suggests it is not being converted to free L-Leucine by the cells. This would be a negative result for the prodrug hypothesis at the cellular level.

Protocol 4.1 & 4.2: In Vivo Rodent Pharmacokinetic & Exercise Performance Studies

These protocols are performed only if significant cleavage and in vitro efficacy are demonstrated . They aim to confirm the prodrug conversion in vivo and assess any resulting ergogenic effect.

Animal Model: Male C57BL/6 mice or Sprague-Dawley rats. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Protocol 4.1: Pharmacokinetic (PK) Study

  • Administer Cbz-L-Leucine and an equimolar dose of L-Leucine to separate groups of animals via oral gavage.

  • Collect blood samples at serial time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Process blood to plasma and store at -80°C.

  • Analyze plasma samples using a validated LC-MS/MS method to quantify the concentrations of both Cbz-L-Leucine and free L-Leucine.

  • Calculate key PK parameters (Cₘₐₓ, Tₘₐₓ, AUC) for both analytes.

Protocol 4.2: Exercise Performance Study

  • Acclimation: Acclimate animals to the treadmill for several days prior to the study.[32]

  • Dosing: Administer the test compound (Cbz-L-Leucine), positive control (L-Leucine), or vehicle control via oral gavage at a predetermined time before the exercise test (based on PK data).

  • Treadmill Test to Exhaustion: Subject animals to a standardized treadmill protocol with progressively increasing speed and/or incline.[33][34][35]

  • Endpoint: Record the total running time or distance until exhaustion. Exhaustion is defined by standardized criteria (e.g., remaining on a shock grid for a specified duration).[35]

  • Analysis: Compare the time to exhaustion between treatment groups using appropriate statistical methods (e.g., ANOVA).

Interpretation: A successful outcome would show that Cbz-L-Leucine administration leads to a sustained elevation of plasma L-Leucine and a statistically significant improvement in exercise performance compared to both vehicle and equimolar L-Leucine groups.

References

  • McCloskey, S. E., et al. (1986). Toxicity of benzyl alcohol in adult and neonatal mice. Journal of Pharmaceutical Sciences.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • Gomes, P., et al. (2018). Amino Acids in the Development of Prodrugs. PubMed.
  • ACS Publications. (n.d.). Natural Amino Acid-Bearing Carbamate Prodrugs of Daidzein Increase Water Solubility and Improve Phase II Metabolic Stability for Enhanced Oral Bioavailability.
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
  • Yli-Kauhaluoma, J., et al. (n.d.). Amino Acid Prodrugs for Oral Delivery: Challenges and Opportunities. Taylor & Francis Online.
  • Wikipedia. (n.d.). Benzyl alcohol.
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • BOC Sciences. (n.d.). Amino Acids for Prodrug Development.
  • U.S. Environmental Protection Agency. (2009). Provisional Peer-Reviewed Toxicity Values for Benzyl alcohol.
  • ResearchGate. (n.d.). Amino Acids in the Development of Prodrugs.
  • Benchchem. (n.d.). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
  • ResearchGate. (n.d.). Enantioselective Enzymatic Cleavage of N‐Benzyloxycarbonyl Groups | Request PDF.
  • PubMed Central (PMC). (n.d.). Rodent models for resolving extremes of exercise and health.
  • Patsnap Synapse. (2024). What are the side effects of Benzyl Alcohol?
  • PubMed. (n.d.). Treadmill Running Model for Rodents as a Translational Approach Based on Human Physiological Responses.
  • Santa Cruz Biotechnology. (n.d.). Benzyl alcohol.
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  • Circulation Research. (2022).
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  • ResearchGate. (n.d.). Enzymes for the removal of N-carbobenzyloxy protecting groups from N-carbobenzyloxy-D- and L-amino acids | Request PDF.
  • Maze Engineers. (n.d.). Rodent Metabolic Treadmill.
  • ACS Publications. (n.d.). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • PubMed. (n.d.). Enzymatic removal of carboxyl protecting groups. 2. Cleavage of the benzyl and methyl moieties.
  • Vector Labs. (n.d.). CBZ Protected Amino Acids.
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  • W. Green, T. (n.d.). CbzHN~N.
  • Lokey Lab Protocols - Wikidot. (2017). Protecting Groups.
  • American Physiological Society Journal. (n.d.). mTORC1 and BMP-Smad1/5 regulation of serum-stimulated myotube hypertrophy: a role for autophagy.
  • ResearchGate. (n.d.).
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  • MDPI. (2024). Effect of mTORC Agonism via MHY1485 with and without Rapamycin on C2C12 Myotube Metabolism.
  • ResearchGate. (n.d.). GSI increases signaling upstream of mTOR in C2C12 myotubes.
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  • Benchchem. (n.d.). Comparative Stability of Dipeptides in Simulated Gastric Fluid: A Guide for Researchers.
  • Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
  • AAPS PharmSciTech. (n.d.). The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug.
  • Bachem. (2021). Z - Benzyloxycarbonyl.
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Troubleshooting & Optimization

Technical Support Center: Purification of 2-(((benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(((benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid, a key building block in modern peptide synthesis and drug development. This guide is designed for researchers, scientists, and process chemists who encounter challenges during the purification of this compound. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification of Cbz-cyclohexylglycine.

Q1: What are the key physicochemical properties of Cbz-cyclohexylglycine that influence its purification?

A1: Understanding the molecule's properties is the foundation of an effective purification strategy. The combination of a bulky, lipophilic cyclohexyl group, a nonpolar Cbz protecting group, and an ionizable carboxylic acid creates a unique purification profile.

Table 1: Key Physicochemical Properties

Property Value / Description Purification Implication
Molecular Formula C₁₆H₂₁NO₄ -
Molecular Weight 291.35 g/mol [1] Affects diffusion rates in chromatography and molar calculations.
Appearance White to off-white solid[2] Color may indicate impurities; a pure compound should be white.
Melting Point 111–114°C[1] A sharp melting point within this range is a good indicator of purity. A broad or depressed range suggests impurities.
Solubility Low in water (0.0797 mg/mL)[1]; Soluble in ethanol (100 mg/mL)[2], ethyl acetate, and chloroform. Dictates the choice of solvents for extraction, crystallization, and chromatography. Its acidic nature allows for dissolution in aqueous base.

| Key Groups | Carboxylic acid, Cbz-group, Cyclohexyl ring | The carboxylic acid is crucial for acid-base extraction. The nonpolar Cbz and cyclohexyl groups make the compound suitable for reversed-phase HPLC and normal-phase chromatography. |

Q2: What are the most common impurities I should expect?

A2: Impurities typically arise from the synthesis, which commonly involves the reaction of cyclohexylglycine with benzyl chloroformate (Cbz-Cl) under basic conditions.[3][4]

Table 2: Common Impurities and Their Origin

Impurity Origin Why it's a Problem
Cyclohexylglycine Unreacted starting material. Polar impurity; can interfere with subsequent coupling reactions.
Benzyl Alcohol Hydrolysis of the Cbz-Cl reagent.[5] Neutral impurity; can be difficult to remove by extraction alone.
Benzyl Chloroformate Unreacted reagent. Highly reactive and toxic; must be removed.
N,N-di-Cbz-cyclohexylglycine Over-protection of the amine.[6] Structurally similar to the product, making it difficult to separate.

| Enantiomeric Impurity | Racemization at the α-carbon due to excessive base or high temperature.[4] | Critical for stereospecific applications in drug development. |

Q3: What is the best general approach for purifying crude Cbz-cyclohexylglycine?

A3: For most crude reaction mixtures, a multi-step approach is most effective. The general workflow involves an initial extractive workup to remove the bulk of impurities, followed by crystallization. If high purity is not achieved, column chromatography is the final step.

crude Crude Reaction Mixture workup Aqueous Workup (Acid-Base Extraction) crude->workup Removes ionic species & unreacted starting material crystallization Crystallization workup->crystallization Removes polar & nonpolar impurities soluble in mother liquor chromatography Silica Gel Chromatography crystallization->chromatography If impurities persist pure Pure Product (>98%) crystallization->pure If purity is sufficient chromatography->pure High resolution separation

Caption: General Purification Workflow.

Q4: How do I properly assess the purity of my final product?

A4: A combination of methods is required for a comprehensive purity assessment.[7]

  • Thin-Layer Chromatography (TLC): A quick, qualitative check for baseline impurities.

  • High-Performance Liquid Chromatography (HPLC): The standard for quantitative purity analysis, typically using a reversed-phase C18 column.[7][8]

  • Nuclear Magnetic Resonance (¹H NMR): Confirms the structure and can detect impurities with distinct proton signals.[8]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.[7]

  • Melting Point Analysis: A sharp, un-depressed melting point indicates high purity.

  • Chiral HPLC or Polarimetry: Essential for confirming enantiomeric purity if the synthesis is stereospecific.[1]

Section 2: Troubleshooting Guide

This guide addresses specific experimental issues in a Q&A format.

Problem 1: My product "oils out" instead of crystallizing during precipitation from an aqueous solution or recrystallization from an organic solvent.

  • Q: Why is this happening? A: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystal lattice. This is often due to a high concentration of impurities that disrupt crystal formation, or because the solution is too supersaturated. The high lipophilicity from the cyclohexyl and benzyl groups can also promote this behavior. A known challenge in the crystallization of low-melting point amino acid derivatives is their tendency to form oily materials.[3]

  • Q: What steps can I take to induce crystallization? A: You must reduce the energy barrier to nucleation. Here is a logical troubleshooting workflow:

    start Product Oiled Out step1 1. Reduce Saturation Add small amount of good solvent to dissolve oil, then cool slowly. start->step1 step2 2. Induce Nucleation Scratch flask walls with glass rod. Add a seed crystal if available. step1->step2 If oiling persists step3 3. Change Solvent System Use a solvent/anti-solvent pair (e.g., Ethyl Acetate / Hexanes). step2->step3 If no crystals form step4 4. Final Recourse Purify by column chromatography. step3->step4 If still unsuccessful

    Caption: Troubleshooting Logic for "Oiling Out".

    • Reduce Supersaturation: Add a small amount of a "good" solvent to re-dissolve the oil, then allow the solution to cool much more slowly. A gradual temperature decrease provides time for ordered crystal lattice formation.

    • Induce Nucleation by Scratching: Use a glass rod to vigorously scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass provide a surface for crystals to begin forming.

    • Use a Seed Crystal: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled, supersaturated solution. This provides a perfect template for further crystal growth.

    • Change the Solvent System: Instead of crashing the product out of a single solvent, try a solvent/anti-solvent system. Dissolve the crude product in a minimum amount of a good solvent (like ethyl acetate) and slowly add a poor solvent (like hexanes) until the solution becomes faintly cloudy (the cloud point). Warming slightly to clarify and then cooling slowly can yield high-quality crystals.

Problem 2: My final product shows persistent impurities by HPLC and/or ¹H NMR.

  • Q: How can I identify the impurity? A: Compare your analytical data to the expected impurities:

    • Benzyl Alcohol: Look for signals around δ 7.3 (aromatic protons) and a singlet around δ 4.6 (benzylic CH₂) in the ¹H NMR. In reversed-phase HPLC, it will elute earlier than your product.[5]

    • Unreacted Cyclohexylglycine: This is highly polar and will have a very short retention time in reversed-phase HPLC. It is often removed during the initial basic wash and may not be visible in the final organic product layer's analysis.

    • N,N-di-Cbz Impurity: This impurity is more nonpolar than your desired product. It will have a longer retention time in reversed-phase HPLC. The ¹H NMR will show signals for two Cbz groups, integrating to 10 aromatic protons and 4 benzylic protons relative to the single α-proton.[6]

  • Q: How do I remove these specific impurities? A:

    • For Benzyl Alcohol: Enhance your aqueous workup. After the initial reaction, wash the organic layer (e.g., ethyl acetate) thoroughly with a 5% sodium bicarbonate or sodium carbonate solution. This ensures your acidic product remains in the organic phase while the basic solution can help remove some of the neutral benzyl alcohol. If it persists, silica gel chromatography is very effective.

    • For N,N-di-Cbz Impurity: This requires chromatography as its properties are too similar for effective separation by extraction or simple crystallization. Use a gradient elution on a silica gel column, starting with a low polarity mobile phase (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity. The less polar di-Cbz impurity will elute before your product.

Problem 3: My overall yield is very low after purification.

  • Q: What are the most common points of product loss? A:

    • Incomplete Extraction: During the acid-base workup, if you do not acidify the aqueous layer sufficiently (target pH 1-2), your product will not fully precipitate or extract back into the organic phase.[9] Always check the pH of the aqueous layer after precipitation.

    • Emulsion Formation: The combination of organic solvents and basic aqueous solutions can form stable emulsions during extraction, trapping product in the interfacial layer. To break emulsions, add brine (saturated NaCl solution) or filter the mixture through Celite®.

    • Overly Aggressive Washing: Washing the final organic product solution with water or brine too many times can lead to partitioning of your slightly polar product back into the aqueous phase.

    • Loss on Silica Gel: Cbz-protected amino acids can sometimes streak on silica gel if the mobile phase is not optimized. Adding 0.5-1% acetic acid to the mobile phase (e.g., ethyl acetate/hexanes) can suppress the deprotonation of the carboxylic acid on the acidic silica surface, leading to sharper peaks and better recovery.

Section 3: Standardized Protocols

These protocols provide a validated starting point for your experiments.

Protocol 1: Purification by Acid-Base Extraction and Crystallization

This method is ideal for removing ionic and highly polar/nonpolar impurities from crude material.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc).

  • Base Wash: Transfer the solution to a separatory funnel and wash with 1 M NaHCO₃ solution (2 x 50 mL per 100 mL of organic phase). This removes unreacted starting amino acid.

  • Acidification & Precipitation: Cool the aqueous layer from the initial reaction workup (which contains the sodium salt of your product) in an ice bath. While stirring vigorously, slowly add 1 M HCl to acidify the solution to pH 1-2.[9] A white precipitate should form.

  • Extraction of Product: Extract the acidified aqueous layer with EtOAc (3 x 100 mL). The product will move into the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude solid.[9]

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot solvent (e.g., ethanol or an ethyl acetate/hexane mixture). Allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Purification by Silica Gel Flash Chromatography

Use this method when crystallization fails or when very high purity is required.

  • Sample Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., dichloromethane), adding silica, and evaporating the solvent. This ensures even loading onto the column.

  • Column Packing: Pack a flash chromatography column with silica gel using your starting mobile phase.

  • Loading: Carefully load the dried, adsorbed sample onto the top of the column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 80:20 Hexanes:EtOAc + 0.5% Acetic Acid). The acetic acid is critical to prevent peak tailing. Gradually increase the polarity of the mobile phase (e.g., to 60:40 Hexanes:EtOAc).

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

References

  • (S)-2-(((benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid.

  • This compound - 93025-71-9.

  • Process for producing N-protected amino acid.

  • Application Notes and Protocols for Monitoring Reactions with N-Benzyl-N-Cbz-glycine.

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.

  • Product Data Sheet - (S)-2-(((benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid.

  • (R)-2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid.

  • Amino protecting group—benzyloxycarbonyl (Cbz).

  • The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.

  • First Practical Protection of r-Amino Acids as N,N-Benzyloxycarbamoyl Derivatives.

  • This compound.

  • Cbz-Protected Amino Groups.

  • 2-(((Benzyloxy)carbonyl)amino)-2-hydroxyacetic acid.

  • Identifying impurities in N-Benzyl-N-Cbz-glycine using HPLC and NMR.

  • Quality Control of Amino Acids & Peptides: A Guide.

  • (S)-2-(((Benzyloxy)carbonyl)aMino)-2-cyclohexylacetic acid CAS NO.69901-75-3.

  • Application Notes and Protocols: Cleavage of the Cbz Group from N-Benzyl-N-Cbz-glycine.

  • CBZ-Amino Acids.

  • Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid.

  • Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate.

  • (R)-2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid - Data Sheet.

  • Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities.

  • A Comprehensive Guide to Amino Acid Analysis Methods and Protocols.

  • (R)-2-(((Benzyloxy)carbonyl)amino)-2-phenylacetic acid.

  • Cbz-Cyclohexyl-L-glycine.

Sources

Technical Support Center: Preventing Racemization During Cbz-Protected Amino Acid Coupling

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that maintaining stereochemical integrity is paramount in peptide synthesis. Racemization, the loss of chirality at the α-carbon of an amino acid, can lead to the formation of diastereomeric impurities that are difficult to separate and can drastically alter the biological activity of your target peptide. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols specifically tailored to prevent racemization when coupling N-Carboxybenzyl (Cbz)-protected amino acids.

Section 1: Understanding the Core Problem: The Mechanism of Racemization

Before troubleshooting, it's crucial to understand the chemical pathways that lead to the loss of stereochemical purity. During peptide coupling, racemization primarily occurs through two base-catalyzed mechanisms.

Q1: What are the primary mechanisms of racemization during the coupling of Cbz-protected amino acids?

A1: The two main pathways for racemization are:

  • Oxazolone (Azlactone) Formation: This is the most prevalent pathway.[1][2][3] The activation of the Cbz-amino acid's carboxyl group can lead to an intramolecular cyclization, forming a planar 5(4H)-oxazolone intermediate. The proton on the α-carbon of this intermediate is acidic and can be easily removed by a base. The resulting achiral enolate can then be attacked by the incoming amine nucleophile from either face, leading to a mixture of L- and D-peptides.[1][3] Urethane-based protecting groups like Cbz and Fmoc are known to suppress, but not eliminate, oxazolone formation.[4][5]

  • Direct Enolization (Direct α-Abstraction): In this mechanism, a base directly abstracts the proton from the α-carbon of the activated amino acid, forming a planar enolate intermediate without proceeding through an oxazolone.[1][4][6][7] This pathway becomes more significant with strong bases or when the amino acid side chain has electron-withdrawing properties.[1]

RacemizationMechanisms cluster_oxazolone Oxazolone Pathway (Major) cluster_enolization Direct Enolization Pathway (Minor) A1 Cbz-AA-OH + Activator B1 Activated Cbz-AA A1->B1 Activation C1 5(4H)-Oxazolone (Planar Intermediate) B1->C1 Intramolecular Cyclization A2 Activated Cbz-AA D1 Achiral Enolate C1->D1 + Base - H+ D1->C1 + H+ E1 Racemized Peptide D1->E1 + Amino Component B2 Achiral Enolate A2->B2 + Strong Base - H+ C2 Racemized Peptide B2->C2 + Amino Component start start->A1

Section 2: Troubleshooting Guide: A Systematic Approach to Minimizing Racemization

Encountering unexpected levels of racemization can be frustrating. This section provides a logical workflow to diagnose and resolve the issue.

Issue: My final peptide product shows significant diastereomeric impurity after coupling a Cbz-amino acid.

Step 1: Evaluate Your Coupling Reagent and Additives

The choice of coupling reagent is a critical first line of defense against racemization.[8]

Q2: I'm using a carbodiimide like DCC or DIC and seeing high racemization. What's wrong?

A2: Carbodiimides (e.g., Dicyclohexylcarbodiimide - DCC, Diisopropylcarbodiimide - DIC) are potent activators but generate a highly reactive O-acylisourea intermediate that is very prone to racemization.[6][9]

  • Solution: Never use carbodiimides alone. Always use them in conjunction with a racemization-suppressing additive.[4][6][10] The most common and effective additives are 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt).[4][6][11] These additives react with the O-acylisourea to form a more stable active ester, which is less susceptible to racemization.[6][11][12]

  • Expert Insight: HOAt is generally considered superior to HOBt in suppressing racemization, especially for difficult couplings, due to electronic effects that further stabilize the active ester.[6][11][12] Newer oxime-based additives like OxymaPure® also show excellent racemization suppression and are safer alternatives to the potentially explosive HOBt.[4][13]

Q3: Are uronium/aminium or phosphonium salt reagents better for Cbz-amino acids?

A3: Yes, often they are. Reagents like HBTU, HATU, and PyBOP are designed to generate the active ester in situ, often leading to faster coupling times and lower racemization levels compared to carbodiimides, even with additives.[8][9][14]

  • Mechanism: These reagents contain an HOBt or HOAt moiety within their structure, facilitating the rapid formation of the less-racemization-prone active ester.[9][15]

  • Recommendation: For particularly racemization-prone residues like Cbz-His or Cbz-Cys, switching to HATU (which contains a HOAt moiety) is highly recommended.[4][9] HCTU, which incorporates the more reactive 6-chloro-HOBt, also offers excellent results.[4][16]

Troubleshooting_Step1 Start High Racemization Detected Reagent Evaluate Coupling Reagent Start->Reagent Carbodiimide Using Carbodiimide (DCC, DIC)? Reagent->Carbodiimide NoAdditive No Additive Used Carbodiimide->NoAdditive Yes Uronium Consider Uronium/Phosphonium Reagents (HATU, HCTU, PyBOP) Carbodiimide->Uronium No / Still issues Additive Add HOBt, HOAt, or OxymaPure ProblemSolved Problem Mitigated Additive->ProblemSolved NoAdditive->Additive Uronium->ProblemSolved

Step 2: Scrutinize Your Reaction Conditions (Base, Solvent, Temperature)

The reaction environment plays a significant role in the rate of racemization.[1][6][17]

Q4: Which base should I use, and how much?

A4: The choice and amount of base are critical. The base is required to deprotonate the incoming amine and neutralize any acid formed, but excess or strong base will accelerate racemization by promoting oxazolone formation and direct enolization.[1][6]

  • Recommendation: Use a weaker tertiary amine base like N-methylmorpholine (NMM) or collidine instead of a stronger, more sterically hindered base like N,N-diisopropylethylamine (DIPEA).[4][6]

  • Stoichiometry is Key: Use the minimum amount of base necessary. For coupling a Cbz-amino acid to a free amine, typically one equivalent is needed. If coupling to an amine salt (e.g., HCl or TFA salt), two equivalents are required. Avoid using a large excess.

Q5: Does the solvent choice matter?

A5: Yes. Polar aprotic solvents like Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are excellent for solubilizing peptides but can also stabilize the charged intermediates involved in racemization pathways.[1][18]

  • Solution: While DMF is standard, if racemization is a persistent issue, consider using a less polar solvent like Dichloromethane (DCM) or a mixture of DCM/DMF, provided your reactants remain soluble.[3]

Q6: Should I lower the reaction temperature?

A6: Absolutely. Higher temperatures accelerate most chemical reactions, including the pathways leading to racemization.[1][19]

  • Solution: Perform the coupling reaction at a lower temperature.[10][20] Starting the reaction at 0°C and allowing it to slowly warm to room temperature is a common and effective strategy.[20] For microwave-assisted synthesis, reducing the temperature can significantly limit racemization for sensitive residues.[20][21]

ParameterStandard ConditionOptimized for Low RacemizationRationale
Base DIPEA (2-4 equiv.)NMM (1-2 equiv.)Weaker base reduces the rate of proton abstraction from the α-carbon.[4][6]
Solvent DMF or NMPDCM or DCM/DMF mixtureLess polar solvents can destabilize the charged intermediates that lead to racemization.[1][18]
Temperature Room Temperature (20-25°C)0°C to Room TemperatureLower kinetic energy reduces the rate of all reactions, including racemization.[1][19][20]
Table 1: Optimizing Reaction Conditions to Minimize Racemization.

Section 3: FAQs for Cbz-Protected Amino Acids

Q7: Are urethane protecting groups like Cbz supposed to prevent racemization?

A7: Yes, to a large extent. The resonance structure of the urethane carbonyl group reduces the nucleophilicity of the nitrogen atom's lone pair, which disfavors the formation of the oxazolone ring.[4] This is a key reason why Cbz and Fmoc protections are standard in peptide synthesis. However, this suppression is not absolute, and racemization can still occur under non-optimized conditions.[5]

Q8: Are certain Cbz-amino acids more prone to racemization than others?

A8: Yes. Cbz-Histidine and Cbz-Cysteine are notoriously susceptible to racemization.[3][22][23] The side chains of these amino acids can influence the acidity of the α-proton and participate in side reactions. For histidine, protection of the imidazole side-chain nitrogen (e.g., with a Trityl group) is crucial.[22]

Q9: Can the order of reagent addition make a difference?

A9: Yes, this is known as "pre-activation". Allowing the Cbz-amino acid to react with the coupling reagent and additive for a short period (1-5 minutes) before adding the amine component can sometimes be beneficial. However, prolonged pre-activation, especially with carbodiimides, can increase the risk of racemization by allowing more time for the activated species to cyclize to the oxazolone. It is often safer to add the coupling reagent last to a mixture of the Cbz-amino acid, amine component, and additive.

Q10: I've heard adding copper (II) salts can help. Is this true?

A10: Yes, there is evidence that adding Copper (II) chloride (CuCl₂) can suppress racemization, particularly in solution-phase segment coupling.[10][22] The exact mechanism is complex but is thought to involve the formation of a copper chelate that hinders the formation of the oxazolone.

Section 4: Experimental Protocols

Protocol 1: Low-Racemization Coupling of a Cbz-Amino Acid using DIC/HOAt

This protocol outlines a standard procedure for solid-phase peptide synthesis (SPPS) designed to minimize racemization.

  • Resin Preparation: Swell the resin-bound peptide (with a free N-terminal amine) in DMF for 30 minutes. Drain the solvent.

  • Prepare Activation Mixture: In a separate reaction vessel, dissolve the Cbz-protected amino acid (3 equivalents relative to resin loading), HOAt (3 equivalents), in DMF.

  • Initiate Coupling: Add the activation mixture from step 2 to the resin.

  • Add Coupling Reagent: Add DIC (3 equivalents) to the resin slurry.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours. Monitor the reaction for completion using a qualitative test (e.g., Kaiser test). If the reaction is sluggish, it can be left overnight at 4°C.

  • Washing: Once the reaction is complete, drain the reaction solvent and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble byproducts and excess reagents.

Protocol 2: Analysis of Racemization by Chiral HPLC

This protocol provides a general method for determining the percentage of D-isomer formation.

  • Sample Preparation: After the coupling step, cleave a small amount of the crude peptide from the solid support using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane).

  • Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to form a pellet, decant the ether, and dry the peptide pellet under vacuum.

  • Total Hydrolysis: Hydrolyze the peptide sample to its constituent amino acids by heating in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.

  • Derivatization: a. Evaporate the HCl from the hydrolysate. b. Redissolve the amino acid mixture in a suitable buffer (e.g., sodium bicarbonate). c. Add a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA).[3] d. Incubate the reaction at a slightly elevated temperature (e.g., 40°C) for 1 hour.[3] e. Quench the reaction by adding a small amount of acid (e.g., 2M HCl).[3]

  • HPLC Analysis: a. Inject the derivatized sample onto a standard C18 reversed-phase HPLC column. b. Elute using a gradient of acetonitrile in an aqueous buffer (e.g., 0.1% TFA).[3] c. Monitor the elution chromatogram at 340 nm.[3] d. The L- and D-amino acid derivatives will elute as distinct, separable peaks.

  • Quantification: Calculate the percentage of racemization by integrating the peak areas: % Racemization = [Area(D-isomer) / (Area(L-isomer) + Area(D-isomer))] * 100.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from [Link]

  • Slideshare. (n.d.). Racemization in peptide synthesis. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • PNAS. (2024, January 2). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Retrieved from [Link]

  • PubMed. (n.d.). Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography. Retrieved from [Link]

  • NIH. (n.d.). IR Action Spectroscopy Shows Competitive Oxazolone and Diketopiperazine Formation in Peptides Depends on Peptide Length and Identity of Terminal Residue in the Departing Fragment. Retrieved from [Link]

  • Hopax. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • Watecs. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved from [Link]

  • Iris Biotech. (n.d.). The Chemistry Behind HOAt: Activation and Coupling in Peptide Synthesis. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Choosing the Right Coupling Reagent for Peptide Synthesis. Retrieved from [Link]

  • NIH. (n.d.). TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. Retrieved from [Link]

  • RSC Publishing. (2001, September 10). Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Racemization in stepwise solid-phase peptide synthesis at elevated temperature. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide. Retrieved from [Link]

  • Thieme. (n.d.). Uronium/Guanidinium Salts. Retrieved from [Link]

  • ResearchGate. (2017, February 28). Racemization in amino acids?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • NIH. (2023, September 1). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. Retrieved from [Link]

  • ACS Publications. (n.d.). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. Retrieved from [Link]

  • NIH. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from [Link]

  • ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]

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Technical Support Center: Overcoming Steric Hindrance in N-Substituted Cbz-Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the synthesis of peptides containing N-substituted Cbz-amino acids. The inherent steric hindrance of these building blocks can often lead to incomplete reactions and compromised peptide purity. This guide will equip you with the knowledge and practical strategies to overcome these hurdles.

I. Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions with N-substituted Cbz-amino acids so challenging?

A1: The primary difficulty stems from significant steric hindrance.[1][2] The presence of a substituent on the amide nitrogen, in addition to the bulky Cbz (benzyloxycarbonyl) protecting group, physically obstructs the approach of the activated carboxylic acid of the incoming amino acid.[1][2] This steric bulk slows down reaction kinetics, leading to incomplete couplings, lower yields, and an increased risk of deletion sequences in the final peptide.[1]

Q2: My standard coupling reagents like HBTU and HCTU are giving low yields. What should I use instead?

A2: Standard uronium-based coupling reagents such as HBTU and HCTU are often not potent enough to overcome the steric hindrance associated with N-substituted amino acids.[1][2][3] It is highly recommended to switch to more powerful phosphonium-based reagents or specialized uronium/aminium reagents.[2] Reagents like HATU, PyAOP, and PyBOP have demonstrated significantly greater success in these challenging couplings.[2][3] For particularly difficult couplings, such as joining two N-substituted residues, even more potent reagents like PyBroP and BOP-Cl may be necessary.[1][3]

Q3: I'm observing deletion sequences in my final peptide product. How can I prevent this?

A3: Deletion sequences are a direct result of incomplete coupling reactions.[2] To minimize their occurrence, consider the following strategies:

  • Utilize a more potent coupling reagent: As mentioned in Q2, switching to reagents like HATU, PyAOP, or PyBOP can dramatically improve coupling efficiency.[2]

  • Perform double or triple coupling: Repeating the coupling step two or three times can help drive the reaction to completion, which is especially beneficial for highly hindered residues.[2]

  • Increase reaction time and temperature: Extending the coupling time can be beneficial. A moderate increase in temperature may also help overcome the activation energy barrier, but this should be done cautiously to avoid racemization.[2] Microwave-assisted peptide synthesis is a highly effective technique for this purpose.[1]

Q4: How can I monitor the completion of a coupling reaction with an N-substituted amino acid? The ninhydrin test is not working.

A4: The ninhydrin test is not effective for monitoring couplings to secondary amines, such as N-substituted amino acids, as it will not produce the characteristic purple color. A reliable alternative is the bromophenol blue test .[1][3] A blue or green color on the resin beads after the coupling step indicates the presence of unreacted free amine, signaling an incomplete reaction. A yellow color signifies a complete reaction.[1][3]

Q5: Are there any challenges associated with the deprotection of the Cbz group from a sterically hindered N-substituted amino acid?

A5: Yes, steric hindrance can also impact the deprotection of the Cbz group. While catalytic hydrogenolysis is a common method for Cbz removal, the bulky substituents on the nitrogen may hinder the catalyst's access to the benzylic position.[4] In such cases, longer reaction times or increased catalyst loading may be required. Alternatively, acid-mediated deprotection methods using reagents like HBr in acetic acid or Lewis acids can be effective.[5][6]

II. Troubleshooting Guide

Problem Potential Cause Recommended Solution(s) Scientific Rationale
Low Coupling Yield Incomplete reaction due to steric hindrance.1. Switch to a more potent coupling reagent (e.g., HATU, PyAOP, PyBOP).[1][2][3] 2. Perform a double or triple coupling.[2] 3. Increase reaction time and/or temperature (consider microwave synthesis).[1][2]More potent reagents generate a more reactive activated species, overcoming the higher activation energy barrier caused by steric hindrance. Repeated couplings and increased energy input (heat) drive the reaction equilibrium towards completion.
Presence of Deletion Sequences in Mass Spectrometry Failure to achieve complete coupling at one or more steps involving the N-substituted residue.1. Monitor each coupling step with the bromophenol blue test and recouple if necessary.[1][3] 2. Employ the most effective coupling conditions (potent reagent, extended time) for the hindered residue.Proactive monitoring and ensuring each coupling step goes to completion prevents the accumulation of deletion sequences, leading to a purer final product.
Incomplete Cbz Deprotection Steric hindrance impeding catalyst access for hydrogenolysis.1. Increase catalyst (e.g., Pd/C) loading and/or hydrogen pressure. 2. Extend the reaction time for hydrogenolysis. 3. Use an alternative deprotection method, such as HBr/acetic acid or a Lewis acid (e.g., AlCl₃).[5][6]Increasing reactant concentration (catalyst, hydrogen) can enhance the reaction rate. Chemical deprotection methods that do not rely on surface catalysis can bypass the issue of steric hindrance around the Cbz group.
Side Reactions During Coupling (e.g., Racemization) Overly harsh reaction conditions or prolonged activation times.1. Use an appropriate base, such as DIPEA or NMM, in stoichiometric amounts. 2. Minimize the pre-activation time of the amino acid before adding it to the resin. 3. Consider using additives like Oxyma or HOAt to suppress racemization.[7]Careful control of basicity and the lifetime of the highly reactive activated amino acid minimizes the opportunity for epimerization at the alpha-carbon. Additives can stabilize the activated species and reduce side reactions.

III. Experimental Protocols & Methodologies

Protocol 1: High-Efficiency Coupling of an N-Substituted Cbz-Amino Acid using HATU

This protocol outlines a general procedure for coupling a sterically hindered N-substituted Cbz-amino acid onto a solid support.

  • Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.

  • Activation Solution: In a separate vessel, dissolve 4 equivalents of the N-substituted Cbz-amino acid and 3.9 equivalents of HATU in DMF. Add 8 equivalents of N,N-diisopropylethylamine (DIPEA).

  • Pre-activation: Gently agitate the activation solution at room temperature for 2-5 minutes.

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 2-4 hours. For exceptionally difficult couplings, the reaction time may be extended or performed at a moderately elevated temperature (e.g., 40-50°C).

  • Monitoring: Remove a small sample of resin beads, wash them thoroughly with methanol, and perform the bromophenol blue test.[3] If the beads are blue or green, the coupling is incomplete.

  • Recoupling (if necessary): If the coupling is incomplete, drain the reaction vessel and repeat steps 3-6 with a fresh solution of activated amino acid.

  • Washing: Once the coupling is complete (yellow beads), drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) and then dichloromethane (DCM) (3-5 times) to prepare for the next step.

Protocol 2: Cbz Deprotection of a Sterically Hindered Residue via Hydrogenolysis
  • Resin Transfer: Transfer the dried peptide-resin to a suitable reaction vessel for hydrogenation.

  • Solvent Addition: Add a solvent such as methanol, ethanol, or DMF.

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight relative to the resin).

  • Hydrogenation: Secure the vessel to a hydrogenation apparatus. Purge the vessel with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., balloon pressure or higher for more resistant substrates).

  • Reaction: Vigorously stir the suspension at room temperature. The reaction time can vary from a few hours to overnight, depending on the degree of steric hindrance.

  • Monitoring: Monitor the reaction by taking small aliquots, filtering off the catalyst, and analyzing the product by mass spectrometry.

  • Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected peptide.

IV. Visual Diagrams

G cluster_coupling Peptide Coupling Workflow Resin Peptide-Resin (Free Amine) Coupling Coupling Reaction (2-4 hours) Resin->Coupling AA_Activation N-Substituted Cbz-AA + HATU/DIPEA Pre_Activation Pre-activation (2-5 min) AA_Activation->Pre_Activation Pre_Activation->Coupling Monitoring Bromophenol Blue Test Coupling->Monitoring Monitoring->Coupling Incomplete (Blue/Green) Recouple Washing Wash Resin Monitoring->Washing Complete (Yellow) Next_Cycle Proceed to Next Cycle Washing->Next_Cycle

Caption: Workflow for coupling a sterically hindered N-substituted Cbz-amino acid.

G cluster_troubleshooting Troubleshooting Low Coupling Yield Start Low Yield or Positive Bromophenol Test Reagent_Check Using Standard Reagent? (e.g., HBTU/HCTU) Start->Reagent_Check Switch_Reagent Switch to Potent Reagent (HATU, PyAOP, PyBOP) Reagent_Check->Switch_Reagent Yes Double_Couple Perform Double Coupling Reagent_Check->Double_Couple No Success Improved Yield Switch_Reagent->Success Increase_Temp Increase Time/Temperature (Consider Microwave) Double_Couple->Increase_Temp Increase_Temp->Success

Caption: Decision tree for troubleshooting low coupling yields.

V. References

  • Ribosomal Synthesis of N-Methyl Peptides. Journal of the American Chemical Society. Available at:

  • Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177. Available at:

  • N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv. Available at:

  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. ResearchGate. Available at:

  • Mastering Peptide Synthesis: The Role of N-Methyl Amino Acids. Peptide Synthesis Blog. Available at:

  • Efficient peptide coupling involving sterically hindered amino acids. PubMed. Available at:

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Available at:

  • Commonly Used Coupling Reagents in Peptide Synthesis. BOC Sciences. Available at:

  • A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids. BenchChem. Available at:

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Available at:

  • Amino Acid-Protecting Groups. SciSpace. Available at:

  • Amino Acid Derivatives for Peptide Synthesis. Anaspec. Available at:

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at:

  • Peptide synthesis troubleshooting using unnatural amino acids. Reddit. Available at:

  • Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech. Available at:

  • Enantioselective Enzymatic Cleavage of N‐Benzyloxycarbonyl Groups. ResearchGate. Available at:

  • Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. Available at:

  • Steric Hindrance Effects in Tertiary Carbamates: An In-depth Technical Guide. BenchChem. Available at:

  • Strategies to overcome steric hindrance in N-methylated peptide synthesis. BenchChem. Available at:

  • Peptide Coupling Reagents Guide. Sigma-Aldrich. Available at:

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Available at:

  • Protection of Amino Groups in Synthesis. Chemistry LibreTexts. Available at:

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences. Available at:

  • Carbamate stabilities of sterically hindered amines from quantum chemical methods: relevance for CO2 capture. PubMed. Available at:

  • Amino Acid-Protecting Groups. ResearchGate. Available at:

  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Thieme. Available at:

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at:

  • Difficulties in coupling to conformationally constrained aromatic amino acids. Creighton University. Available at: [Link]

Sources

Technical Support Center: Purification of Crude Cbz-Cyclohexylglycine by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude N-α-Carbobenzyloxy-L-cyclohexylglycine (Cbz-cyclohexylglycine). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this critical protected amino acid derivative. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring a robust and reproducible purification process.

Troubleshooting Guide: Common Issues in the Recrystallization of Cbz-Cyclohexylglycine

This section addresses the most frequently encountered challenges during the purification of Cbz-cyclohexylglycine. Each issue is presented in a question-and-answer format, providing not just a solution, but a logical framework for troubleshooting.

Scenario 1: The Cbz-cyclohexylglycine Fails to Dissolve in the Chosen Solvent, Even with Heating.

Question: I've selected a solvent that is reported to be suitable for similar N-protected amino acids, but my crude Cbz-cyclohexylglycine won't dissolve, even near the solvent's boiling point. What's happening and what should I do?

Answer: This is a classic solubility mismatch. The ideal recrystallization solvent should readily dissolve the compound at an elevated temperature but have limited solubility at lower temperatures.[1][2] If your compound isn't dissolving, the solvent is too non-polar or the intermolecular forces within your crude solid are too strong for the solvent to overcome.

Underlying Causes and Solutions:

  • Incorrect Solvent Choice: Cbz-cyclohexylglycine, with its bulky cyclohexyl group and the aromatic Cbz group, has significant non-polar character, but the carboxylic acid and carbamate functionalities introduce polarity. A single solvent may not be optimal.

  • High Impurity Load: The presence of highly insoluble impurities can give the false impression that your desired compound is not dissolving.

Troubleshooting Steps:

  • Solvent Polarity Adjustment: If you are using a non-polar solvent like hexanes or toluene, it is likely not polar enough. Conversely, a highly polar solvent like water will likely not be effective on its own. Consider moving to a more polar solvent such as ethyl acetate, acetone, or an alcohol like ethanol or isopropanol.[3]

  • Mixed Solvent System: A powerful technique when a single solvent fails is to use a miscible solvent pair.[1]

    • Solvent/Anti-Solvent Approach: Dissolve the crude product in a minimum amount of a "good" hot solvent in which it is highly soluble (e.g., ethanol, isopropanol, or ethyl acetate). Then, slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble (e.g., water or hexanes) dropwise to the hot solution until you observe persistent cloudiness. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. A patent for the production of Cbz-L-cyclohexylglycine describes a process where crystallization is induced from a reaction mixture by adding isopropyl alcohol and water.[4] This suggests that an isopropanol/water mixture is a viable recrystallization solvent system.

Scenario 2: "Oiling Out" - The Compound Separates as a Liquid Instead of Forming Crystals.

Question: Upon cooling my solution of Cbz-cyclohexylglycine, it formed an oil at the bottom of the flask instead of crystals. Why did this happen and can I salvage my product?

Answer: "Oiling out" is a common and frustrating phenomenon in recrystallization. It occurs when the solute comes out of the supersaturated solution as a liquid phase rather than a solid crystalline lattice.[5] This often happens when the melting point of the solute is lower than the boiling point of the solvent, or when the concentration of the solute is too high, leading to rapid precipitation from a highly supersaturated solution.[6] The resulting oil can trap impurities, defeating the purpose of recrystallization.[5][7]

Underlying Causes and Solutions:

  • High Solute Concentration: Cooling a highly concentrated solution can lead to such a high degree of supersaturation that the molecules don't have time to orient themselves into a crystal lattice.

  • Inappropriate Solvent: The chosen solvent may be too "good" at dissolving the compound even at lower temperatures, or it may be too dissimilar in polarity, leading to phase separation.

  • Presence of Impurities: Impurities can disrupt the crystallization process and promote oiling out.

Troubleshooting Workflow:

G start Oiling Out Observed reheat Reheat the solution to dissolve the oil start->reheat add_good_solvent Add more of the primary (good) solvent reheat->add_good_solvent slow_cool Allow to cool very slowly (e.g., in a Dewar flask) add_good_solvent->slow_cool check_crystals Crystals form? slow_cool->check_crystals success Success! Collect crystals. check_crystals->success Yes change_solvent Try a different solvent system check_crystals->change_solvent No

Caption: Troubleshooting workflow for "oiling out".

Detailed Steps:

  • Re-dissolve and Dilute: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to decrease the saturation level.

  • Slow Cooling is Crucial: Allow the flask to cool as slowly as possible. Insulate the flask by wrapping it in glass wool or placing it in a Dewar flask. This gives the molecules ample time to arrange themselves into a crystal lattice.

  • Scratching and Seeding: If crystals are slow to form, induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.[4][8][9] Alternatively, add a tiny "seed crystal" of pure Cbz-cyclohexylglycine to provide a nucleation site.[4][10]

  • Consider a Different Solvent System: If oiling out persists, your solvent system is likely unsuitable. If you are using a single solvent, try a mixed solvent system. If you are already using a mixed system, adjust the ratio of the "good" to "poor" solvent.

Scenario 3: No Crystals Form Upon Cooling, Even After a Long Time.

Question: My Cbz-cyclohexylglycine solution is clear and has cooled to room temperature, but no crystals have formed. What should I do next?

Answer: The absence of crystal formation indicates that your solution is not sufficiently supersaturated. This usually means you have used too much solvent.

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Vigorously scratch the inner surface of the flask with a glass rod.[4][8][9] This can create nucleation sites for crystal growth.

    • Seed Crystals: Add a very small crystal of the pure compound.[4][10] This provides a template for further crystallization.

    • Ice Bath: Cool the solution in an ice-water bath to further decrease the solubility of your compound.

  • Reduce Solvent Volume: If induction techniques fail, you have likely used an excessive amount of solvent. Gently heat the solution to boiling and evaporate a portion of the solvent. Allow it to cool again and observe for crystal formation.[4][11] Be careful not to evaporate too much solvent, as this can lead to rapid crystallization and trapping of impurities.

  • Add an Anti-Solvent: If your compound is dissolved in a "good" solvent, you can try adding a "poor" solvent (anti-solvent) dropwise until the solution becomes cloudy, then add a few drops of the "good" solvent to clarify and allow to cool.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for the recrystallization of Cbz-cyclohexylglycine?

A1: Based on the structure of Cbz-cyclohexylglycine, a good starting point for solvent screening would be:

  • Alcohols: Ethanol, Isopropanol

  • Esters: Ethyl acetate

  • Ketones: Acetone

  • Chlorinated Solvents: Dichloromethane (use with caution due to potential health and environmental concerns)

  • Aromatic Hydrocarbons: Toluene

A mixed solvent system of an alcohol and water (e.g., isopropanol/water) is a highly recommended starting point, as suggested by patent literature for a related process.[4]

Q2: What are the likely impurities in my crude Cbz-cyclohexylglycine?

A2: The synthesis of Cbz-cyclohexylglycine is typically carried out via a Schotten-Baumann reaction between L-cyclohexylglycine and benzyl chloroformate under basic conditions.[8][9] Potential impurities include:

  • Unreacted L-cyclohexylglycine: This starting material is more polar and may be removed during the work-up, but some may remain.

  • Unreacted Benzyl Chloroformate and its Hydrolysis Product, Benzyl Alcohol: These are generally less polar than the desired product.

  • Di-peptides: If there is any deprotection of the Cbz group during the reaction, the free amine could react with another molecule of activated amino acid.[1]

  • Products of Racemization: Harsh basic conditions can sometimes lead to racemization at the alpha-carbon.

Q3: How much solvent should I use for recrystallization?

A3: The goal is to use the minimum amount of hot solvent necessary to completely dissolve the crude product.[2] This creates a saturated solution, which upon cooling will become supersaturated and yield crystals. A good practice is to add the hot solvent portion-wise to the crude solid with continuous heating and swirling until everything just dissolves.

Q4: My final product has a low melting point and appears gummy. What went wrong?

A4: A low or broad melting point is indicative of an impure product. A gummy or oily final product suggests that it may have oiled out during crystallization and solidified without forming a proper crystal lattice, trapping impurities and solvent.[5] In this case, a second recrystallization is recommended, paying close attention to the troubleshooting steps for oiling out.

Experimental Protocol: Recrystallization of Cbz-Cyclohexylglycine using a Mixed Solvent System

This protocol is based on the principles of mixed-solvent recrystallization and is a robust starting point for obtaining high-purity Cbz-cyclohexylglycine.

Materials:

  • Crude Cbz-cyclohexylglycine

  • Isopropyl alcohol (IPA)

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water bath

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude Cbz-cyclohexylglycine in an appropriately sized Erlenmeyer flask. Add a minimal amount of hot isopropyl alcohol and heat the mixture to a gentle boil while stirring or swirling. Continue adding hot isopropyl alcohol portion-wise until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are any insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: To the hot, clear solution, add deionized water dropwise with continuous swirling. Continue adding water until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot isopropyl alcohol to the cloudy solution until it becomes clear again.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To maximize the yield, you can then place the flask in an ice-water bath for 30-60 minutes.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of a cold mixture of isopropyl alcohol and water (in the same approximate ratio as the final recrystallization mixture) to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Data Presentation: Solvent Properties

SolventBoiling Point (°C)Polarity IndexNotes
Isopropyl Alcohol82.64.3Good solvent for dissolving Cbz-cyclohexylglycine.
Water1009.0Acts as an anti-solvent.
Ethyl Acetate77.14.4A good alternative primary solvent.
Hexanes~690.1A potential anti-solvent if using a less polar primary solvent.
Toluene110.62.4May be suitable for recrystallization on its own or in a mixed system.

References

  • Process for producing N-protected amino acid. (n.d.). Google Patents.
  • Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.). Retrieved January 3, 2026, from [Link]

  • Recrystallization (chemistry) - Wikipedia. (n.d.). Retrieved January 3, 2026, from [Link]

  • Oiling Out in Crystallization - Mettler Toledo. (n.d.). Retrieved January 3, 2026, from [Link]

  • What are the ways by which crystallization can be induced? Does supersaturated produce crystals? - Quora. (2021, May 6). Retrieved January 3, 2026, from [Link]

  • Inducing Crystallization by Nucleation - Chemical Education Xchange. (n.d.). Retrieved January 3, 2026, from [Link]

  • Schotten–Baumann reaction - Wikipedia. (n.d.). Retrieved January 3, 2026, from [Link]

  • 3.5E: Initiating Crystallization - Chemistry LibreTexts. (2022, April 7). Retrieved January 3, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 3, 2026, from [Link]

  • Recrystallization (help meeeeee) : r/chemistry - Reddit. (2013, February 3). Retrieved January 3, 2026, from [Link]

  • Finding the best solvent for recrystallisation student sheet. (n.d.). Royal Society of Chemistry. Retrieved January 3, 2026, from [Link]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. (2019, July 22). ACS Publications. Retrieved January 3, 2026, from [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. (n.d.). Retrieved January 3, 2026, from [Link]

  • Schotten-Baumann Reaction - J&K Scientific LLC. (2021, March 23). Retrieved January 3, 2026, from [Link]

  • Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities. (n.d.). Retrieved January 3, 2026, from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved January 3, 2026, from [Link]

  • Crystallization and Recrystallization - Study Guide | StudyGuides.com. (n.d.). Retrieved January 3, 2026, from [Link]

  • Cbz-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved January 3, 2026, from [Link]

  • Related impurities in peptide medicines - PubMed. (n.d.). Retrieved January 3, 2026, from [Link]

  • Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. (n.d.). Retrieved January 3, 2026, from [Link]

  • Recrystallization - Single Solvent. (n.d.). Retrieved January 3, 2026, from [Link]

  • Schotten–Baumann reaction - L.S.College, Muzaffarpur. (2020, August 1). Retrieved January 3, 2026, from [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved January 3, 2026, from [Link]

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Technical Support Center: Managing Pyrophoric Palladium on Carbon (Pd/C) Catalysts in Cbz Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the safe and effective management of Palladium on Carbon (Pd/C) catalysts. This guide is designed for researchers, scientists, and drug development professionals who routinely employ this versatile yet hazardous catalyst, particularly for the critical application of Carboxybenzyl (Cbz) deprotection in complex organic synthesis.

The information herein synthesizes established safety protocols with practical, field-proven insights to ensure both the integrity of your experimental results and the safety of your laboratory personnel.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Risks

This section addresses fundamental questions regarding the nature and hazards of Pd/C catalysts.

Q1: What makes Palladium on Carbon (Pd/C) pyrophoric?

A: The pyrophoricity of Pd/C arises from its high surface area and its ability to adsorb hydrogen.[1] When the catalyst, particularly after use in a hydrogenation reaction, is exposed to air, the adsorbed hydrogen can react exothermically with oxygen.[2][3] This rapid oxidation can generate enough heat to ignite flammable solvents or the carbon support itself.[1][4] Dry, finely divided Pd/C that has been activated with hydrogen is especially prone to spontaneous ignition upon contact with air.[1][2]

Q2: Is fresh, unused Pd/C catalyst dangerous?

A: Yes, even fresh Pd/C can be hazardous, though the risk is generally lower than with spent, hydrogen-charged catalyst.[3] Dry, unused Pd/C powder can create dust clouds that are explosive.[1] Furthermore, the catalytic nature of palladium can promote the oxidation and potential ignition of flammable liquids and vapors, even without prior exposure to hydrogen.[5] Methanol is particularly hazardous due to its high volatility.[1]

Q3: What is the primary hazard during the work-up of a Cbz deprotection reaction?

A: The most significant hazard occurs during the filtration step to remove the Pd/C catalyst.[2][6] At this stage, the catalyst is saturated with hydrogen and wetted with a flammable organic solvent.[1] If the filter cake is allowed to dry, it will likely ignite spontaneously upon exposure to air.[1][2][6] This can lead to a fire, especially given the presence of flammable solvent vapors.

Q4: Are there less pyrophoric alternatives to standard Pd/C?

A: Yes, research has led to the development of less pyrophoric palladium catalysts. For example, catalysts prepared by formaldehyde reduction are known to be less pyrophoric than those reduced with hydrogen.[1] Additionally, organosilica-entrapped Pd(0) catalysts have been shown to be non-pyrophoric and can be handled in the air without the risk of spontaneous ignition.[7][8]

Section 2: Troubleshooting Guide - Common Experimental Issues

This section provides solutions to common problems encountered during Cbz deprotection using Pd/C.

Q5: My Cbz deprotection reaction is sluggish or incomplete. What are the possible causes?

A: Several factors can lead to an incomplete reaction:

  • Catalyst Deactivation: The catalyst can be "poisoned" by impurities in the substrate or solvent, particularly sulfur or phosphorus-containing compounds.[9]

  • Insufficient Hydrogen: If using a hydrogen balloon, ensure it is adequately filled and that there are no leaks in the system. For larger-scale reactions, a single balloon may not provide enough hydrogen.[10]

  • Poor Mixing: Inefficient stirring can lead to poor contact between the substrate, hydrogen, and the catalyst surface, slowing down the reaction rate.[11]

  • Solvent Choice: Protic solvents like methanol or ethanol generally accelerate the hydrogenation rate.[11]

  • Inactive Catalyst: The catalyst may be old or have been improperly stored, leading to reduced activity.

Q6: I observed a fire during the addition of the catalyst to the solvent. What went wrong?

A: Adding dry Pd/C to a flammable solvent in the presence of air is a common cause of fires.[1][12] The catalyst can generate static electricity or its inherent catalytic activity can ignite the solvent vapors.[2][4] To prevent this, always ensure the reaction vessel is under an inert atmosphere (e.g., argon or nitrogen) before introducing the catalyst.[1][12][13] It is best practice to add the catalyst to the flask first, before the solvent.[11]

Q7: After filtration, I noticed the catalyst on the filter paper started to smoke. How can I prevent this?

A: This indicates that the catalyst is beginning to dry out and react with the air. It is critical to never allow the filter cake to dry .[1][2][14] During filtration, always keep the catalyst bed submerged in solvent.[12][14] Once the filtration is complete, the catalyst should be immediately and carefully quenched.

Q8: Can I reuse the Pd/C catalyst from a previous reaction?

A: While catalyst recycling is possible, it is often not practical or recommended for laboratory-scale reactions.[6] The activity of the recovered catalyst can be significantly lower, and the recovery process itself carries risks. For high-volume users, sending the spent catalyst to a specialized refiner for palladium recovery is a more common practice.[6]

Section 3: Experimental Protocols and Workflows

This section provides detailed, step-by-step procedures for the safe handling and use of Pd/C in Cbz deprotection.

Protocol 1: Safe Charging of Pd/C Catalyst

This protocol outlines the procedure for safely adding Pd/C to a reaction vessel.

  • Inert Atmosphere: Assemble the reaction flask and ensure it is clean and dry. Purge the flask with an inert gas, such as argon or nitrogen, for several minutes.[12][15]

  • Catalyst Addition: Weigh the desired amount of Pd/C in a suitable container. Briefly remove the inert gas inlet and add the catalyst to the flask.

  • Solvent Addition: Re-establish the inert atmosphere. Slowly add the reaction solvent, allowing it to run down the side of the flask.[12]

  • Substrate Addition: Add the Cbz-protected substrate to the reaction mixture.

  • Hydrogen Introduction: Purge the system with hydrogen gas. If using a balloon, evacuate the inert gas and backfill with hydrogen, repeating this cycle multiple times.[10][11]

cluster_prep Preparation cluster_charging Catalyst Charging cluster_reaction Reaction Setup A Assemble Dry Glassware B Purge with Inert Gas (e.g., Argon) A->B D Add Pd/C to Flask B->D C Weigh Pd/C C->D E Add Solvent Under Inert Atmosphere D->E F Add Substrate E->F G Purge with Hydrogen F->G H Begin Reaction (Stirring) G->H

Caption: Workflow for Safely Charging Pd/C Catalyst.

Protocol 2: Safe Filtration and Quenching of Spent Pd/C

This protocol details the critical steps for safely removing and deactivating the catalyst after the reaction is complete.

  • Inert Gas Purge: Once the reaction is complete, stop the hydrogen supply and carefully purge the reaction vessel with an inert gas to remove any residual hydrogen.[6][11]

  • Prepare Filtration Setup: Set up a Büchner funnel with a pad of Celite® or another filter aid over the filter paper. Pre-wet the Celite® with the reaction solvent.[14]

  • Filtration: Under a gentle stream of inert gas, transfer the reaction mixture to the funnel. Crucially, do not allow the catalyst bed to run dry. [12][14] Keep a layer of solvent over the catalyst at all times.

  • Washing: Wash the catalyst bed with additional solvent to recover all of the product.

  • Quenching: Once filtration is complete, immediately and carefully add water to the funnel to create a slurry of the catalyst and Celite®.[12][14] This deactivates the catalyst.

  • Disposal: Transfer the aqueous slurry to a clearly labeled waste container.[1][12] Do not mix with other waste streams.[5]

cluster_prep Post-Reaction cluster_filtration Filtration (Critical Step) cluster_quench Quenching & Disposal A Reaction Complete B Purge with Inert Gas A->B C Filter through Celite® B->C D NEVER LET DRY C->D E Wash with Solvent C->E F Add Water to Funnel E->F G Transfer Slurry to Labeled Waste F->G

Caption: Safe Filtration and Quenching Workflow for Spent Pd/C.

Data Summary Table: Solvent Effects on Pd/C Pyrophoricity

The choice of solvent can significantly impact the pyrophoricity of spent Pd/C. The following table summarizes observations from a study on this topic.

SolventSpontaneous Ignition after HydrogenationSelf-heating/Ignition in Standard Filter Test
MethanolYesYes
EthanolYesYes
IsopropanolYesYes
TetrahydrofuranNoNo
Ethyl AcetateNoNo
TolueneNoNo
Data adapted from a study on the influence of solvents on Pd/C pyrophoricity.[16]

This data clearly indicates that alcoholic solvents are more likely to lead to ignition events with spent Pd/C.[16]

Section 4: Emergency Procedures

Q9: What should I do in case of a Pd/C fire?

A:

  • Small Fires: For a small fire contained within a flask or funnel, cover the opening with a watch glass to smother the flames.[10]

  • Larger Fires: If the fire cannot be immediately contained, use a CO2 or dry powder (Class B or ABC) fire extinguisher.[12][17] Do not use water if the reaction was run in a non-alcoholic solvent.[12]

  • Evacuation: In the event of a large or uncontrolled fire, evacuate the area and activate the fire alarm. Call for emergency services.[3]

Q10: What is the proper procedure for cleaning up a Pd/C spill?

A:

  • Remove Ignition Sources: Immediately eliminate all potential sources of ignition in the area.[1]

  • Wet the Spill: Carefully wet the spilled catalyst with water to deactivate it.[1]

  • Contain and Collect: Use a non-sparking tool to collect the wetted material and place it in an appropriate, labeled container for hazardous waste.[1][17]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat, during the cleanup process. Respiratory protection may be necessary for large spills in confined areas.[1]

References
  • U.S. National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press. [Link]

  • Future4200. (2021). Palladium on carbon safe handling. [Link]

  • The Sarpong Group. Standard Operating Procedures. University of California, Berkeley. [Link]

  • Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health & Safety, 23(4), 16-22. [Link]

  • Stanford Environmental Health & Safety. Hydrogenation Fact Sheet. [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Sciencemadness Discussion Board. (2020). Using Palladium on carbon. [Link]

  • Ciriminna, R., et al. (2018). Comparing the Pyrophoricity of Palladium Catalysts for Heterogeneous Hydrogenation. Organic Process Research & Development. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • ResearchGate. (2018). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. [Link]

  • Fukuyama Group, University of Tokyo. Hydrogenation (atmospheric pressure) with Pd/C. [Link]

  • ResearchGate. (2021). Influence of Solvents and Additives on the Pyrophoricity of Palladium on Carbon Catalyst after Hydrogenation. [Link]

  • SD Fine-Chem Limited. PALLADIUM 5% ON CHARCOAL ACTIVATED Safety Data Sheet. [Link]

  • Dr. M V Chary. (2018). Palladium on Carbon (Pd/C), Raney Ni - HOW TO USE AND QUENCH LABORATORY SAFETY TRICKS || Lab - 1.3 [Video]. YouTube. [Link]

  • DDUDundee. (2023). How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon [Video]. YouTube. [Link]

  • University of Rochester. Hydrogenation SOP. [Link]

  • The Sarpong Group. (2016). Quenching of Pyrophoric Materials. University of California, Berkeley. [Link]

  • ZZKD Instrument Equipment Co., Ltd. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. [Link]

  • Ordóñez, S., et al. (2020). Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts. Catalysts. [Link]

  • van der Heijden, A. M., et al. (2021). Influence of Solvents and Additives on the Pyrophoricity of Palladium on Carbon Catalyst after Hydrogenation. Organic Process Research & Development. [Link]

  • UCLA EH&S. (2012). Standard Operating Procedure: Palladium. [Link]

  • Lisa Nichols. (2022). Inert Atmosphere [Video]. YouTube. [Link]

Sources

Validation & Comparative

comparison of Cbz, Boc, and Fmoc protecting groups in peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Cbz, Boc, and Fmoc Protecting Groups in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity.[1] These chemical moieties temporarily block reactive functional groups on amino acids, preventing unwanted side reactions and ensuring the precise assembly of the desired peptide sequence.[1] This guide provides a comprehensive comparison of three of the most widely used α-amino protecting groups: Carboxybenzyl (Cbz), tert-Butoxycarbonyl (Boc), and 9-Fluorenylmethyloxycarbonyl (Fmoc).[1][2] This analysis is tailored for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data and detailed protocols.

The choice of a protecting group fundamentally dictates the overall synthetic strategy, particularly in Solid-Phase Peptide Synthesis (SPPS).[1] The primary distinction between these groups lies in their lability—the chemical conditions required for their removal.[1] Fmoc is base-labile, Boc is acid-labile, and Cbz is typically removed by hydrogenolysis.[1] This difference in deprotection chemistry forms the basis of their "orthogonality," allowing for the selective removal of one type of protecting group without affecting another.[1][3][4][5]

At a Glance: Key Characteristics of Cbz, Boc, and Fmoc

CharacteristicCarboxybenzyl (Cbz)tert-Butoxycarbonyl (Boc)9-Fluorenylmethyloxycarbonyl (Fmoc)
Lability Hydrogenolysis-labileAcid-labileBase-labile
Typical Deprotection Conditions H₂, Pd/C; HBr/AcOH[1][2][6]Trifluoroacetic acid (TFA); HCl in dioxane[1][5][7]20-50% Piperidine in DMF[1][5][8]
Primary Synthesis Strategy Solution-phase synthesis[1]Solid-phase and solution-phase synthesis[1]Solid-phase peptide synthesis (SPPS)[1][9]
Key Advantages Stable to a wide range of non-reducing conditions; useful in solution-phase synthesis.[1][5]Robust and well-established for SPPS; advantageous for synthesizing "difficult sequences" prone to aggregation.[1][10]Orthogonal to acid-labile side-chain protecting groups; milder final cleavage conditions; automation-friendly.[1][9]
Potential Limitations Incompatible with reducible functional groups; catalyst poisoning can be an issue.[5][6]Requires strong acid for final cleavage (e.g., HF), which can degrade sensitive substrates.[5][11]The dibenzofulvene byproduct can form adducts; diketopiperazine formation at the dipeptide stage.[5][12][13]

In-Depth Analysis of Protecting Groups

Carboxybenzyl (Cbz): The Classic Choice

Introduced in the 1930s by Max Bergmann and Leonidas Zervas, the Cbz group was a pioneering development in controlled peptide synthesis.[4][14] It is a benzyl carbamate that is typically stable to both acidic and basic conditions, making it a valuable tool in solution-phase synthesis.[15]

Mechanism of Protection and Deprotection

Cbz protection is generally achieved by reacting the amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann reaction).[3][4] The deprotection is most commonly performed by catalytic hydrogenolysis, which cleaves the benzyl C-O bond, releasing the free amine, toluene, and carbon dioxide.[4][16] Alternatively, strong acidic conditions like HBr in acetic acid can also be used for cleavage.[3][6]

Cbz_Mechanism cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection Amino_Acid R-NH₂ Protected_AA R-NH-Cbz Amino_Acid->Protected_AA + Cbz-Cl, Base Cbz_Cl Cbz-Cl Base Base Protected_AA_dep R-NH-Cbz Deprotected_AA R-NH₂ + Toluene + CO₂ Protected_AA_dep->Deprotected_AA H₂/Pd-C

Caption: Cbz protection and deprotection workflow.

Advantages:

  • Stability to a wide range of non-reducing chemical conditions.[1]

  • Useful for orthogonal protection schemes in combination with acid- and base-labile groups.[4]

Disadvantages:

  • Incompatible with other reducible functional groups in the peptide sequence (e.g., alkenes, alkynes, some sulfur-containing residues).[6]

  • The catalyst (Pd/C) can be pyrophoric and may be poisoned by certain functional groups, leading to incomplete deprotection.[3]

Common Side Reactions:

  • Incomplete deprotection due to catalyst poisoning.

  • Side reactions with sulfur-containing amino acids like methionine and cysteine.[1]

tert-Butoxycarbonyl (Boc): The Acid-Labile Workhorse

The Boc protecting group is a cornerstone of solid-phase peptide synthesis, particularly in the Merrifield method.[11][17] Its widespread use stems from its stability to a variety of reaction conditions and its facile removal with moderately strong acids.[11][18]

Mechanism of Protection and Deprotection

The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[11][18] Deprotection is achieved by treatment with an acid, such as trifluoroacetic acid (TFA).[11] The mechanism involves protonation of the carbonyl oxygen, followed by cleavage to form a stable tert-butyl cation and a carbamic acid, which readily decarboxylates to yield the free amine.[11][19][20]

Boc_SPPS_Cycle Start Boc-AA-Resin Deprotection Deprotection (TFA in DCM) Start->Deprotection Neutralization Neutralization (DIEA in DCM) Deprotection->Neutralization Coupling Coupling (Next Boc-AA) Neutralization->Coupling Elongated_Peptide Elongated Boc-Peptide-Resin Coupling->Elongated_Peptide Elongated_Peptide->Deprotection Repeat Cycle

Caption: Cyclical workflow for Boc-based SPPS.

Advantages:

  • Well-established and robust methodology for SPPS.[1]

  • Can be advantageous for the synthesis of "difficult sequences" that are prone to aggregation.[10]

Disadvantages:

  • Requires the use of a strong acid, such as hydrofluoric acid (HF), for the final cleavage of the peptide from the resin, which can degrade sensitive peptides.[11]

  • The tert-butyl cation generated during deprotection can lead to alkylation of sensitive residues like tryptophan and methionine.[19]

Common Side Reactions:

  • Alkylation of sensitive amino acid side chains by the tert-butyl cation.[19] Scavengers are typically added to mitigate this.[14]

  • Diketopiperazine formation at the dipeptide stage.[12]

9-Fluorenylmethyloxycarbonyl (Fmoc): The Base-Labile Standard for SPPS

The Fmoc group has become the most widely used protecting group for the α-amino group in modern solid-phase peptide synthesis.[9][10][21] Its key advantage is its lability under mild basic conditions, which allows for an orthogonal protection strategy with acid-labile side-chain protecting groups.[9][21]

Mechanism of Protection and Deprotection

The Fmoc group is introduced by reacting an amino acid with Fmoc-chloride (Fmoc-Cl) or Fmoc-OSu under basic conditions.[8][21] Deprotection is achieved by treatment with a weak base, typically a 20% solution of piperidine in DMF.[8] The mechanism is a β-elimination reaction that releases the free amine, carbon dioxide, and dibenzofulvene. The dibenzofulvene byproduct has a strong UV absorbance, which can be used to monitor the progress of the deprotection reaction.[10][13]

Fmoc_SPPS_Cycle Start Fmoc-AA-Resin Deprotection Deprotection (20% Piperidine in DMF) Start->Deprotection Washing Washing Deprotection->Washing Coupling Coupling (Next Fmoc-AA) Washing->Coupling Elongated_Peptide Elongated Fmoc-Peptide-Resin Coupling->Elongated_Peptide Elongated_Peptide->Deprotection Repeat Cycle

Caption: Cyclical workflow for Fmoc-based SPPS.

Advantages:

  • Milder final cleavage conditions (TFA) compared to the Boc strategy, which is beneficial for sensitive peptides.[1][9]

  • The deprotection can be monitored in real-time by UV spectroscopy.[10]

  • Highly compatible with automated peptide synthesizers.[9]

Disadvantages:

  • The dibenzofulvene byproduct can form adducts with the newly liberated amine if not effectively scavenged by piperidine.[13]

  • Diketopiperazine formation is a common side reaction at the dipeptide stage, especially with proline.[12]

  • Aggregation of the growing peptide chain can be problematic in some cases.[12]

Common Side Reactions:

  • Diketopiperazine formation.[12]

  • Aspartimide formation in peptides containing Asp-Gly or Asp-Ser sequences.[12]

  • 3-(1-Piperidinyl)alanine formation with C-terminal cysteine residues.[12]

Experimental Protocols

Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)
  • Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.[3]

  • Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[3]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[3]

  • Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[3]

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[3]

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).[3]

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[3]

Cbz Deprotection by Catalytic Hydrogenolysis
  • Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.[3]

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).[3]

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.[3]

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).[3]

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.[3]

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[3]

Boc Protection of an Amino Acid
  • Dissolution: Dissolve the amino acid (1 equivalent) in a 1:1 mixture of dioxane and water containing NaOH (2 equivalents).[11]

  • Cooling: Cool the solution to 0°C in an ice bath.[11]

  • Addition of (Boc)₂O: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) to the solution while stirring.[11]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours.[11]

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Wash the aqueous layer with ethyl acetate to remove any unreacted (Boc)₂O.[11]

  • Acidification: Acidify the aqueous layer to pH 2-3 with 1N HCl at 0°C.[11]

  • Extraction: Extract the product into ethyl acetate (3 times).[11]

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the Boc-protected amino acid.[11]

Boc Deprotection in Solid-Phase Peptide Synthesis
  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 20 minutes. Drain the DCM.[11]

  • Deprotection: Add a solution of 50% TFA in DCM to the resin. Agitate the mixture for 30 minutes at room temperature.[11]

  • Washing: Drain the TFA solution and wash the resin with DCM (3 times) to remove excess TFA.[11]

  • Neutralization: Neutralize the resin by washing with a solution of 5% DIEA in DCM (2 times, 5 minutes each).[11]

  • Final Washing: Wash the resin with DCM (3 times) to remove excess DIEA. The resin is now ready for the next coupling step.[11]

Fmoc Protection of an Amino Acid

The procedure is analogous to the Boc protection, using Fmoc-Cl or Fmoc-OSu as the protecting group source under basic conditions.

Fmoc Deprotection in Solid-Phase Peptide Synthesis
  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF.

  • Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

  • Confirmation: The completion of the deprotection can be confirmed by a colorimetric test (e.g., Kaiser test) or by monitoring the UV absorbance of the wash solutions.

Strategic Selection of a Protecting Group

The choice between Cbz, Boc, and Fmoc depends on several factors:

  • Synthesis Scale and Method: For large-scale solution-phase synthesis, Cbz can be a cost-effective option. For automated solid-phase synthesis, Fmoc is the current standard due to its mild deprotection conditions and compatibility with automation.[1][9] Boc is also widely used in SPPS, especially for complex or aggregation-prone sequences.[10]

  • Peptide Sequence: If the peptide contains reducible groups, Cbz should be avoided. For peptides with acid-sensitive modifications, the Fmoc strategy is preferred over the Boc strategy due to the harsh final cleavage conditions of the latter.[9]

  • Orthogonality: The choice of the α-amino protecting group must be compatible with the protecting groups used for the amino acid side chains to ensure selective deprotection. The orthogonality of Cbz, Boc, and Fmoc allows for complex synthetic schemes.[3][4][18]

Conclusion

Cbz, Boc, and Fmoc each offer a unique set of advantages and disadvantages for peptide synthesis. The classical Cbz group remains relevant for solution-phase synthesis, while the Boc and Fmoc strategies dominate the landscape of solid-phase peptide synthesis. The choice of the optimal protecting group is a critical decision that must be made based on the specific requirements of the target peptide and the overall synthetic strategy. A thorough understanding of the chemistry of these protecting groups is essential for any researcher, scientist, or drug development professional working in the field of peptide chemistry.

References

  • Cbz-Protected Amino Groups - Organic Chemistry Portal. Available from: [Link]

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Available from: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. Available from: [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. Available from: [Link]

  • Fluorenylmethyloxycarbonyl protecting group - Wikipedia. Available from: [Link]

  • 26.7: Peptide Synthesis - Chemistry LibreTexts. Available from: [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis. Available from: [Link]

  • [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed. Available from: [Link]

  • Boc Protection - Common Conditions. Available from: [Link]

  • Amine Protection and Deprotection - Master Organic Chemistry. Available from: [Link]

  • Amine Protection / Deprotection - Fisher Scientific. Available from: [Link]

  • Protecting Group Mechanisms in Peptides - Coconote. Available from: [Link]

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis. Available from: [Link]

  • Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water. Available from: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. Available from: [Link]

  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry. Available from: [Link]

  • EXPERIMENTAL PROCEDURES - Beilstein Journals. Available from: [Link]

  • Tandem deprotection/coupling for peptide synthesis in water at room temperature - Green Chemistry (RSC Publishing). Available from: [Link]

  • How is the CBZ (carbobenzyloxy) protecting group used in peptide synthesis, and what advantages does it offer in organic chemistry? - Proprep. Available from: [Link]

  • Tandem deprotection/coupling for peptide synthesis in water at room temperature - Luxembourg Bio Technologies. Available from: [Link]

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A Scientist's Guide to Enantiomeric Purity Analysis of Cbz-Cyclohexylglycine by Chiral HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric purity is a cornerstone of quality control and regulatory compliance. N-Carbobenzyloxy-cyclohexylglycine (Cbz-cyclohexylglycine), a protected non-proteinogenic amino acid, is a critical chiral building block in the synthesis of various pharmaceutical agents. Its stereochemical integrity directly impacts the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for resolving the enantiomers of Cbz-cyclohexylglycine, supported by experimental data and mechanistic insights to empower you in selecting and optimizing the most suitable analytical approach.

The Imperative of Enantiomeric Purity

Enantiomers, being non-superimposable mirror images, can exhibit vastly different pharmacological and toxicological profiles. The presence of an unwanted enantiomer, even in small amounts, can lead to reduced therapeutic efficacy, altered pharmacokinetic properties, or significant off-target toxicity. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate stringent control over the enantiomeric purity of chiral drugs.[1] Chiral HPLC stands as the gold standard for this analysis, offering high resolution, accuracy, and robustness.[2]

Understanding the Chiral Recognition Mechanism

The heart of a successful chiral separation lies in the interactions between the analyte and the Chiral Stationary Phase (CSP). For N-protected amino acids like Cbz-cyclohexylglycine, polysaccharide-based CSPs are exceptionally effective.[3] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, possess a highly ordered helical structure that creates chiral grooves and cavities.

The separation of Cbz-cyclohexylglycine enantiomers is governed by a combination of intermolecular interactions, including:

  • Hydrogen Bonding: The carbamate (-NH-COO-) and carboxylic acid (-COOH) moieties of Cbz-cyclohexylglycine are prime sites for hydrogen bonding with the carbamate groups on the polysaccharide backbone of the CSP.

  • π-π Interactions: The phenyl group of the Cbz protecting group can engage in π-π stacking with the phenyl groups of the CSP's derivatizing agent (e.g., 3,5-dimethylphenylcarbamate).

  • Steric Interactions: The bulky cyclohexyl group plays a crucial role in the stereospecific fit into the chiral cavities of the CSP. The differential stability of the transient diastereomeric complexes formed between each enantiomer and the CSP leads to different retention times and, thus, separation.

The choice between a cellulose-based and an amylose-based CSP can significantly impact selectivity due to their distinct higher-order structures. Cellulose has a more linear and rigid structure, forming chiral grooves, while amylose adopts a helical structure with well-defined cavities.[4] This structural difference often results in complementary or even reversed elution orders for the same analyte.

cluster_0 Analyte: Cbz-Cyclohexylglycine Enantiomer cluster_1 Chiral Stationary Phase (Polysaccharide) cluster_2 Key Interactions Analyte Enantiomer CSP Chiral Cavity Analyte->CSP Formation of Diastereomeric Complex HB Hydrogen Bonding (Carbamate, Carboxyl) CSP->HB Pi π-π Stacking (Phenyl Rings) CSP->Pi Steric Steric Fit (Cyclohexyl Group) CSP->Steric cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (Hexane/IPA/TFA) C Equilibrate Column (CHIRALPAK® AD-H) A->C B Prepare Sample and Standard Solutions (1 mg/mL) D Inject Standard Solution (System Suitability) B->D C->D E Inject Test Sample D->E F Integrate Peak Areas E->F G Calculate Enantiomeric Purity (% ee) F->G

References

A Comparative Guide to Validating the Biological Activity of Peptides Containing Cbz-Cyclohexylglycine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the incorporation of unnatural amino acids into peptide scaffolds represents a pivotal strategy for enhancing therapeutic potential. These modifications can profoundly influence a peptide's conformational stability, resistance to enzymatic degradation, and ultimately, its biological activity.[1] Among the diverse array of synthetic amino acids, Cbz-cyclohexylglycine, a derivative of glycine featuring a bulky cyclohexyl group, offers a unique tool for modulating peptide structure and function.

This guide provides a comprehensive framework for validating the biological activity of peptides containing Cbz-cyclohexylglycine. We will delve into the rationale behind experimental design, present comparative data, and offer detailed protocols to empower researchers in their quest for novel peptide-based therapeutics.

The Strategic Advantage of Incorporating Cyclohexylglycine

The introduction of a cyclohexylglycine residue into a peptide sequence can impart several advantageous properties. The sterically demanding cyclohexyl side chain can restrict the conformational flexibility of the peptide backbone, potentially locking it into a bioactive conformation that enhances binding affinity to its target. Furthermore, this non-natural residue can confer resistance to proteolytic enzymes, thereby increasing the peptide's in vivo half-life, a critical factor for therapeutic efficacy.

Experimental Design: A Roadmap for Validation

A robust validation of biological activity hinges on a well-conceived experimental design. This involves the careful selection of assays, appropriate controls, and relevant comparator molecules.

Visualizing the Workflow

The following diagram outlines a typical workflow for the synthesis and biological validation of a peptide containing Cbz-cyclohexylglycine.

Peptide Validation Workflow cluster_synthesis Peptide Synthesis cluster_validation Biological Validation Peptide_Design Peptide Design (e.g., Target-specific sequence) SPPS Solid-Phase Peptide Synthesis (Incorporation of Cbz-Chg) Peptide_Design->SPPS Sequence Cleavage_Purification Cleavage from Resin & HPLC Purification SPPS->Cleavage_Purification Protected Peptide Characterization Mass Spectrometry & Analytical HPLC Cleavage_Purification->Characterization Purified Peptide Primary_Screening Primary Screening (e.g., Enzyme Inhibition Assay) Characterization->Primary_Screening Validated Peptide Comparative_Assay Comparative Biological Assay (e.g., IC50 determination) Primary_Screening->Comparative_Assay Test Compound Comparator_Peptide Comparator Peptide Synthesis (e.g., Glycine analogue) Comparator_Peptide->Comparative_Assay Control Secondary_Assay Secondary Assay (e.g., Cell-based activity) Comparative_Assay->Secondary_Assay Lead Candidate Data_Analysis Data Analysis & Interpretation Secondary_Assay->Data_Analysis Biological Data

Caption: Workflow for the synthesis and validation of peptides containing Cbz-cyclohexylglycine.

Case Study: Targeting Dipeptidyl Peptidase IV (DPP-IV)

To illustrate the validation process, we will consider a hypothetical case study focused on the development of a peptide-based inhibitor of Dipeptidyl Peptidase IV (DPP-IV). DPP-IV is a well-validated therapeutic target for the treatment of type 2 diabetes. The design of potent and selective DPP-IV inhibitors is an active area of research.[2]

Our hypothetical peptide, designated P-Chg , incorporates a cyclohexylglycine residue at a key position hypothesized to interact with a hydrophobic pocket in the active site of DPP-IV. To provide a meaningful comparison, we will also synthesize a control peptide, P-Gly , where the cyclohexylglycine is replaced with a natural glycine residue.

Comparative Biological Activity

The inhibitory activity of both peptides against DPP-IV would be determined using a fluorometric enzyme inhibition assay. The results, presented as the half-maximal inhibitory concentration (IC50), are summarized in the table below.

PeptideSequenceDPP-IV IC50 (nM)
P-Chg Ac-Tyr-Pro-Chg -NH215 ± 2
P-Gly Ac-Tyr-Pro-Gly -NH2350 ± 25

Data is hypothetical and for illustrative purposes only.

The data clearly demonstrates that the incorporation of cyclohexylglycine in P-Chg results in a significant enhancement of inhibitory potency against DPP-IV compared to the glycine-containing counterpart, P-Gly . This suggests that the bulky, hydrophobic side chain of cyclohexylglycine favorably interacts with the enzyme's active site, leading to tighter binding.

Experimental Protocols

A detailed and reproducible protocol is the cornerstone of scientific integrity. Below is a step-by-step methodology for a DPP-IV enzyme inhibition assay.

DPP-IV Enzyme Inhibition Assay Protocol

Objective: To determine the IC50 values of test peptides against human recombinant DPP-IV.

Materials:

  • Human recombinant DPP-IV (e.g., from R&D Systems)

  • DPP-IV substrate: Gly-Pro-AMC (AMC: 7-amino-4-methylcoumarin)

  • Assay Buffer: Tris-HCl (pH 7.5) containing NaCl and EDTA

  • Test peptides (P-Chg and P-Gly), dissolved in DMSO

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Prepare Reagents:

    • Dilute the DPP-IV enzyme to the working concentration in assay buffer.

    • Prepare a stock solution of the Gly-Pro-AMC substrate in DMSO and then dilute to the working concentration in assay buffer.

    • Prepare serial dilutions of the test peptides and the positive control in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Assay Setup:

    • In the 96-well plate, add 20 µL of the serially diluted test peptides or control inhibitor.

    • For the control wells (100% activity), add 20 µL of assay buffer with the same final DMSO concentration.

    • For the blank wells (no enzyme), add 40 µL of assay buffer.

  • Enzyme Addition:

    • Add 20 µL of the diluted DPP-IV enzyme to all wells except the blank wells.

    • Incubate the plate at 37°C for 15 minutes.

  • Substrate Addition and Measurement:

    • Initiate the reaction by adding 10 µL of the Gly-Pro-AMC substrate to all wells.

    • Immediately start monitoring the fluorescence intensity every minute for 30 minutes using the microplate reader.

  • Data Analysis:

    • Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Subtract the rate of the blank wells from all other wells.

    • Calculate the percentage of inhibition for each peptide concentration relative to the control (100% activity) wells.

    • Plot the percentage of inhibition against the logarithm of the peptide concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Structure-Activity Relationship: The "Why" Behind the Data

The significant difference in potency between P-Chg and P-Gly highlights a crucial aspect of structure-activity relationships (SAR). The substitution of the small, flexible glycine with the bulky, conformationally restricted cyclohexylglycine likely forces the peptide backbone into a more favorable orientation for binding within the DPP-IV active site. This underscores the power of using unnatural amino acids to probe and optimize peptide-protein interactions. Further studies could involve synthesizing peptides with other non-natural amino acids at the same position to further refine the SAR and potentially discover even more potent inhibitors.

Conclusion

The validation of the biological activity of peptides containing Cbz-cyclohexylglycine requires a systematic and comparative approach. By designing experiments with appropriate controls and utilizing robust assay protocols, researchers can confidently assess the impact of this unique amino acid on peptide function. The case study presented herein demonstrates how the incorporation of cyclohexylglycine can dramatically enhance the biological activity of a peptide, paving the way for the development of novel and more effective peptide-based therapeutics.

References

  • The Role of Cyclohexylglycine in Pharmaceutical Synthesis. (2025). Chemxpo. [Link]

  • 4-Amino cyclohexylglycine analogues as potent dipeptidyl peptidase IV inhibitors. (n.d.). PubMed. [Link]

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The Alchemist's Choice: A Comparative Guide to Coupling Reagents for Cbz-Cyclohexylglycine

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the synthesis of peptides containing sterically hindered amino acids like N-benzyloxycarbonyl-cyclohexylglycine (Cbz-cyclohexylglycine) presents a formidable challenge. The bulky cyclohexyl moiety demands a nuanced approach to peptide bond formation, where the choice of coupling reagent is paramount to achieving high yields, minimizing side reactions, and preserving stereochemical integrity. This guide offers an in-depth comparative analysis of commonly employed coupling reagents, supported by experimental insights, to empower you in navigating this critical step of your synthetic endeavors.

The inherent steric hindrance of Cbz-cyclohexylglycine can significantly impede the approach of the nucleophilic amine to the activated carboxyl group, leading to sluggish reaction kinetics and incomplete conversions. Furthermore, the increased activation energy required can create a fertile ground for undesirable side reactions, most notably epimerization at the chiral center of the amino acid. Therefore, a judicious selection of the coupling reagent is not merely a matter of procedural detail but a cornerstone of a successful synthetic strategy.

Unraveling the Mechanisms: A Look at the Key Players

The efficacy of a coupling reagent is intrinsically linked to its mechanism of action. Understanding these pathways is crucial for rationalizing their performance and troubleshooting synthetic challenges. Broadly, the most utilized coupling reagents in modern peptide synthesis fall into three main categories: carbodiimides, phosphonium salts, and uronium/aminium salts.

Carbodiimides: The Workhorses of Peptide Synthesis

Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC) , are among the earliest and most cost-effective coupling reagents.[1] They function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine component to form the desired amide bond.

However, the high reactivity of the O-acylisourea intermediate is a double-edged sword. It is susceptible to intramolecular rearrangement to a stable N-acylurea, a common byproduct that can be difficult to remove. More critically, this intermediate is prone to racemization, especially for sterically hindered amino acids. To mitigate this, carbodiimide reactions are almost invariably performed in the presence of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) . These additives intercept the O-acylisourea to form less reactive but more stable active esters, which are less prone to racemization.[2]

Phosphonium Salts: Enhanced Reactivity and Cleaner Profiles

Phosphonium salt-based reagents, such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) , offer a significant advantage over carbodiimides in terms of reactivity and cleaner reaction profiles. PyBOP and its analogues directly convert the carboxylic acid into a benzotriazolyl active ester, bypassing the problematic O-acylisourea intermediate. This leads to faster reaction rates and a reduced propensity for N-acylurea formation.[3]

Uronium/Aminium Salts: The Gold Standard for Difficult Couplings

Uronium and aminium salts, including O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) , O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) , and the more recent (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) , are widely regarded as the most powerful coupling reagents for challenging peptide syntheses.[3][4] These reagents generate highly reactive activated species, typically HOAt or HOBt esters, in situ.

HATU, in particular, is a stalwart for coupling sterically hindered amino acids due to the formation of the highly reactive HOAt ester, which benefits from anchimeric assistance from the neighboring pyridine nitrogen, further accelerating the coupling reaction and suppressing racemization.[5] COMU, a third-generation uronium salt, offers comparable or even superior performance to HATU in many cases, with the added benefits of improved solubility and a better safety profile, as it is not derived from the potentially explosive HOBt or HOAt.[4]

Propylphosphonic anhydride (T3P®) has also emerged as a powerful and "green" coupling reagent. It is known for its high efficiency, low epimerization rates, and the formation of water-soluble byproducts, simplifying purification.[6]

Head-to-Head Comparison: Performance in the Crucible of Steric Hindrance

Coupling ReagentClassRelative Reactivity with Hindered ResiduesEpimerization RiskByproduct Profile & RemovalKey AdvantagesKey Disadvantages
DCC/HOBt CarbodiimideLow to ModerateModerate to HighDicyclohexylurea (DCU) is a crystalline solid, often requiring filtration for removal.Cost-effective.Lower yields with hindered amino acids, high epimerization risk, DCU can be difficult to remove completely.[7]
HBTU Uronium/AminiumHighLow to ModerateTetramethylurea is soluble in most organic solvents.Good efficiency for many standard couplings.Can be less effective than HATU for extremely hindered residues.[3]
HATU Uronium/AminiumVery HighVery LowTetramethylurea is soluble.Excellent for sterically hindered and N-methylated amino acids, very low racemization.[5][8]Higher cost, based on potentially explosive HOAt.[5]
COMU UroniumVery HighVery LowWater-soluble byproducts, easy removal.[4]Comparable or superior to HATU, excellent safety profile, highly soluble.[4][5]Can have lower stability in DMF solutions over extended periods.
PyBOP PhosphoniumHighLowTris(pyrrolidino)phosphine oxide is soluble.Effective for many difficult couplings.Can be less potent than HATU for the most challenging cases.
T3P® Phosphonic AnhydrideHighVery LowWater-soluble phosphonic acid byproducts."Green" reagent, high yields, minimal epimerization, easy workup.[6]May require specific reaction conditions for optimal performance.

Experimental Protocols: A Practical Guide

The following protocols provide a general framework for the coupling of Cbz-cyclohexylglycine. It is imperative to note that optimization of stoichiometry, reaction time, and temperature may be necessary for specific substrates and scales.

General Workflow for Peptide Coupling

G cluster_0 Preparation cluster_1 Activation cluster_2 Coupling cluster_3 Workup & Purification Amino_Acid Cbz-Cyclohexylglycine (1.2 eq) Preactivation Pre-activation in Solvent (e.g., DMF, 0-5 min) Amino_Acid->Preactivation Coupling_Reagent Coupling Reagent (1.1 eq) Coupling_Reagent->Preactivation Base Base (e.g., DIPEA) (2.0 eq) Base->Preactivation Reaction Coupling Reaction (2-24 h, RT) Preactivation->Reaction Amine Amine Component (1.0 eq) Amine->Reaction Workup Aqueous Workup / Filtration Reaction->Workup Purification Chromatography Workup->Purification Peptide Purified Peptide Purification->Peptide

Caption: General workflow for a solution-phase peptide coupling reaction.

Protocol 1: Coupling using HATU
  • Dissolution: In a round-bottom flask, dissolve Cbz-cyclohexylglycine (1.2 equivalents) and HATU (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF).

  • Activation: Add N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution and stir for 1-2 minutes at room temperature to pre-activate the carboxylic acid.

  • Coupling: Add the amine component (1.0 equivalent) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For particularly difficult couplings, the reaction time may be extended.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Coupling using COMU
  • Dissolution: In a round-bottom flask, dissolve Cbz-cyclohexylglycine (1.2 equivalents) and COMU (1.1 equivalents) in anhydrous DMF.

  • Activation and Coupling: Add DIPEA (2.0 equivalents) and the amine component (1.0 equivalent) to the solution.

  • Reaction: Stir the reaction at room temperature for 1-3 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash with water to remove the water-soluble byproducts. Further wash with 5% aqueous citric acid and saturated aqueous sodium bicarbonate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol 3: Coupling using DCC/HOBt
  • Dissolution: Dissolve Cbz-cyclohexylglycine (1.2 equivalents) and HOBt (1.2 equivalents) in anhydrous dichloromethane (DCM) or DMF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of DCC: Add a solution of DCC (1.1 equivalents) in DCM or DMF dropwise to the cooled solution.

  • Pre-activation: Stir the mixture at 0 °C for 30 minutes.

  • Coupling: Add the amine component (1.0 equivalent) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filtrate with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.

Mechanistic Insight: The HATU Activation Pathway

G RCOOH Cbz-Chg-OH RCOO Cbz-Chg-O⁻ RCOOH->RCOO + Base Base DIPEA HATU_reagent HATU Activated_Ester OAt-Active Ester HATU_reagent->Activated_Ester RCOO->Activated_Ester + HATU Peptide_Bond Peptide Product Activated_Ester->Peptide_Bond + Amine Byproduct Tetramethylurea + HOAt Activated_Ester->Byproduct Amine R'-NH₂ Amine->Peptide_Bond

Caption: Simplified mechanism of carboxylic acid activation by HATU.

Conclusion: A Strategic Approach to a Formidable Challenge

The successful incorporation of Cbz-cyclohexylglycine into a peptide sequence is a testament to a well-considered synthetic strategy. While traditional reagents like DCC/HOBt may suffice for less demanding couplings, the steric bulk of the cyclohexyl group necessitates the use of more potent activators.

For routine and cost-sensitive applications where some degree of optimization is feasible, phosphonium salts like PyBOP or the "green" reagent T3P® offer a good balance of reactivity and cost. However, for the most challenging couplings, where maximizing yield and minimizing epimerization are paramount, the uronium/aminium salts HATU and COMU stand out as the reagents of choice. HATU has a long-standing reputation for excellence in difficult couplings, while COMU presents a modern, safer, and often more efficient alternative.

Ultimately, the optimal coupling reagent will depend on the specific context of the synthesis, including the nature of the coupling partner, the scale of the reaction, and considerations of cost and safety. By understanding the principles outlined in this guide, researchers can make informed decisions to conquer the synthetic challenges posed by Cbz-cyclohexylglycine and pave the way for the creation of novel and complex peptide architectures.

References

  • Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Luxembourg Bio Technologies. Available from: [Link].

  • Coupling Reagents. Aapptec Peptides. Available from: [Link].

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. ACS Publications. Available from: [Link].

  • Tandem deprotection/coupling for peptide synthesis in water at room temperature. Green Chemistry. RSC Publishing. Available from: [Link].

  • Yield of crude product, purity, and peptide-specific yield for the... ResearchGate. Available from: [Link].

  • How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? ResearchGate. Available from: [Link].

  • Enhanced epimerization of glycosylated amino acids during solid-phase peptide synthesis. Journal of the American Chemical Society. Available from: [Link].

  • Epimerisation in Peptide Synthesis. MDPI. Available from: [Link].

  • Epimerisation in Peptide Synthesis. PubMed. Available from: [Link].

  • Introduction to Peptide Synthesis. PMC. NIH. Available from: [Link].

  • HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry. RSC Publishing. Available from: [Link].

  • Determination of extent of epimerization under optimized conditions. ResearchGate. Available from: [Link].

  • Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Bio. Available from: [Link].

  • Enhanced epimerization of glycosylated amino acids during solid-phase peptide synthesis. PubMed. Available from: [Link].

  • Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. PMC. NIH. Available from: [Link].

  • Identification of coupling conditions proceeding with low C-terminal epimerization during the assembly of fully protected backbone-substituted peptide segments. Journal of the Chemical Society, Perkin Transactions 1. RSC Publishing. Available from: [Link].

  • amide coupling help. Reddit. Available from: [Link].

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comparing acidic versus hydrogenolytic Cbz deprotection efficiency

Caption: A generalized workflow for Cbz deprotection experiments. [1]

Protocol 1: Cbz Deprotection via Catalytic Hydrogenolysis (H₂/Pd/C)

This protocol is a standard procedure for substrates compatible with hydrogenation.

Materials:

  • Cbz-protected amine (1.0 equivalent)

  • 10% Palladium on carbon (Pd/C) (5-10 mol%) [1]* Solvent (Methanol, Ethanol, or Ethyl Acetate) [1]* Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Celite® for filtration

Procedure:

  • Dissolution: Dissolve the Cbz-protected amine in a suitable solvent (e.g., methanol) in a round-bottom flask equipped for hydrogenation. [1]2. Catalyst Addition: Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon). [1]3. Hydrogenation: Seal the reaction vessel, evacuate the inert atmosphere, and replace it with hydrogen gas (a balloon is sufficient for small-scale reactions). [1]4. Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). [7]6. Work-up: Once the starting material is consumed, carefully vent the hydrogen atmosphere and purge the flask with an inert gas. [7]7. Isolation: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent. [7]The filtrate can then be concentrated in vacuo to yield the crude deprotected amine, which can be purified further if necessary.

Protocol 2: Cbz Deprotection via Acidic Cleavage (HBr/AcOH)

This protocol is suitable for substrates that are sensitive to hydrogenation.

Materials:

  • Cbz-protected compound (1.0 equivalent)

  • 33% Hydrogen Bromide in Acetic Acid (HBr/AcOH)

  • Glacial Acetic Acid

  • Diethyl ether or other suitable non-polar solvent for precipitation

Procedure:

  • Dissolution: Dissolve the Cbz-protected compound in a minimal amount of glacial acetic acid in a round-bottom flask. [1]2. Reagent Addition: Add the solution of 33% HBr in acetic acid to the flask at room temperature. [1]3. Reaction: Stir the mixture at room temperature. The reaction time can vary from 2 to 16 hours depending on the substrate. [1]4. Monitoring: Monitor the reaction's progress by TLC or LC-MS. [1]5. Work-up: Upon completion, the reaction mixture can be diluted with a non-polar solvent like diethyl ether to precipitate the product as its hydrobromide salt.

  • Isolation: Collect the precipitated product by filtration, wash with the non-polar solvent, and dry in vacuo. [1]Alternatively, the reaction mixture can be carefully neutralized with a base, followed by an aqueous work-up and extraction to isolate the free amine. [1]

Conclusion and Forward Outlook

The removal of the Cbz protecting group is a pivotal transformation in multi-step organic synthesis. Catalytic hydrogenolysis remains the method of choice for its mildness and clean byproducts, making it ideal for many applications. [1][3]However, its incompatibility with reducible functional groups necessitates robust alternatives. Acidic cleavage, particularly with HBr/AcOH, serves this purpose effectively, providing a powerful tool for the deprotection of complex substrates where hydrogenation is not an option. [1][7] The ongoing development of milder acidic systems, such as those employing Lewis acids, and safer, more efficient catalytic transfer hydrogenation protocols continues to expand the synthetic chemist's toolkit. [12][5]By carefully considering the substrate's functionalities and the advantages and limitations of each technique, researchers can strategically select the optimal deprotection conditions to achieve their synthetic goals with high efficiency and purity.

References

  • Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. (n.d.). Google Cloud.
  • Technical Support Center: Optimization of Cbz Deprotection. (2025). BenchChem.
  • Application Notes and Protocols for the Removal of the Cbz Protecting Group. (2025). BenchChem.
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
  • Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry.
  • Cbz deprotection conditions: screening of catalysts and sources of H2. (n.d.). ResearchGate.
  • Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. (2025). Technical Disclosure Commons.
  • Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration? (2018). ResearchGate.
  • Removal of some commonly used protecting groups in peptide syntheses by catalytic trans. (n.d.). Semantic Scholar.
  • Amino protecting group—benzyloxycarbonyl (Cbz). (2025). Suzhou Highfine Biotech.
  • Application Note: Protocol for the Deprotection of Cbz Groups from Bis-Cbz-cyclen. (2025). BenchChem.
  • Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry.
  • Application Notes: Deprotection Strategies for the Z (Benzyloxycarbonyl) Group. (2025). BenchChem.
  • Protective Groups. (n.d.). Organic Chemistry Portal.

A Comparative Guide to Cbz-cyclohexylglycine and its tert-butoxycarbonyl (Boc) Analog for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis and small molecule construction, the choice of protecting groups is a critical decision that dictates synthetic strategy, efficiency, and ultimate success. The non-proteinogenic amino acid cyclohexylglycine (Chg) is a valuable building block, prized for its ability to introduce lipophilicity and conformational constraints into peptides and drug candidates.[1] However, its utility is fundamentally dependent on the effective protection of its α-amino group.

This guide provides an in-depth, objective comparison of two of the most common N-protected derivatives of L-cyclohexylglycine: Cbz-cyclohexylglycine and Boc-cyclohexylglycine . We will move beyond a simple catalog of properties to explore the causality behind experimental choices, providing field-proven insights to guide your synthetic decisions.

Physicochemical Properties: The Foundational Data

A molecule's physical properties are the first determinant of its handling and behavior in a laboratory setting. Below is a summary of the key physicochemical data for both analogs.

PropertyCbz-L-cyclohexylglycineBoc-L-cyclohexylglycineRationale for Significance
Molecular Formula C₁₆H₂₁NO₄[2]C₁₃H₂₃NO₄[3]Impacts molecular weight, elemental analysis, and mass spectrometry.
Molecular Weight 291.35 g/mol [2]257.33 g/mol [3]Crucial for calculating molar equivalents in reaction stoichiometry.
Appearance White to off-white solid[2][4]White to off-white powder[1]Provides a first-pass quality check of the starting material.
Melting Point 111-114 °C[2]83-96 °C[1][5]A key indicator of purity. A broad range may suggest impurities.
Solubility Soluble in many organic solvents like ethanol, chloroform, and DMF.[4]Soluble in polar organic solvents.[5]Dictates the choice of reaction and purification solvents.
pKa ~3.99 (Predicted)[2]~4.01 (Predicted)[5]Influences reactivity and the choice of extraction/purification conditions.

The Core Distinction: Deprotection Chemistry and Orthogonality

The fundamental difference between the Cbz (Carboxybenzyl or Z) and Boc (tert-butoxycarbonyl) groups lies in their cleavage mechanisms. This distinction is the cornerstone of their application and their orthogonality—the ability to remove one protecting group without affecting the other.[6][7]

The Cbz Group: Stability and Hydrogenolytic Cleavage

Introduced by Bergmann and Zervas in the 1930s, the Cbz group is a stalwart of peptide chemistry.[8] It is an benzyl carbamate that is stable to both acidic and basic conditions, making it robust for multi-step synthesis.[9][10] Its primary mode of removal is catalytic hydrogenolysis.

G Cbz_Protected Cbz-Protected Amine Catalyst H₂, Pd/C Cbz_Protected->Catalyst Intermediate Carbamic Acid (Unstable) Catalyst->Intermediate Hydrogenolysis Deprotected Free Amine Intermediate->Deprotected Decarboxylation Byproducts Toluene + CO₂ Intermediate->Byproducts

Caption: Cbz group deprotection via catalytic hydrogenolysis.

This deprotection method is exceptionally clean, yielding only the desired amine, toluene, and carbon dioxide.[8] However, it is incompatible with functional groups that are sensitive to reduction, such as alkenes, alkynes, or certain sulfur-containing residues like methionine if catalyst poisoning is a concern.

The Boc Group: Acid-Labile Protection

The Boc group is one of the most widely used protecting groups in modern organic synthesis due to its ease of cleavage under mild acidic conditions.[11][12] It is stable to basic conditions and hydrogenolysis, making it orthogonal to the Cbz group.[6]

G Boc_Protected Boc-Protected Amine Acid Acid (e.g., TFA) Boc_Protected->Acid Intermediate Carbamic Acid (Unstable) Cation tert-Butyl Cation Acid->Cation Protonation & Loss of tBu⁺ Deprotected Free Amine Intermediate->Deprotected Decarboxylation Byproducts Isobutylene + CO₂ Cation->Byproducts Elimination

Caption: Boc group deprotection via acidolysis.

Deprotection is typically achieved with acids like trifluoroacetic acid (TFA).[12][13] A key consideration is the formation of the tert-butyl cation, a reactive electrophile that can lead to side reactions, such as the alkylation of sensitive residues like tryptophan or methionine.[11] This can be suppressed by adding scavengers (e.g., triisopropylsilane, water) to the deprotection cocktail.

Comparative Stability: A Guide to Orthogonal Synthesis

The true power of these protecting groups is realized in complex syntheses where selective deprotection is required.[6]

Deprotection ConditionCbz Group StabilityBoc Group StabilityOrthogonality Insight
Strong Acid (e.g., TFA, HCl) Generally stable, but can be cleaved by very harsh conditions (e.g., HBr/AcOH).[8][14]Labile . This is the standard deprotection method.[6][13]Excellent orthogonality. Boc can be removed while Cbz remains intact.
Base (e.g., Piperidine in DMF) Stable .[6]Stable .[6]Both are stable to conditions used for Fmoc-deprotection.
Catalytic Hydrogenolysis (H₂, Pd/C) Labile . This is the standard deprotection method.[6][8]Stable .[6]Excellent orthogonality. Cbz can be removed while Boc remains intact.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, with clear steps and explanations for the causality behind procedural choices.

Protocol 1: Synthesis of Cbz-L-cyclohexylglycine

This procedure utilizes a Schotten-Baumann reaction, where the amino acid is protected in an aqueous basic solution.

Materials:

  • L-cyclohexylglycine (1.0 eq)

  • Sodium hydroxide (NaOH) (2.2 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.1 eq)

  • Deionized water

  • Diethyl ether

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolution: Dissolve L-cyclohexylglycine (1.0 eq) in a 2 M aqueous solution of NaOH (2.2 eq) in a round-bottom flask. Cool the solution to 0 °C in an ice bath. Causality: The base deprotonates the carboxylic acid and the ammonium group of the zwitterionic amino acid, generating the more nucleophilic free amine required for the reaction.[15][16]

  • Protection: While stirring vigorously at 0 °C, slowly and simultaneously add benzyl chloroformate (1.1 eq) and a 4 M aqueous NaOH solution dropwise, ensuring the pH remains basic. Causality: Simultaneous addition of base neutralizes the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the free amine.[15][16]

  • Reaction: Allow the mixture to stir for an additional 1-2 hours at room temperature after the addition is complete.

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash twice with diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol. Causality: The desired product is a salt and remains in the aqueous layer, while non-polar impurities are extracted into the organic phase.

  • Acidification & Isolation: Cool the aqueous layer in an ice bath and acidify to pH 2 with concentrated HCl. A white precipitate will form. Causality: Acidification protonates the carboxylate, rendering the final product neutral and insoluble in water, thus causing it to precipitate.

  • Purification: Filter the solid precipitate, wash with cold water, and dry under vacuum to yield Cbz-L-cyclohexylglycine.[2]

Protocol 2: Synthesis of Boc-L-cyclohexylglycine

This protocol uses di-tert-butyl dicarbonate ((Boc)₂O), a safer and more common reagent for Boc protection.

Materials:

  • L-cyclohexylglycine (1.0 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.5 eq)[5]

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Potassium hydrogen sulfate solution

Procedure:

  • Suspension: Suspend L-cyclohexylglycine (1.0 eq) in a mixture of water and THF. Add Na₂CO₃ (2.0 eq) and stir. Causality: THF is used as a co-solvent to help solubilize the (Boc)₂O reagent.

  • Protection: Add (Boc)₂O (1.5 eq) to the suspension and stir vigorously for 12-16 hours at room temperature.[5] Causality: The reaction is slower than with Cbz-Cl and is typically left overnight to ensure complete conversion.

  • Work-up: Partially evaporate the THF under reduced pressure. Add water and ethyl acetate to the remaining mixture.

  • Acidification: Transfer to a separatory funnel and acidify the aqueous layer to pH 2-3 with a potassium hydrogen sulfate solution. Causality: Similar to the Cbz prep, acidification protonates the carboxylate to allow for extraction into an organic solvent.

  • Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Boc-L-cyclohexylglycine.[5]

Protocol 3: Comparative Deprotection

A. Cbz-Deprotection (Hydrogenolysis):

  • Dissolve Cbz-L-cyclohexylglycine in a suitable solvent like methanol or ethanol.

  • Carefully add 5-10 mol% of 10% Palladium on carbon (Pd/C) catalyst.[6]

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or hydrogenation apparatus).

  • Stir the mixture vigorously at room temperature until TLC or LC-MS indicates complete consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected L-cyclohexylglycine.[6]

B. Boc-Deprotection (Acidolysis):

  • Dissolve Boc-L-cyclohexylglycine in dichloromethane (DCM).

  • Add an excess (e.g., 20-50% v/v) of trifluoroacetic acid (TFA).[12][17] If the final peptide contains sensitive residues (Trp, Met), add 2.5% water and 2.5% triisopropylsilane as scavengers.

  • Stir the reaction at room temperature for 30-60 minutes. Monitor by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Co-evaporate with toluene or diethyl ether to remove residual TFA.

  • The resulting product is typically the TFA salt of the amine, which can be used directly in the next coupling step or neutralized.

Strategic Selection in Synthetic Workflows

The choice between Cbz and Boc is not arbitrary; it is a strategic decision based on the overall synthetic plan.

G cluster_0 Start Start: Need to Protect Cyclohexylglycine Q_Reducible Does the final molecule contain reducible groups (alkenes, alkynes, certain S-groups)? Start->Q_Reducible Q_Acid_Sensitive Does the final molecule contain other acid-labile groups (e.g., t-butyl esters, Trt groups)? Q_Reducible->Q_Acid_Sensitive  No Use_Boc Select Boc-Chg Q_Reducible->Use_Boc  Yes Use_Cbz Select Cbz-Chg Q_Acid_Sensitive->Use_Cbz  Yes Consider_Orthogonal Both are viable. Consider cost, scale, and orthogonal strategy. Q_Acid_Sensitive->Consider_Orthogonal  No

Caption: Decision workflow for selecting Cbz vs. Boc protection.

  • For Solid-Phase Peptide Synthesis (SPPS): In modern SPPS, the Fmoc/tBu strategy is dominant. However, the Boc/Bzl strategy is still highly valuable, especially for synthesizing hydrophobic peptides where aggregation can be an issue.[18][19] In this context, Boc-cyclohexylglycine is the required building block.

  • For Solution-Phase Synthesis: The choice is more flexible. If your molecule contains acid-sensitive groups like tert-butyl esters, Cbz-cyclohexylglycine is the superior choice as its deprotection via hydrogenolysis will leave the t-butyl groups intact.[9] Conversely, if your molecule has groups sensitive to catalytic reduction, Boc-cyclohexylglycine is preferred.[11]

  • Drug Development Context: In the synthesis of complex pharmaceutical intermediates, the Cbz group's robustness can be an advantage, allowing for more aggressive chemistry on other parts of the molecule. The Boc group's mild removal is beneficial in late-stage synthesis to avoid damaging a complex and valuable molecule.[20]

Senior Scientist's Recommendation

As a guiding principle, the decision between Cbz- and Boc-cyclohexylglycine should be dictated by the "endgame" of your synthesis.

  • Choose Boc-cyclohexylglycine when you require mild, acid-labile deprotection, are working within a standard Boc/Bzl SPPS framework, or when your molecule contains functional groups that are incompatible with catalytic hydrogenation. It is often the more modern and versatile choice for general applications.

  • Choose Cbz-cyclohexylglycine when you need a highly robust protecting group that can withstand a wide range of non-reductive chemical transformations. It is the ideal choice when your synthetic route involves acid-sensitive moieties that must be preserved, or for solution-phase syntheses where its clean hydrogenolytic deprotection is advantageous.

Ultimately, both N-protected cyclohexylglycine derivatives are powerful tools. A thorough analysis of your complete synthetic route, with careful consideration of the chemical sensitivities of all functional groups present, will lead to the most logical and effective choice.

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A Comparative Guide to the Spectroscopic Validation of Cbz-Cyclohexylglycine Structure

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in peptide synthesis and the development of novel therapeutics, the unambiguous structural confirmation of starting materials and intermediates is a cornerstone of scientific rigor. Cbz-cyclohexylglycine, a valuable building block in the synthesis of peptidomimetics and other complex molecules, requires meticulous structural validation to ensure the integrity of downstream applications. This guide provides an in-depth comparison of standard spectroscopic techniques for the structural elucidation of Cbz-cyclohexylglycine, grounded in experimental data and field-proven insights.

Introduction to Cbz-Cyclohexylglycine and the Imperative of Structural Validation

N-Carbobenzyloxy-cyclohexylglycine (Cbz-cyclohexylglycine) is a protected amino acid derivative where the amino group of cyclohexylglycine is masked by a benzyloxycarbonyl (Cbz or Z) group. This protection strategy is fundamental in peptide chemistry, preventing unwanted side reactions during peptide bond formation. The precise molecular structure of Cbz-cyclohexylglycine, with its distinct cyclohexyl, benzyl, and glycine-derived moieties, gives rise to a unique spectroscopic fingerprint. Any deviation from this expected structure, such as impurities or isomeric variants, can have profound implications for the outcome and reproducibility of a synthesis. Therefore, a multi-faceted spectroscopic approach is not just recommended but essential for its definitive characterization.

This guide will delve into the application of Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) for the structural validation of Cbz-cyclohexylglycine. We will explore the causality behind experimental choices, present expected data, and compare the strengths and limitations of each technique.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of Cbz-cyclohexylglycine in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic compounds, while DMSO-d₆ can be advantageous for compounds with exchangeable protons (e.g., -NH and -OH) as it slows down their exchange rate.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution, which is particularly useful for complex molecules.

  • Data Acquisition: Record the spectrum at room temperature. Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all expected proton signals (typically 0-12 ppm), and a relaxation delay that allows for full relaxation of all protons.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are typically referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Workflow for ¹H NMR Analysis

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis dissolve Dissolve Cbz-cyclohexylglycine in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer acquire Acquire Spectrum on NMR Spectrometer transfer->acquire process Fourier Transform, Phase & Baseline Correction acquire->process reference Reference to Solvent Peak process->reference integrate Integrate Peaks reference->integrate assign Assign Signals to Protons integrate->assign

Caption: Workflow for ¹H NMR analysis of Cbz-cyclohexylglycine.

Expected ¹H NMR Data and Interpretation

The ¹H NMR spectrum of Cbz-cyclohexylglycine is expected to show distinct signals corresponding to the protons of the cyclohexyl ring, the benzylic group, the α-proton of the glycine moiety, and the amide proton.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Interpretation
Cyclohexyl Protons (CH, CH₂)1.0 - 2.0Multiplet (m)11HThe complex multiplet in this region arises from the overlapping signals of the axial and equatorial protons of the cyclohexyl ring.
α-Proton (CH-N)~4.0 - 4.5Doublet (d) or Doublet of Doublets (dd)1HThis proton is adjacent to the nitrogen and the cyclohexyl group. Its coupling to the amide proton and the adjacent cyclohexyl proton will determine its multiplicity.
Benzylic Protons (CH₂-O)~5.1Singlet (s)2HThe two protons of the benzylic CH₂ group are chemically equivalent and appear as a singlet.
Aromatic Protons (C₆H₅)7.2 - 7.4Multiplet (m)5HThe protons on the phenyl ring of the Cbz group typically appear as a multiplet in this region.
Amide Proton (NH)~5.0 - 6.0Doublet (d) or Broad Singlet (br s)1HThe chemical shift and multiplicity of the amide proton can be variable and depend on the solvent and concentration. It will couple to the α-proton, resulting in a doublet.
Carboxylic Acid Proton (OH)>10.0Broad Singlet (br s)1HThis proton is acidic and often appears as a broad signal at a downfield chemical shift. It is also exchangeable with D₂O.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for a "carbon count" and identification of different functional groups.

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with a few key differences:

  • Sample Concentration: A higher sample concentration (20-50 mg) is often required due to the low natural abundance of the ¹³C isotope.

  • Acquisition Time: Longer acquisition times are necessary to obtain a good signal-to-noise ratio.

  • Decoupling: Standard ¹³C NMR spectra are acquired with proton decoupling, which means that all signals appear as singlets, simplifying the spectrum.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis dissolve Dissolve Cbz-cyclohexylglycine in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer acquire Acquire Proton-Decoupled ¹³C NMR Spectrum transfer->acquire process Fourier Transform, Phase & Baseline Correction acquire->process reference Reference to Solvent Peak process->reference assign Assign Signals to Carbons reference->assign

Caption: Workflow for FT-IR analysis of Cbz-cyclohexylglycine.

Expected FT-IR Data and Interpretation

The FT-IR spectrum of Cbz-cyclohexylglycine will display characteristic absorption bands for its various functional groups.

Functional Group Expected Absorption Range (cm⁻¹) Vibration
O-H (Carboxylic Acid)2500-3300 (broad)Stretching
N-H (Amide)3200-3400Stretching
C-H (Aromatic)3000-3100Stretching
C-H (Aliphatic)2850-3000Stretching
C=O (Carboxylic Acid)1700-1725Stretching
C=O (Urethane)1680-1700Stretching
C=C (Aromatic)1450-1600Stretching
C-O1000-1300Stretching
N-H1510-1570Bending

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, with high-resolution instruments, its elemental composition.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically dissolved in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: A soft ionization technique such as Electrospray Ionization (ESI) is preferred for a molecule like Cbz-cyclohexylglycine to minimize fragmentation and observe the molecular ion.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap).

  • Detection: The detector records the abundance of each ion at a specific m/z value.

Workflow for Mass Spectrometry Analysis

G cluster_0 Sample Introduction cluster_1 Ionization & Analysis cluster_2 Data Interpretation dissolve Dissolve Sample in Solvent inject Inject into Mass Spectrometer dissolve->inject ionize Ionize Molecules (e.g., ESI) inject->ionize analyze Separate Ions by m/z Ratio ionize->analyze detect Detect Ions and Generate Spectrum analyze->detect identify_ion Identify Molecular Ion Peak detect->identify_ion confirm_formula Confirm Elemental Composition (HRMS) identify_ion->confirm_formula

Caption: Workflow for Mass Spectrometry analysis of Cbz-cyclohexylglycine.

Expected Mass Spectrometry Data and Interpretation

The molecular formula of Cbz-cyclohexylglycine is C₁₆H₂₁NO₄, and its monoisotopic mass is 291.1471 g/mol .

Ion Expected m/z Interpretation
[M+H]⁺292.1543The protonated molecular ion, commonly observed in positive ion mode ESI.
[M+Na]⁺314.1362The sodium adduct of the molecular ion, also frequently observed.
[M-H]⁻290.1398The deprotonated molecular ion, observed in negative ion mode ESI.

High-resolution mass spectrometry (HRMS) should provide a mass measurement with high accuracy (typically <5 ppm error), which can be used to confirm the elemental composition.

Comparison with Alternative Analytical Techniques

While NMR, FT-IR, and MS are the primary tools for structural validation, other techniques can provide complementary information.

Technique Strengths Limitations Application for Cbz-Cyclohexylglycine
Single-Crystal X-ray Diffraction Provides the absolute 3D structure of the molecule in the solid state.Requires a high-quality single crystal, which can be difficult to grow.Would provide definitive proof of structure and stereochemistry if a suitable crystal can be obtained.
High-Performance Liquid Chromatography (HPLC) Excellent for assessing purity and separating isomers.Does not provide detailed structural information on its own.Essential for determining the purity of the Cbz-cyclohexylglycine sample and for separating it from any starting materials or byproducts.
Gas Chromatography-Mass Spectrometry (GC-MS) Can be used for volatile and thermally stable compounds.Cbz-cyclohexylglycine may require derivatization to increase its volatility.Less suitable than LC-MS due to the low volatility of the compound.

Conclusion

The structural validation of Cbz-cyclohexylglycine is a critical step in ensuring the quality and reliability of research and development in peptide science. A comprehensive approach utilizing a combination of spectroscopic techniques is paramount. ¹H and ¹³C NMR provide an unparalleled level of detail regarding the molecular framework, while FT-IR offers a rapid confirmation of functional groups, and mass spectrometry unequivocally determines the molecular weight and elemental composition. By employing these techniques in a complementary fashion, researchers can confidently verify the structure of Cbz-cyclohexylglycine, thereby upholding the principles of scientific integrity and ensuring the success of their synthetic endeavors.

References

No authoritative, publicly available experimental spectra for Cbz-cyclohexylglycine were identified during the literature search. The expected data presented in this guide is based on established principles of spectroscopic interpretation and data from structurally related compounds. For definitive validation, it is recommended to acquire experimental data on the specific sample and consult with a spectroscopy expert.

A Comparative Guide to Amine Protecting Groups: Assessing the Stability of Cbz vs. Other Protecting Groups in Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the precise world of organic synthesis, particularly in pharmaceutical development and peptide chemistry, the strategic use of protecting groups is fundamental. The ability to mask the reactivity of a functional group, such as an amine, and then selectively unmask it, is a cornerstone of building complex molecules.[1][2] The choice of protecting group is dictated by its stability under various reaction conditions and the ease of its removal. This guide provides an in-depth technical comparison of the Carboxybenzyl (Cbz) protecting group with other common amine protecting groups, focusing on their relative stability in acidic environments.

The principle of orthogonality is central to multi-step synthesis, allowing for the selective removal of one protecting group without affecting others.[2][3][4] This is achieved by choosing groups with distinct cleavage conditions—acid-labile, base-labile, or removable by hydrogenolysis.[1][4]

The Carboxybenzyl (Cbz) Group: A Historical Perspective and Chemical Profile

Introduced by Bergmann and Zervas in 1932, the Cbz group (also denoted as Z) revolutionized peptide synthesis.[5][6][7] It is a carbamate-based protecting group known for its general robustness.[4][5]

Mechanism of Cbz Protection: The Cbz group is typically introduced by reacting an amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[5][6] This forms a stable carbamate linkage, effectively reducing the nucleophilicity of the amine.[2]

Stability Profile:

  • Acid Stability: The Cbz group is generally considered stable to mild acidic conditions.[6][8] However, it can be cleaved by strong acids, most notably hydrobromic acid (HBr) in acetic acid.[5][6][9][10] This cleavage proceeds via an SN2-type mechanism where the bromide ion attacks the benzylic carbon, leading to the release of the free amine after decarboxylation. It is also susceptible to cleavage with other strong acids like concentrated HCl.[5][11][12]

  • Base Stability: Cbz is stable to a wide range of basic conditions.[4][6][10]

  • Hydrogenolysis: The most common and mildest method for Cbz removal is catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst).[5][7][9][10] This unique cleavage condition makes it orthogonal to many other protecting groups.[6]

Comparative Analysis with Other Key Amine Protecting Groups

The selection of an appropriate protecting group hinges on the specific requirements of the synthetic route, including the presence of other acid- or base-sensitive functionalities.

The Boc group is one of the most widely used amine protecting groups, particularly in solid-phase peptide synthesis (SPPS).[7][13]

  • Acid Lability: The defining characteristic of the Boc group is its lability in acidic conditions.[4][] It is readily cleaved by strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[15][][17] The mechanism involves the formation of a stable tert-butyl cation.[15][17] Even weak acids can cause premature deprotection with prolonged exposure or at higher temperatures.[17]

  • Orthogonality: The Boc group's high stability under basic and hydrogenolysis conditions makes it orthogonal to both Fmoc and Cbz groups.[4][17]

The Fmoc group is another cornerstone of modern peptide synthesis, favored for its mild deprotection conditions.[18][19]

  • Acid Stability: The Fmoc group is exceptionally stable to acidic conditions, making it fully orthogonal to acid-labile protecting groups like Boc.[18][19][20][21] It can withstand treatment with strong acids like TFA.[21]

  • Base Lability: The Fmoc group is cleaved under mild basic conditions, typically using a solution of piperidine in a solvent like dimethylformamide (DMF).[1][18][22] The deprotection occurs via a β-elimination mechanism.[][20]

The Alloc group offers another layer of orthogonality in complex syntheses.

  • Acid and Base Stability: The Alloc group is stable to both the acidic conditions used to remove Boc and the basic conditions for Fmoc cleavage.[10][23]

  • Palladium-Catalyzed Cleavage: The Alloc group is selectively removed in the presence of a palladium(0) catalyst and a scavenger.[10][23]

Quantitative Comparison of Acid Stability
Protecting GroupCommon Acidic Cleavage ReagentsRelative Stability in AcidOrthogonal To
Cbz HBr in Acetic Acid, strong HCl[5][9][11]Moderately Stable (cleaved by strong acids)Boc, Fmoc, Alloc[5][10]
Boc Trifluoroacetic Acid (TFA), HCl[15][17]LabileFmoc, Cbz, Alloc[4][10]
Fmoc Stable to most acids[18][19][21]Very StableBoc, Cbz, Alloc[4][10]
Alloc Stable to most acids[10][23]Very StableBoc, Cbz, Fmoc[10]
Experimental Design and Protocols

The choice of experimental conditions is critical for achieving selective deprotection.

Caption: General workflow for evaluating the acid stability of a protecting group.

This protocol describes a standard procedure for the cleavage of a Cbz group using HBr in acetic acid.

Materials:

  • Cbz-protected compound

  • Glacial acetic acid

  • 33% Hydrobromic acid in acetic acid

  • Dichloromethane (CH₂Cl₂)

  • Diethyl ether

  • Standard laboratory glassware and stirring apparatus

  • Thin-layer chromatography (TLC) or LC-MS for reaction monitoring

Procedure:

  • Dissolution: Dissolve the Cbz-protected compound in glacial acetic acid.[9]

  • Reagent Addition: Add a solution of 33% hydrobromic acid in acetic acid to the reaction mixture.[9]

  • Reaction: Stir the mixture at room temperature. The reaction time can range from 2 to 16 hours, depending on the substrate.[9]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[9]

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane.[9]

  • Isolation: The deprotected amine salt can often be precipitated by the addition of diethyl ether and collected by filtration. Alternatively, an aqueous work-up with neutralization of the acid may be necessary to isolate the free amine.[9]

Causality in Protocol Design: The use of HBr in acetic acid is a classic and effective method for Cbz cleavage when catalytic hydrogenolysis is not feasible, for instance, due to the presence of reducible functional groups.[9] The strong acid protonates the carbamate, making the benzylic carbon more susceptible to nucleophilic attack by the bromide ion.

Strategic Selection of Protecting Groups

The decision of which protecting group to employ is a critical aspect of synthetic strategy.

G cluster_0 Synthetic Goal cluster_1 Downstream Chemistry cluster_2 Protecting Group Choice A Need for Amine Protection B Acidic Conditions? A->B C Basic Conditions? A->C D Hydrogenolysis Tolerated? A->D E Use Fmoc or Alloc B->E Yes F Use Boc or Cbz B->F No C->E No G Use Boc or Fmoc C->G Yes D->F No D->G Yes

Caption: Decision matrix for selecting an amine protecting group based on reaction conditions.

The Carboxybenzyl (Cbz) group remains a valuable tool in the synthetic chemist's arsenal, offering a balance of stability and versatile removal options. While it is generally stable to mild acids, its susceptibility to strong acidic cleavage must be considered when planning a synthetic route. In contrast, the Boc group is defined by its acid lability, making it the group of choice when mild acid-mediated deprotection is desired. The Fmoc and Alloc groups provide robust stability to acidic conditions, offering orthogonal protection strategies when acid-sensitive functionalities are present or when acidic deprotection is not a viable option. A thorough understanding of the relative stabilities and cleavage mechanisms of these key protecting groups is essential for the successful design and execution of complex organic syntheses.

References

  • Benchchem. Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers.
  • Benchchem. Application Notes and Protocols for the Removal of the Cbz Protecting Group.
  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group.
  • ChemPep. Overview of Fmoc Amino Acids.
  • PMC. Peptide synthesis using unprotected peptides through orthogonal coupling methods.
  • PubMed. Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis.
  • Overview of Solid Phase Peptide Synthesis (SPPS).
  • Benchchem. A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis.
  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • BOC Sciences.
  • AltaBioscience. Fmoc Amino Acids for SPPS.
  • Benchchem. The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
  • Chemistry Steps. Boc Protecting Group for Amines.
  • Activotec. Standard Fmoc Protected Amino Acids.
  • Master Organic Chemistry.
  • BOC Sciences. Amino Acid Protection & Deprotection Services.
  • Biosynth. Protecting Groups in Peptide Synthesis.
  • Sigma-Aldrich. Selecting Orthogonal Building Blocks.
  • Technical Disclosure Commons.
  • Amino Acid-Protecting Groups.
  • Cbz Protection - Common Conditions.
  • Benchchem. A Comparative Analysis of Boc Protecting Group Stability for Researchers and Drug Development Professionals.
  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
  • Benchchem. A Researcher's Guide to Amine Protection: Comparative Stability of Cbz, Boc, and Fmoc Groups.
  • Benchchem. A Comparative Guide to Amine Protecting Groups: Boc, Cbz, and Fmoc.
  • Organic Chemistry Portal. Protective Groups.

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A Senior Application Scientist's Guide to the Enantioselective Synthesis of Cbz-Cyclohexylglycine

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence:

Introduction: The Significance of Enantiopure Cbz-Cyclohexylglycine in Modern Drug Discovery

Enantiopure non-proteinogenic amino acids are foundational building blocks in contemporary medicinal chemistry. Their incorporation into peptide-based therapeutics or as chiral synthons for complex molecule synthesis can dramatically enhance pharmacological properties, including potency, selectivity, and metabolic stability. N-Carbobenzyloxy-L-cyclohexylglycine (Cbz-L-Chg) and its D-enantiomer are of particular importance, serving as key intermediates in the development of various therapeutic agents, including enzyme inhibitors and peptide mimetics. The steric bulk of the cyclohexyl group imparts unique conformational constraints, making access to enantiomerically pure forms of this amino acid a critical objective for researchers in drug development.

This guide provides an in-depth comparison of the principal synthetic strategies for obtaining enantiopure Cbz-cyclohexylglycine. We will objectively evaluate three major routes: Enzymatic Kinetic Resolution (EKR), Chiral Auxiliary-Mediated Diastereoselective Synthesis, and Catalytic Asymmetric Hydrogenation. The discussion will focus on the causality behind experimental choices, present representative performance data, and provide detailed, actionable protocols for each methodology.

Strategy 1: Enzymatic Kinetic Resolution (EKR) of Racemic N-Cbz-Cyclohexylglycine Esters

Enzymatic Kinetic Resolution is a robust and highly selective method that leverages the stereospecificity of enzymes, typically lipases or proteases, to differentiate between enantiomers of a racemic substrate. In this approach, a racemic mixture of an N-Cbz-cyclohexylglycine ester is subjected to enzymatic hydrolysis. The enzyme selectively catalyzes the hydrolysis of one enantiomer (e.g., the L-ester) to the corresponding carboxylic acid, leaving the other enantiomer (the D-ester) unreacted. This difference in reaction rates allows for the separation of the two enantiomers.

The choice of enzyme is paramount. Lipases, such as Candida antarctica Lipase B (CAL-B), are widely employed due to their broad substrate tolerance, high enantioselectivity, and stability in organic co-solvents.[1] The reaction is typically performed in a biphasic system or in an organic solvent with a controlled amount of water to facilitate the hydrolysis.

Workflow for Enzymatic Kinetic Resolution

EKR_Workflow cluster_prep Racemate Preparation cluster_resolution Enzymatic Resolution cluster_separation Separation cluster_products Products rac_ester Racemic Cbz-Chg Methyl Ester enzyme Lipase (e.g., CAL-B) Aqueous Buffer/Solvent rac_ester->enzyme Selective Hydrolysis separation Aqueous/Organic Extraction enzyme->separation l_acid L-Cbz-Chg-OH (Aqueous Phase) separation->l_acid d_ester D-Cbz-Chg-OMe (Organic Phase) separation->d_ester d_acid D-Cbz-Chg-OH d_ester->d_acid Hydrolysis Auxiliary_Workflow cluster_prep Substrate Preparation cluster_alkylation Diastereoselective Alkylation cluster_cleavage Auxiliary Cleavage cluster_products Products & Protection aux Evans Auxiliary ((4R,5S)-form shown) glycine_deriv N-Glycinyl Auxiliary aux->glycine_deriv Acylation enolate Li-Enolate (LDA, THF, -78°C) glycine_deriv->enolate Deprotonation alkyl_halide Cyclohexylmethyl Bromide (CHM-Br) enolate->alkyl_halide SN2 Alkylation alkylated_prod Alkylated Product alkyl_halide->alkylated_prod cleavage Hydrolysis (e.g., LiOH/H₂O₂) alkylated_prod->cleavage cleavage->aux Recovered amino_acid L-Cyclohexylglycine cleavage->amino_acid cbz_product L-Cbz-Chg-OH amino_acid->cbz_product Cbz Protection (Cbz-Cl, Base)

Caption: Workflow for Chiral Auxiliary-Mediated Synthesis of Cbz-Cyclohexylglycine.

Comparative Performance Data (Chiral Auxiliary)
ParameterRepresentative ValueRationale & Remarks
Diastereomeric Ratio (dr) >98:2The bulky substituents on the Evans auxiliary provide excellent facial shielding of the enolate, leading to high diastereoselectivity. [2]
Overall Yield 65-75% (over 4 steps)Yields are generally high for each step (acylation, alkylation, cleavage, protection), but the multi-step nature reduces the overall yield compared to the theoretical max.
Key Reagents Evans Auxiliary, LDA, Cyclohexylmethyl Bromide, LiOH/H₂O₂Requires stoichiometric use of the expensive chiral auxiliary and strong, cryogenic bases. Cyclohexylmethyl bromide is used instead of cyclohexyl bromide to avoid competing E2 elimination.
Scalability ModerateThe need for cryogenic temperatures (-78 °C) and stoichiometric strong bases can present challenges for large-scale industrial synthesis.
Disadvantages Stoichiometric chiral reagent, cryogenic conditions, multi-step process.The cost of the auxiliary and the operational demands of cryogenic reactions are the primary drawbacks.
Detailed Experimental Protocol: Synthesis via (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
  • Acylation:

    • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in dry THF at -78 °C, add n-butyllithium (1.05 eq) dropwise.

    • After 30 min, add bromoacetyl bromide (1.1 eq). Allow the reaction to warm to 0 °C over 2 hours.

    • Quench with saturated NH₄Cl solution and extract with ethyl acetate. Purify by column chromatography to yield the N-(bromoacetyl)oxazolidinone.

    • Displace the bromide with an amino group source (e.g., sodium azide followed by reduction) to afford the N-glycinyl auxiliary.

  • Diastereoselective Alkylation:

    • Dissolve the N-glycinyl auxiliary (1.0 eq) in dry THF and cool to -78 °C.

    • Add LDA (1.1 eq, freshly prepared) dropwise and stir for 1 hour to form the lithium enolate.

    • Add a solution of cyclohexylmethyl bromide (1.2 eq) in THF dropwise. Stir at -78 °C for 4 hours, then allow to warm slowly to room temperature overnight.

    • Quench the reaction with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify by chromatography to isolate the alkylated product.

  • Auxiliary Cleavage:

    • Dissolve the purified alkylated product in a 3:1 mixture of THF and water at 0 °C.

    • Add 30% hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq).

    • Stir vigorously for 4-6 hours. Quench excess peroxide with aqueous Na₂SO₃.

    • Extract the aqueous layer with dichloromethane to recover the chiral auxiliary.

    • The aqueous layer contains the lithium salt of L-cyclohexylglycine.

  • Cbz-Protection:

    • Adjust the pH of the aqueous solution containing L-cyclohexylglycine to 9-10 with Na₂CO₃.

    • Add benzyl chloroformate (Cbz-Cl, 1.2 eq) portion-wise while maintaining the pH.

    • Stir for 4 hours, then wash with diethyl ether.

    • Acidify the aqueous layer to pH 2 with 1M HCl and extract with ethyl acetate to yield N-Cbz-L-cyclohexylglycine.

Strategy 3: Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation is an elegant and atom-economical method for installing chirality. This route requires the synthesis of a prochiral olefin precursor, specifically N-Cbz-α,β-dehydro-cyclohexylglycine. This precursor is then hydrogenated using a chiral transition metal catalyst (typically based on Rhodium or Ruthenium) with a chiral phosphine ligand. The catalyst-substrate complex creates a chiral environment, forcing the delivery of hydrogen to one face of the double bond, thereby generating the desired enantiomer with high selectivity.

A key challenge for this route is the synthesis of the dehydro-amino acid precursor. This is often achieved via an Erlenmeyer-Plöchl reaction between N-Cbz-glycine and cyclohexanecarboxaldehyde, followed by subsequent transformations.

Workflow for Asymmetric Hydrogenation

Hydro_Workflow cluster_prep Precursor Synthesis cluster_hydrogenation Asymmetric Hydrogenation cluster_product Product precursor N-Cbz-α,β-dehydro- cyclohexylglycine catalyst Chiral Catalyst (e.g., [Rh(COD)(DIPAMP)]BF₄) precursor->catalyst Catalytic Cycle product L-Cbz-Chg-OH catalyst->product hydrogen H₂ (gas) hydrogen->catalyst

Caption: Workflow for Catalytic Asymmetric Hydrogenation to Cbz-Cyclohexylglycine.

Comparative Performance Data (Asymmetric Hydrogenation)
ParameterRepresentative ValueRationale & Remarks
Enantiomeric Excess (ee) >95%Chiral Rhodium and Ruthenium catalysts with ligands like DuPhos or DIPAMP are well-established for providing high enantioselectivity in the hydrogenation of dehydro-amino acids. [3][4]
Overall Yield 70-85% (from precursor)The hydrogenation step itself is typically high-yielding. The overall process yield is heavily dependent on the efficiency of the precursor synthesis.
Key Reagents Rh or Ru Precatalyst, Chiral Ligand (e.g., DIPAMP), H₂ gasRequires specialized, often expensive, chiral ligands and handling of hydrogen gas under pressure, necessitating appropriate safety infrastructure.
Scalability Very GoodThe catalytic nature of the reaction (low catalyst loading, S/C ratios of 1000-10,000) makes it highly attractive for industrial-scale production.
Disadvantages Synthesis of prochiral precursor can be challenging; cost of catalyst/ligand.The multi-step synthesis of the dehydro-amino acid can be a significant drawback. Trace metal contamination in the final product is a concern for pharmaceutical applications.
Detailed Experimental Protocol: Asymmetric Hydrogenation
  • Precursor Synthesis:

    • Synthesize the azlactone intermediate via the Erlenmeyer-Plöchl condensation of N-Cbz-glycine with cyclohexanecarboxaldehyde in the presence of acetic anhydride and sodium acetate.

    • Hydrolyze the azlactone under mild basic conditions to yield the (Z)-N-Cbz-α,β-dehydro-cyclohexylglycine precursor. Purify thoroughly.

  • Asymmetric Hydrogenation:

    • In a high-pressure autoclave purged with argon, charge the dehydro-amino acid precursor (1.0 eq) and a degassed solvent such as methanol.

    • In a separate glovebox, prepare the active catalyst by mixing a rhodium precursor (e.g., [Rh(COD)₂]BF₄, 0.1 mol%) with a chiral bisphosphine ligand (e.g., (R,R)-DIPAMP, 0.11 mol%) in methanol.

    • Transfer the catalyst solution to the autoclave via syringe.

    • Pressurize the vessel with hydrogen gas (e.g., 5-10 bar).

    • Stir the reaction at a controlled temperature (e.g., 25-40 °C) until hydrogen uptake ceases.

  • Work-up:

    • Carefully vent the autoclave and purge with nitrogen.

    • Concentrate the reaction mixture in vacuo.

    • The crude product can be purified by recrystallization or chromatography to remove residual catalyst, affording the final N-Cbz-L-cyclohexylglycine product.

Conclusion and Recommendation

The optimal synthetic route to enantiopure Cbz-cyclohexylglycine depends heavily on the specific project requirements, including scale, cost, available equipment, and the desired enantiomer.

  • Enzymatic Kinetic Resolution (EKR) is an excellent choice for both lab-scale and industrial production due to its exceptional selectivity, mild conditions, and operational simplicity. While the 50% theoretical yield is a drawback, the ease of separation and potential for enzyme recycling make it a highly practical and "green" option, particularly if both enantiomers are of interest.

  • Chiral Auxiliary-Mediated Synthesis offers a reliable and predictable method for obtaining a single, desired enantiomer with very high stereochemical purity. It is a workhorse in academic and process development settings. However, the stoichiometric use of expensive auxiliaries and the need for cryogenic conditions can limit its cost-effectiveness and scalability.

  • Catalytic Asymmetric Hydrogenation represents the most elegant and atom-economical approach. Its catalytic nature makes it ideally suited for large-scale manufacturing. The primary hurdle is the synthesis of the prochiral olefin precursor, which can be non-trivial. If an efficient route to the precursor is available, this method is often the most economically viable for producing large quantities of a single enantiomer.

For most research and early-stage development applications, Enzymatic Kinetic Resolution often provides the best balance of selectivity, ease of execution, and access to both enantiomers. For large-scale campaigns where a single enantiomer is required and process optimization is feasible, Catalytic Asymmetric Hydrogenation emerges as the superior long-term strategy.

References

  • Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. J. Am. Chem. Soc., 103(8), 2127–2129. [Link]

  • Corey, E. J., & Link, J. O. (1992). A new chiral catalyst for the enantioselective Diels-Alder reaction. J. Am. Chem. Soc., 114(5), 1906–1908. [Link]

  • Wikipedia contributors. (2024). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]

  • Xavier, N. M., et al. (2018). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. ChemistryOpen, 7(8), 640–647. [Link]

  • Belokon, Y. N., et al. (2001). Synthesis of bis-α,α′-amino acids through diastereoselective bis-alkylations of chiral Ni(ii)-complexes of glycine. Organic & Biomolecular Chemistry, 1(1), 47-53. [Link]

  • Gotor, V., et al. (2007). Lipase-Catalyzed Amidation and Aminolysis Reactions. Advanced Synthesis & Catalysis, 349(8-9), 1261-1272. [Link]

  • de Souza, R. O. M. A., et al. (2016). Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. Molecules, 21(11), 1533. [Link]

  • Evans, D. A. (2008). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

  • Evans, D. A. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Comptes Rendus Chimie, 5(5), 321-327. [Link]

  • Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis - The Essentials (pp. 3-11). Wiley-VCH. [Link]

  • Forró, E., & Fülöp, F. (2003). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Magyar Kemiai Folyoirat, 109(3), 123-130. [Link]

  • Zhang, Z., et al. (2020). Catalytic asymmetric synthesis of N-substituted tetrahydroquinoxalines via regioselective Heyns rearrangement and stereoselective transfer hydrogenation in one pot. Chemical Science, 11(15), 3874-3881. [Link]

  • Barbayianni, E., et al. (2005). Enzymatic removal of carboxyl protecting groups. 2. Cleavage of the benzyl and methyl moieties. J. Org. Chem., 70(22), 8730-8733. [Link]

  • Li, Y., et al. (2025). Ru-Catalyzed Asymmetric Hydrogenation of Chiral δ-Hydroxy-β-Keto Acid Derivatives. The Journal of Organic Chemistry. [Link]

  • Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029-3070. [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of 2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment: A Precautionary Approach

The primary hazards associated with similar benzyloxycarbonyl-protected amino acids include:

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Tract Irritation: May cause respiratory irritation.[1]

Therefore, it is imperative to treat 2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid as a hazardous substance. All personnel handling this compound must be thoroughly trained on its potential hazards and the appropriate safety measures.

Table 1: Inferred Hazard Profile and GHS Classification

Hazard StatementGHS ClassificationPictogram
H302: Harmful if swallowedAcute toxicity, oral (Category 4)

H315: Causes skin irritationSkin corrosion/irritation (Category 2)

H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)

H335: May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)

Personal Protective Equipment (PPE) and Handling Protocols

A proactive safety culture is paramount. The following PPE is mandatory when handling this compound in any form (solid or in solution):

Table 2: Required Personal Protective Equipment

EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect against splashes or accidental contact with the eyes.
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact.
Body Protection A lab coat or other protective clothing.To shield the skin from potential exposure.
Ventilation Use in a well-ventilated area or a chemical fume hood.To minimize the risk of inhalation of dust or aerosols.

General Handling Precautions:

  • Avoid direct contact with the skin, eyes, and clothing.[1]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]

  • Wash hands thoroughly after handling.

  • Keep the container tightly closed when not in use.

Step-by-Step Disposal Plan: A Self-Validating System

The disposal of this compound must adhere to the regulations set forth by the Resource Conservation and Recovery Act (RCRA) in the United States, and similar regulations in other jurisdictions. This compound should be treated as a hazardous chemical waste.

Waste Segregation and Collection

Experimental Protocol for Chemical Waste Segregation:

  • Initial Assessment: Treat all forms of this compound waste (e.g., un-used solid, solutions, contaminated materials) as hazardous.

  • Waste Stream Identification: This compound is an acidic organic chemical. It should be segregated into a dedicated "Non-halogenated Organic Acid Waste" stream.

  • Incompatibility Prevention: Crucially, do not mix this waste with bases, oxidizing agents, or reactive metals to prevent violent reactions. For instance, mixing with strong bases could lead to a rapid and exothermic neutralization reaction.

Waste Containerization and Labeling

Proper containerization is a critical control point to prevent leaks and ensure safe transport.

  • Container Selection: Use a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) container with a screw cap is recommended for acidic organic waste.

  • Labeling: Immediately upon starting a waste container, label it clearly with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other components in the waste stream.

    • The approximate concentration of each component.

    • The primary hazards (e.g., "Irritant," "Harmful if Swallowed").

    • The date of waste generation (the date the first drop of waste was added).

Storage and Final Disposal
  • Storage: Store the sealed and labeled waste container in a designated and secure Satellite Accumulation Area (SAA). This area must be under the control of the laboratory personnel generating the waste. The SAA should have secondary containment to capture any potential leaks.

  • Consultation and Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Provide the EHS department with a complete and accurate description of the waste.

  • Regulatory Compliance: Your EHS department will ensure that the waste is transported and disposed of by a licensed hazardous waste management company in accordance with all federal, state, and local regulations.

Spill Management

In the event of a spill, immediate and appropriate action is required to mitigate risks.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.

  • Don Appropriate PPE: Before attempting to clean up any spill, don the full PPE as outlined in Table 2.

  • Containment: For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to contain and absorb the spill.

  • Cleanup: Once absorbed, carefully scoop the material into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to your institution's EHS department, as required by your local procedures.

Logical Workflow for Disposal Decision Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal_path Disposal Pathway start Start: Handling of This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Ventilated Area (Fume Hood) ppe->fume_hood waste_generated Waste Generated (Solid, Liquid, Contaminated Materials) fume_hood->waste_generated is_hazardous Treat as Hazardous Waste waste_generated->is_hazardous segregate Segregate into 'Non-halogenated Organic Acid Waste' is_hazardous->segregate Yes containerize Collect in a Labeled, Compatible HDPE Waste Container segregate->containerize label_waste Label Container: 'Hazardous Waste', Chemical Name, Hazards, Date containerize->label_waste store Store in a Designated Satellite Accumulation Area (SAA) label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: Decision workflow for the safe disposal of this compound.

References

  • MedChemExpress. (2025, March 2). Safety Data Sheet: N-((Benzyloxy)carbonyl)-N-methyl-L-valine.
  • Stanford University Environmental Health & Safety. (2020, November 3). Chemical Incompatibility Guide. Retrieved from [Link]

  • Case Western Reserve University Environmental Health and Safety. Chemical Compatibility and Storage. Retrieved from [Link]

  • University of Toronto Department of Chemistry. CHEMICAL COMPATIBILITY & STORAGE. Retrieved from [Link]

  • Ball State University Environmental Health and Safety Office. Waste Container Compatibility. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Waste Code - RCRAInfo. Retrieved from [Link]

  • Ohio Environmental Protection Agency. WASTE CODES. Retrieved from [Link]

  • University of Maryland Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes. Retrieved from [Link]

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A Senior Application Scientist's Guide to Handling 2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our primary commitment is to safety and scientific integrity. Handling novel or specialized chemical compounds requires a proactive and informed approach to personal protection. This guide moves beyond a simple checklist to provide a deep, experience-driven framework for safely managing 2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid in a laboratory setting. The protocols outlined here are designed to be self-validating, ensuring that safety is an integral part of the scientific process.

Hazard Profile and Risk Assessment: Understanding the "Why"

Before any container is opened, a thorough understanding of the compound's potential hazards is paramount. Based on data for the compound and structurally similar molecules, this compound presents several key risks that dictate our safety protocols.

The primary hazards identified are:

  • Skin Irritation (H315): Direct contact can cause skin irritation.[1][2]

  • Serious Eye Irritation (H319): The compound can cause significant eye irritation upon contact.[1][2]

  • Respiratory Irritation (H335): As a powdered substance, inhalation of dust can lead to respiratory irritation.[1][2][3]

  • Harmful if Swallowed (H302): Ingestion of the compound is harmful.[2]

This compound is typically supplied as a powder, which introduces the significant risk of aerosolization during handling, such as weighing or transferring the material.[4][5] The fine particles can be easily carried by air currents, leading to inadvertent inhalation or contamination of surfaces.[3] Therefore, our safety strategy must prioritize the containment of this dust.

The Hierarchy of Controls: A Foundational Safety Principle

In laboratory safety, personal protective equipment (PPE) is the final line of defense. A robust safety plan always starts with engineering and administrative controls to minimize exposure potential.

  • Engineering Controls: The most effective control is to handle the hazard at its source. For a powdered substance like this, all manipulations (weighing, transferring, preparing solutions) must be conducted within a certified chemical fume hood or a powder containment enclosure.[3][6][7] This not only protects the user from inhaling dust but also prevents the contamination of the general laboratory environment.

  • Administrative Controls: These are the procedures and work practices that reduce exposure risk. This includes designating a specific area for handling this compound, ensuring proper training for all personnel, and keeping containers closed when not in use.[3][8]

Personal Protective Equipment (PPE): Your Essential Barrier

Once engineering and administrative controls are in place, the correct selection and use of PPE provide the critical final layer of protection.

Hazard CategoryHazard StatementRecommended Personal Protective Equipment (PPE)
Skin Contact H315: Causes skin irritation.[1][2]Lab Coat: A standard laboratory coat, fully buttoned, is mandatory.[9][10][11] Gloves: Chemical-resistant nitrile gloves are required. Gloves should be inspected for defects before use and changed immediately upon contamination.[12][13]
Eye Contact H319: Causes serious eye irritation.[1][2]Safety Goggles: Chemical splash goggles that meet ANSI Z87.1 standards are the minimum requirement.[9][10] Face Shield: A face shield worn over safety goggles is strongly recommended when handling larger quantities or when there is a significant risk of dust generation or splashing.[12][13][14]
Inhalation H335: May cause respiratory irritation.[1][2]Engineering Controls: A chemical fume hood is the primary control.[6][7] Respiratory Protection: If engineering controls are insufficient to control dust, a NIOSH-approved N95 respirator or higher is required. The need for respiratory protection should be determined by a formal risk assessment.[6][13]
Ingestion H302: Harmful if swallowed.[2]Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6][7]

Operational and Disposal Plans

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring reproducible, safe science.

PPE Selection and Donning Workflow

The following diagram outlines the decision-making process for selecting the appropriate PPE.

PPE_Workflow cluster_prep Preparation & Assessment cluster_controls Engineering Controls cluster_ppe Personal Protective Equipment Selection start Begin work with 2-(((Benzyloxy)carbonyl)amino) -2-cyclohexylacetic acid assess_powder Is the material a powder or could dust be generated? start->assess_powder fume_hood Mandatory: Use a certified chemical fume hood or powder containment enclosure. assess_powder->fume_hood Yes body Body Protection: Wear a fully buttoned lab coat. fume_hood->body hand Hand Protection: Wear chemical-resistant nitrile gloves. fume_hood->hand eye Eye Protection: Wear chemical splash goggles. fume_hood->eye end_node Proceed with Handling Protocol body->end_node hand->end_node splash_risk Is there a significant splash or dust risk? eye->splash_risk face_shield Add a face shield over goggles. splash_risk->face_shield Yes resp_risk Can dust be effectively controlled by the fume hood? splash_risk->resp_risk No face_shield->resp_risk respirator Wear a NIOSH-approved N95 respirator. resp_risk->respirator No no_respirator No respirator needed. Proceed with caution. resp_risk->no_respirator Yes respirator->end_node no_respirator->end_node

Caption: PPE selection workflow for handling the specified compound.

Step-by-Step Handling Protocol
  • Preparation: Designate a work area within a chemical fume hood.[6] Cover the work surface with disposable bench paper to easily clean up any potential spills.[3] Assemble all necessary equipment (spatulas, weigh boats, glassware) and labeled waste containers before opening the chemical container.

  • Donning PPE: Put on all required PPE as determined by the workflow diagram above. Ensure gloves are worn over the cuffs of the lab coat.[8]

  • Weighing and Transfer: To minimize dust generation, do not pour the powder directly from the bottle.[3] Use a spatula to carefully transfer small amounts of the compound onto a weigh boat or into a container.[3] Keep the primary container as close as possible to the receiving container to minimize travel distance. Close the primary container immediately after use.[3]

  • Working with Solutions: If preparing a solution, add the powder to the solvent slowly to avoid splashing. If a spill occurs, the disposable bench cover can be easily rolled up and disposed of as hazardous waste.[3]

  • Decontamination: After handling is complete, wipe down the work area, spatula, and any other equipment with a damp cloth or towel, being careful not to create dust. Dispose of all contaminated disposable materials (gloves, bench paper, weigh boats) in the designated hazardous waste container.[12]

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[6]

  • Hygiene: Wash hands thoroughly with soap and water immediately after the work is complete.[7]

Disposal Plan

Proper disposal is a critical and regulated part of the chemical lifecycle.

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[6]

  • Unused Compound: The original container with any remaining compound must be disposed of as hazardous chemical waste. Do not empty into drains or mix with general waste.[12]

  • Regulatory Compliance: All waste must be disposed of in accordance with applicable federal, state, and local environmental regulations.[12] This may involve dissolving the material in a combustible solvent for incineration by a licensed waste disposal contractor.[12]

References

  • Handling and Storing Chemicals. Lab Manager. Available at: [Link]

  • Weighing Hazardous Powders in the Laboratory. University of California, Santa Barbara - Environment, Health & Safety. Available at: [Link]

  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. Available at: [Link]

  • What PPE Should You Wear When Handling Acid 2025?. LeelineWork. Available at: [Link]

  • (S)-2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid. MOLBASE. Available at: [Link]

  • Personal Protective Equipment Requirements for Laboratories. University of California, Berkeley - Environmental Health and Safety. Available at: [Link]

  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. University of Nebraska-Lincoln - Environmental Health and Safety. Available at: [Link]

  • Comprehensive Guide to Lab PPE (Personal Protective Equipment). Westlab Canada. Available at: [Link]

  • Standard operating procedure for hazardous chemicals Handling of nanomaterials. University of California, Irvine - Environmental Health & Safety. Available at: [Link]

  • Personal Protective Equipment (PPE) in Laboratories. University of Washington - Environmental Health & Safety. Available at: [Link]

  • Personal Protective Equipment. US Environmental Protection Agency (EPA). Available at: [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Available at: [Link]

  • A Guide to Handling and Storing Chemicals in a Lab. InterFocus. Available at: [Link]

  • Personal Protective Equipment (PPE) Guidelines for Laboratory Work. Bakar Labs. Available at: [Link]

  • SAFETY DATA SHEET - Amino Acid Standard. Agilent Technologies, Inc.. Available at: [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

  • SAFETY DATA SHEET - 20 Natural amino acids kit. Cambridge Bioscience. Available at: [Link]

  • SAFETY DATA SHEET - 1325-AMINO ACID 40%. BC Fertilis Panama. Available at: [Link]

  • SAFETY DATA SHEET (SDS) - 20 Natural amino acids kit. Southern Biological. Available at: [Link]

  • Safety Data Sheet: Cbz-Cyclohexyl-L-glycine. Carl ROTH. Available at: [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.